Product packaging for DDMAB(Cat. No.:CAS No. 15163-30-1)

DDMAB

Cat. No.: B1354251
CAS No.: 15163-30-1
M. Wt: 299.5 g/mol
InChI Key: ZFVNBVQBIZJUEY-UHFFFAOYSA-N
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Description

DDMAB is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO2 B1354251 DDMAB CAS No. 15163-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[dodecyl(dimethyl)azaniumyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18(20)21/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVNBVQBIZJUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468232
Record name DDMAB
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15163-30-1
Record name DDMAB
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Record name N-Dodecyl-N,N-(dimethylammonio)butyrate
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Foundational & Exploratory

An In-depth Technical Guide to N-Dodecyl-N,N-(dimethylammonio)butyrate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic surfactant. It details its alternative names, physicochemical properties, and common experimental applications. For a broader context, this guide also includes comparative data on structurally similar and more commonly encountered zwitterionic detergents, namely the sulfobetaine ZWITTERGENT® 3-12 and the carboxymetaine Lauryl Betaine.

Nomenclature and Identification

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic detergent, meaning it possesses both a positive and a negative charge on its hydrophilic head group, rendering it electrically neutral over a wide pH range. This characteristic makes it effective in disrupting cell membranes and solubilizing proteins while minimizing protein denaturation.[1] The primary compound of focus, this compound, is identified by the CAS Number 15163-30-1 .[2][3]

A variety of synonyms and identifiers are used in literature and commercial listings, which are summarized in the table below.

Table 1: Alternative Names and Identifiers for N-Dodecyl-N,N-(dimethylammonio)butyrate

Identifier TypeValue
Primary Name N-Dodecyl-N,N-(dimethylammonio)butyrate[2]
Common Abbreviation This compound[4]
IUPAC Name 4-[dodecyl(dimethyl)azaniumyl]butanoate[3][5]
CAS Number 15163-30-1[2][3]
PubChem CID 11536737[3][5]
Molecular Formula C₁₈H₃₇NO₂[2][3]
Synonyms 4-(Dodecyldimethylammonio)butanoate[5]N-dodecyl-N,N-dimethyl-3-ammonio-1-propanecarboxylate[5]

Comparative Physicochemical Data

To aid in the selection of an appropriate detergent for specific research applications, the properties of this compound are presented alongside two related zwitterionic surfactants. ZWITTERGENT® 3-12 is a sulfobetaine with a sulfonate anionic group, while Lauryl Betaine is a carboxymetaine with a shorter acetate spacer.

Table 2: Physicochemical Properties of this compound and Related Zwitterionic Detergents

PropertyN-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (ZWITTERGENT® 3-12)Lauryl Betaine
CAS Number 15163-30-114933-08-5[6][7][8]683-10-3
Molecular Formula C₁₈H₃₇NO₂[2]C₁₇H₃₇NO₃S[6][8]C₁₆H₃₃NO₂[9]
Molecular Weight 299.49 g/mol [3]335.54 g/mol [6][8]271.44 g/mol
Critical Micelle Concentration (CMC) 4.3 mM2 - 4 mMNot specified
Aggregation Number Not specified55[10]Not specified
Appearance SolidWhite Powder[8]Clear to pale yellow liquid[6][9]
Solubility Water-soluble[2]Soluble in water (e.g., 1M)[8]Soluble in water and oil[6]
Key Feature Carboxylate (butyrate) head groupSulfonate (propanesulfonate) head groupCarboxylate (acetate) head group

Logical Relationship of Zwitterionic Detergents

The selection of a zwitterionic detergent often depends on the specific characteristics of its hydrophilic head group. The diagram below illustrates the structural similarities and differences between this compound and other common dodecyl-chain detergents. All share a common hydrophobic tail and a cationic quaternary ammonium group, but differ in the nature of their anionic group, which influences properties like solubility and interaction with proteins.

G cluster_main Zwitterionic Detergent Core Structure cluster_anionic Variable Anionic Head Groups cluster_compounds Resulting Compounds core {Dodecyl Hydrophobic Tail (C₁₂) | Quaternary Ammonium Group [N⁺(CH₃)₂]} butyrate Butyrate Group (CH₂)₃-COO⁻ core->butyrate Forms sulfonate Propanesulfonate Group (CH₂)₃-SO₃⁻ core->sulfonate Forms acetate Acetate Group CH₂-COO⁻ core->acetate Forms This compound This compound (N-Dodecyl-N,N-(dimethylammonio)butyrate) butyrate->this compound zwit ZWITTERGENT® 3-12 (Sulfobetaine) sulfonate->zwit lauryl Lauryl Betaine (Carboxymetaine) acetate->lauryl

Structural relationships between common zwitterionic detergents.

Experimental Protocols

Zwitterionic detergents like this compound are frequently used for the gentle solubilization of membrane proteins, aiming to extract them from the lipid bilayer while preserving their native structure and function.[1][11]

This protocol provides a general workflow for extracting membrane proteins using a zwitterionic detergent. The optimal concentration of the detergent should be determined empirically, typically starting at 1-2 times its Critical Micelle Concentration (CMC).

A. Materials and Reagents

  • Cell Pellet (from cultured cells expressing the protein of interest)

  • Zwitterionic Detergent (e.g., this compound)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA

  • Protease Inhibitor Cocktail

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Detergent Stock Solution: 10% (w/v) this compound in deionized water

B. Equipment

  • Microcentrifuge, refrigerated (4°C)

  • End-over-end rotator or rocker

  • Sonicator (optional)

  • Spectrophotometer or Fluorometer for protein quantification (e.g., BCA or Bradford assay)

C. Procedure

  • Cell Pellet Preparation: Harvest cells by centrifugation. Wash the cell pellet once with ice-cold PBS to remove media components and centrifuge again.

  • Lysis Buffer Preparation: Prepare the required volume of Lysis Buffer. Just before use, add the Protease Inhibitor Cocktail according to the manufacturer's instructions.

  • Detergent Addition: Add the 10% detergent stock solution to the Lysis Buffer to achieve the desired final concentration (e.g., for a final concentration of 1%, add 100 µL of 10% stock to 900 µL of buffer). Note: The optimal concentration is typically above the CMC and may require titration.

  • Cell Lysis and Solubilization: Resuspend the washed cell pellet in the detergent-containing Lysis Buffer. Incubate the suspension for 30-60 minutes at 4°C with gentle agitation (e.g., on an end-over-end rotator). For difficult-to-lyse cells, brief sonication on ice can be performed.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet insoluble cellular debris, nuclei, and non-solubilized membrane fragments.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay.

  • Downstream Analysis: The clarified lysate is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or Western blotting.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the membrane protein extraction protocol described above.

G cluster_output Separated Fractions start Start: Cultured Cell Pellet wash Wash with ice-cold PBS start->wash lyse Resuspend in Lysis Buffer + Detergent (this compound) + Protease Inhibitors wash->lyse incubate Incubate at 4°C (30-60 min with rotation) lyse->incubate centrifuge High-Speed Centrifugation (14,000 x g, 30 min, 4°C) incubate->centrifuge supernatant Supernatant: Solubilized Membrane Proteins centrifuge->supernatant Collect pellet Pellet: Insoluble Debris centrifuge->pellet Discard downstream Downstream Applications (e.g., Western Blot, IP) supernatant->downstream

Workflow for membrane protein solubilization using a zwitterionic detergent.

References

An In-depth Technical Guide to the Synthesis of N-Dodecyl-N,N-(dimethylammonio)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic protocol for N-Dodecyl-N,N-(dimethylammonio)butyrate, a carboxybetaine-type zwitterionic surfactant. The information is targeted towards researchers, scientists, and professionals in the field of drug development and material science. This document outlines the synthetic pathway, experimental procedures, and relevant quantitative data.

Synthetic Pathway Overview

The synthesis of N-Dodecyl-N,N-(dimethylammonio)butyrate can be achieved through a two-step process. The first step involves the synthesis of the intermediate, N,N-dimethyldodecylamine (DDA), via the Eschweiler-Clarke reaction of dodecylamine. The second step is the quaternization of DDA with a suitable C4 carboxylate precursor, such as ethyl 4-bromobutyrate, followed by hydrolysis to yield the final zwitterionic product.

Synthesis_Pathway Dodecylamine Dodecylamine DDA N,N-Dimethyldodecylamine (DDA) Dodecylamine->DDA Step 1 Formaldehyde_Formic_Acid Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction) Quaternization Quaternization DDA->Quaternization Ethyl_4_bromobutyrate Ethyl 4-bromobutyrate Ethyl_4_bromobutyrate->Quaternization Intermediate_Ester N-Dodecyl-N,N-dimethyl-4-ammoniobutanoate Ethyl Ester Bromide Quaternization->Intermediate_Ester Final_Product N-Dodecyl-N,N-(dimethylammonio)butyrate Intermediate_Ester->Final_Product Step 2 Hydrolysis Hydrolysis (e.g., HCl) Hydrolysis->Final_Product

Caption: Proposed two-step synthesis pathway for N-Dodecyl-N,N-(dimethylammonio)butyrate.

Experimental Protocols

Step 1: Synthesis of N,N-Dimethyldodecylamine (DDA)

This procedure is based on the Eschweiler-Clarke reaction for the methylation of a primary amine.[1]

Materials:

  • Dodecylamine

  • Formic acid (88-90%)

  • Formaldehyde solution (37%)

  • 1 M Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve dodecylamine in ethanol.

  • At a temperature of 25-30 °C, add formic acid dropwise while stirring.

  • After the addition of formic acid, raise the temperature to 40 °C and add the formaldehyde solution dropwise.

  • Once the addition of formaldehyde is complete, heat the reaction mixture to reflux. Continue refluxing until the evolution of carbon dioxide gas ceases.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding a 1 M sodium hydroxide solution until the pH reaches 8.5-9.0.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude N,N-dimethyldodecylamine. The product can be further purified by distillation.

Step 2: Synthesis of N-Dodecyl-N,N-(dimethylammonio)butyrate

This proposed method involves the quaternization of N,N-dimethyldodecylamine with ethyl 4-bromobutyrate, followed by hydrolysis of the resulting ester. This is analogous to the synthesis of other carboxybetaines.

Materials:

  • N,N-Dimethyldodecylamine (from Step 1)

  • Ethyl 4-bromobutyrate

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethanol

  • Diethyl ether

Procedure:

  • Quaternization:

    • In a round-bottom flask, dissolve N,N-dimethyldodecylamine in acetonitrile.

    • Add an equimolar amount of ethyl 4-bromobutyrate to the solution.

    • Reflux the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude quaternary ammonium salt (N-Dodecyl-N,N-dimethyl-4-ammoniobutanoate ethyl ester bromide).

  • Hydrolysis:

    • Dissolve the crude intermediate ester in a mixture of ethanol and water.

    • Add an excess of concentrated hydrochloric acid and reflux the mixture for 12-24 hours to hydrolyze the ester.

    • Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution to the isoelectric point of the betaine, which will cause it to precipitate.

    • Filter the precipitate and wash it with cold water.

    • Recrystallize the crude product from an ethanol/diethyl ether mixture to obtain pure N-Dodecyl-N,N-(dimethylammonio)butyrate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of the intermediate, N,N-dimethyldodecylamine, based on literature values for similar reactions.[1] Data for the second step is projected based on standard quaternization and hydrolysis reactions.

ParameterStep 1: DDA SynthesisStep 2: Final Product Synthesis (Projected)
Reactants (Molar Ratio) Dodecylamine:Formic Acid:FormaldehydeDDA:Ethyl 4-bromobutyrate (1:1)
Solvent EthanolAcetonitrile
Reaction Temperature Reflux (approx. 80-100 °C)Reflux (approx. 82 °C)
Reaction Time ~5 hours24-48 hours (Quaternization), 12-24 hours (Hydrolysis)
Typical Yield 78-85%80-90%

Experimental Workflow

The overall experimental workflow from starting materials to the final purified product is depicted below.

Experimental_Workflow cluster_step1 Step 1: DDA Synthesis cluster_step2 Step 2: Quaternization and Hydrolysis start1 Dissolve Dodecylamine in Ethanol add_reagents Add Formic Acid and Formaldehyde start1->add_reagents reflux1 Reflux until CO2 evolution ceases add_reagents->reflux1 neutralize1 Cool and Neutralize (pH 8.5-9.0) reflux1->neutralize1 extract_dry Extract and Dry Organic Layer neutralize1->extract_dry evaporate1 Evaporate Solvent to get crude DDA extract_dry->evaporate1 purify1 Purify DDA (Distillation) evaporate1->purify1 start2 Dissolve DDA in Acetonitrile purify1->start2 add_alkylating_agent Add Ethyl 4-bromobutyrate start2->add_alkylating_agent reflux2 Reflux for 24-48 hours add_alkylating_agent->reflux2 evaporate2 Evaporate Solvent to get crude ester reflux2->evaporate2 hydrolyze Hydrolyze with HCl in Ethanol/Water evaporate2->hydrolyze neutralize2 Neutralize to Isoelectric Point hydrolyze->neutralize2 filter_wash Filter and Wash Precipitate neutralize2->filter_wash recrystallize Recrystallize from Ethanol/Ether filter_wash->recrystallize Final_Product Pure N-Dodecyl-N,N-(dimethylammonio)butyrate recrystallize->Final_Product

Caption: Detailed experimental workflow for the synthesis of N-Dodecyl-N,N-(dimethylammonio)butyrate.

Disclaimer: This document provides a proposed synthesis protocol based on established chemical reactions for similar compounds. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and under the supervision of a qualified chemist. The reaction conditions may require optimization to achieve the desired yield and purity.

References

An In-depth Technical Guide to the Critical Micelle Concentration of N-Dodecyl-N,N-(dimethylammonio)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of the zwitterionic surfactant N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB). It includes quantitative data, detailed experimental protocols for CMC determination, and a workflow for characterization.

Introduction to N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as this compound, is a zwitterionic (amphoteric) surfactant. Its structure consists of a 12-carbon hydrophobic alkyl chain (dodecyl) and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion. This dual-charge nature within the same molecule gives it unique properties, such as high water solubility over a wide pH range and resistance to precipitation in the presence of electrolytes. These characteristics make this compound and similar surfactants valuable in various applications, including biochemistry for solubilizing membrane proteins, in pharmaceutical formulations as excipients, and in drug delivery systems.

A key parameter governing the utility of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Above the CMC, the surface tension of the solution remains relatively constant, and additional surfactant molecules predominantly form new micelles. Knowledge of the CMC is crucial for optimizing formulations, ensuring protein stability, and controlling drug release kinetics.

Quantitative Data: Critical Micelle Concentration

Table 1: Physicochemical and CMC Data for N-Dodecyl-N,N-(dimethylammonio)butyrate

ParameterValue
Synonyms This compound, 4-[dodecyl(dimethyl)azaniumyl]butanoate
CAS Number 15163-30-1
Molecular Formula C₁₈H₃₇NO₂
Molecular Weight 299.49 g/mol
Critical Micelle Concentration (CMC) 4.3 mM
Experimental Conditions Not specified in available literature.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by monitoring a physical property of the solution that exhibits an abrupt change in its dependence on surfactant concentration. Below are detailed protocols for three common and reliable methods applicable to zwitterionic surfactants like this compound.

Surface Tensiometry (Wilhelmy Plate Method)

This is considered a standard and direct method for CMC determination. It relies on the principle that as surfactant monomers adsorb at the air-water interface, they reduce the surface tension of the solution. This reduction continues until the surface is saturated, which occurs at the CMC.

Methodology:

  • Instrument Preparation:

    • Use a force tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate).

    • Clean the Wilhelmy plate thoroughly before each measurement. A standard procedure is to rinse it with high-purity water (e.g., Milli-Q), flame it with a Bunsen burner until it glows red-hot, and allow it to cool completely. This removes any organic contaminants.

    • Calibrate the instrument's force sensor according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration significantly above the expected CMC (e.g., 50 mM) in the desired aqueous buffer or high-purity water.

    • Prepare a series of dilutions from the stock solution. For accurate CMC determination, it is crucial to have at least 5-7 concentrations below the expected CMC and 5-7 concentrations above it. The concentrations should be closely spaced around the expected CMC (4.3 mM).

  • Measurement:

    • Pour the most dilute solution into a clean sample vessel, ensuring there is enough volume to submerge the plate without it touching the bottom.

    • Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will detect the downward force exerted by the liquid meniscus on the plate.

    • Allow the surface tension reading to stabilize. Record the equilibrium surface tension value (in mN/m).

    • Repeat the measurement for each concentration, moving from the most dilute to the most concentrated to minimize contamination. Ensure the plate is cleaned and dried between different samples, or use a fresh sample for each measurement.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will show two distinct linear regions: a steeply sloped region at concentrations below the CMC and a nearly horizontal line (plateau) at concentrations above the CMC.

    • Fit a straight line to each of these two regions. The concentration at the intersection point of these two lines is the critical micelle concentration.

Conductometry

This method is suitable for ionic and zwitterionic surfactants. It is based on the change in the molar conductivity of the solution as micelles are formed. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the conductivity continues to increase but with a much shallower slope, because the newly formed micelles have a lower electrophoretic mobility than the individual monomers and they bind some counter-ions.

Methodology:

  • Instrument Preparation:

    • Use a calibrated conductivity meter with a temperature-controlled conductivity cell.

    • Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known conductivity.

    • Ensure the platinum electrodes of the probe are clean. They can be cleaned by rinsing with deionized water.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 50 mM) in high-purity, deionized water.

    • Place a known volume of deionized water into a thermostatted beaker with a magnetic stir bar.

  • Measurement (Titration Method):

    • Immerse the conductivity probe in the water, ensuring the electrodes are fully submerged and not touching the beaker walls or stir bar.

    • Allow the temperature to equilibrate (e.g., to 25 °C) and record the initial conductivity of the water.

    • Using a burette or micropipette, perform successive additions of the concentrated this compound stock solution into the water.

    • After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value. Record the total volume of titrant added.

  • Data Analysis:

    • Calculate the precise concentration of the surfactant in the beaker after each addition.

    • Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.

    • The plot will show two linear segments with different slopes. The slope is steeper below the CMC and shallower above it.

    • Determine the intersection point of the two linear fits. The concentration at this intersection is the CMC.

Fluorescence Spectroscopy (Pyrene Probe Method)

This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, most commonly pyrene, which preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Methodology:

  • Instrument Preparation:

    • Use a fluorescence spectrophotometer.

    • Set the excitation wavelength for pyrene to approximately 334 nm.

  • Sample Preparation:

    • Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone at a concentration of about 0.2 mM.

    • Prepare a series of surfactant solutions of varying concentrations, bracketing the expected CMC.

    • To each surfactant solution, add a very small aliquot of the pyrene stock solution and mix well. The final concentration of pyrene should be very low (e.g., 0.3 µM) to avoid excimer formation at low surfactant concentrations. The solvent from the pyrene stock should be allowed to evaporate, or its final concentration kept minimal (e.g., <0.1%).

  • Measurement:

    • Place the first sample (lowest surfactant concentration) in a cuvette and record the fluorescence emission spectrum from approximately 350 nm to 450 nm.

    • The pyrene monomer emission spectrum has several vibronic bands. The intensity of the first peak (I₁, around 372-374 nm) is relatively insensitive to solvent polarity, while the intensity of the third peak (I₃, around 383-385 nm) increases significantly as the polarity of the environment decreases.

    • Record the emission spectra for all prepared surfactant concentrations.

  • Data Analysis:

    • From each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

    • Calculate the ratio of these intensities (I₁/I₃ or I₃/I₁).

    • Plot the intensity ratio (e.g., I₁/I₃) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will be a sigmoidal curve. In a polar aqueous environment (below CMC), the I₁/I₃ ratio is high. As micelles form, pyrene moves into the nonpolar micellar core, and the ratio decreases sharply.

    • The CMC is determined from the midpoint of this sharp transition in the sigmoidal curve, often calculated by finding the maximum of the first derivative of the curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a surfactant's critical micelle concentration.

CMC_Determination_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion start Define Experimental Goal: Determine CMC of this compound select_method Select Method(s) (e.g., Tensiometry, Conductometry, Fluorescence Spectroscopy) start->select_method prep_stock Prepare Concentrated This compound Stock Solution select_method->prep_stock prep_instrument Prepare & Calibrate Instrument select_method->prep_instrument prep_dilutions Prepare Serial Dilutions or Titration Setup prep_stock->prep_dilutions measure Perform Measurements (Surface Tension, Conductivity, or Fluorescence Intensity) prep_dilutions->measure prep_instrument->measure record_data Record Data vs. Concentration measure->record_data plot_data Plot Physical Property vs. log(Concentration) or Concentration record_data->plot_data analyze_plot Identify Breakpoint/Inflection Point (Intersection of Linear Fits or Midpoint of Sigmoid) plot_data->analyze_plot determine_cmc Determine CMC Value analyze_plot->determine_cmc

Caption: Experimental workflow for CMC determination.

Conclusion

N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) is a zwitterionic surfactant with a critical micelle concentration of 4.3 mM. This value is fundamental to its application in research and industry, particularly in the fields of biochemistry and pharmaceutical sciences. The determination of this value can be reliably achieved through several robust analytical techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible characterization of this compound and other surfactants, enabling researchers to effectively harness their properties for advanced applications.

The Zwitterionic Nature of N-Dodecyl-N,N-(dimethylammonio)butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) is a carboxybetaine-type zwitterionic surfactant characterized by a C12 alkyl tail and a head group containing both a permanently positive quaternary ammonium ion and a pH-sensitive negative carboxylate group. This unique structure imparts a net neutral charge over a broad pH range, offering distinct advantages in biological and pharmaceutical research. Unlike ionic detergents, which can be denaturing, this compound is known for its mildness, making it highly effective for solubilizing and stabilizing membrane proteins in their native conformation. Its zwitterionic nature also contributes to its low toxicity and high biocompatibility, rendering it a valuable excipient in drug delivery systems. This guide provides an in-depth analysis of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an overview of its applications in research and drug development.

Physicochemical Properties of N-Dodecyl-N,N-(dimethylammonio)butyrate

The utility of this compound is rooted in its distinct physicochemical characteristics. As a zwitterionic surfactant, its properties are a hybrid of ionic and non-ionic types, allowing it to effectively break protein-lipid interactions while being gentle on protein-protein interactions.[1]

Core Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its application.

PropertyValueReference
IUPAC Name 4-[dodecyl(dimethyl)azaniumyl]butanoate
Synonyms This compound[1]
CAS Number 15163-30-1[1]
Molecular Formula C₁₈H₃₇NO₂
Molecular Weight 299.49 g/mol
Critical Micelle Concentration (CMC) 4.3 mM[1]
Zwitterionic Behavior and pH Dependence

The defining feature of this compound is its zwitterionic head group, which contains both a quaternary ammonium cation and a carboxylate anion. The quaternary ammonium group is permanently cationic, independent of pH. In contrast, the carboxylate group is protonated at low pH and deprotonated at higher pH. This pH-dependent behavior dictates the overall charge of the molecule.

  • At Low pH (Acidic Conditions): The carboxylate group is protonated (-COOH), neutralizing its negative charge. The molecule, therefore, carries a net positive charge due to the quaternary ammonium group.

  • At Isoelectric Point (pI): The concentration of the positively charged (cationic) and negatively charged (anionic) species are balanced, resulting in a net neutral molecule. This is the zwitterionic state.

  • At High pH (Alkaline Conditions): The carboxylate group is deprotonated (-COO⁻), imparting a negative charge. The molecule again carries a net negative charge, as the positive charge of the ammonium group is balanced by the carboxylate, with an overall anionic character.

G cluster_low_ph Low pH (e.g., < 3) cluster_pI Isoelectric Range (e.g., pH 4-7) cluster_high_ph High pH (e.g., > 8) node_low C₁₂H₂₅-N⁺(CH₃)₂-(CH₂)₃-COOH Net Charge: +1 (Cationic) node_pI C₁₂H₂₅-N⁺(CH₃)₂-(CH₂)₃-COO⁻ Net Charge: 0 (Zwitterionic) node_low->node_pI + OH⁻ - H₂O node_high C₁₂H₂₅-N⁺(CH₃)₂-(CH₂)₃-COO⁻ Net Charge: -1 (Anionic character) node_pI->node_high + OH⁻ - H₂O

Figure 1: pH-dependent charge states of this compound.

Experimental Protocols

Accurate characterization of this compound is crucial for its effective use. The following sections detail standard protocols for determining its key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to self-assemble into micelles in the bulk solution. The concentration at which this occurs is the CMC. Above the CMC, the surface tension remains relatively constant.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in deionized water or a relevant buffer (e.g., PBS, pH 7.4).

  • Preparation of Dilution Series: Create a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC (e.g., 0.1 mM) to well above it (e.g., 20 mM).

  • Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method. Calibrate the instrument according to the manufacturer's instructions, typically with deionized water (surface tension ≈ 72 mN/m at 25°C).

  • Measurement:

    • Measure the surface tension of the pure solvent (water or buffer) as a baseline.

    • Starting with the most dilute sample, measure the surface tension of each this compound solution. Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.

    • Allow the surface tension reading to stabilize for each concentration before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the this compound concentration.

    • The resulting graph will show two distinct linear regions: a sloped region at low concentrations where surface tension decreases, and a plateau region at high concentrations where surface tension is constant.

    • The CMC is determined from the intersection point of the two extrapolated linear fits of these regions.

Determination of the Isoelectric Point (pI) by Zeta Potential Measurement

Principle: The isoelectric point is the pH at which a molecule has a net charge of zero. This can be determined by measuring the zeta potential (a measure of the magnitude of the electrostatic repulsive or attractive forces between particles) of this compound micelles or this compound-coated particles across a range of pH values. At the pI, the zeta potential will be zero.

Methodology:

  • Sample Preparation: Prepare a stock dispersion of this compound in deionized water at a concentration above its CMC (e.g., 10 mM) to ensure the presence of micelles.

  • pH Titration:

    • Take an aliquot of the stock dispersion.

    • Adjust the initial pH to a low value (e.g., pH 2) using a dilute acid (e.g., 0.1 M HCl).

    • Measure the zeta potential of this initial sample using a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

  • Automated or Manual Titration:

    • Incrementally increase the pH of the sample by adding small volumes of a dilute base (e.g., 0.1 M NaOH).

    • After each addition, allow the sample to equilibrate, measure the pH, and then measure the corresponding zeta potential.

    • Continue this process until a high pH value is reached (e.g., pH 11).

  • Data Analysis:

    • Plot the measured zeta potential (ζ, in mV) as a function of pH.

    • The isoelectric point (pI) is the pH value at which the curve intersects the x-axis (i.e., where the zeta potential is 0 mV).

Applications in Research and Drug Development

The mild, non-denaturing, and zwitterionic properties of this compound make it a valuable tool in several advanced applications.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature. Zwitterionic detergents like this compound are highly effective at extracting these proteins from the lipid bilayer while preserving their native structure and function.

  • Mechanism: The hydrophobic dodecyl tail of this compound inserts into the hydrophobic regions of the membrane, disrupting the lipid-lipid and lipid-protein interactions. The hydrophilic zwitterionic head group then shields the hydrophobic transmembrane domains of the protein, keeping it soluble in aqueous solution.

  • Advantages: Unlike harsh ionic detergents (e.g., SDS), this compound is less likely to disrupt the intricate tertiary and quaternary structures of proteins, making it ideal for studies requiring functional analysis, such as enzyme kinetics or receptor binding assays.

G start Intact Cell Membrane (with Target Protein) lysis Cell Lysis & Membrane Fractionation start->lysis solubilization Solubilization with this compound (Concentration > CMC) lysis->solubilization Addition of this compound buffer centrifugation High-Speed Centrifugation (to remove insoluble debris) solubilization->centrifugation supernatant Supernatant Collection (Solubilized Protein-Detergent Micelle Complexes) centrifugation->supernatant purification Affinity Chromatography (or other purification methods) supernatant->purification analysis Functional & Structural Analysis (e.g., Enzyme Assay, Crystallography) purification->analysis Eluted, purified protein

Figure 2: Workflow for Membrane Protein Extraction using this compound.
Drug Delivery Systems

The biocompatibility and zwitterionic nature of this compound make it an attractive candidate for use in drug delivery formulations.

  • Solubilization of Poorly Soluble Drugs: this compound micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations for intravenous or other routes of administration.

  • Component of Liposomes and Nanoparticles: As a co-surfactant, this compound can be incorporated into lipid-based drug delivery systems like liposomes and solid lipid nanoparticles. Its zwitterionic surface can reduce non-specific protein adsorption (biofouling), potentially increasing the circulation half-life of the nanoparticle in vivo.

  • Penetration Enhancement: Some studies have explored the use of related compounds as transdermal penetration enhancers, suggesting a potential role for this compound in topical or transdermal drug delivery systems.

Conclusion

N-Dodecyl-N,N-(dimethylammonio)butyrate is a versatile zwitterionic surfactant whose value lies in its unique combination of properties. With a net neutral charge over a wide pH range, a high degree of biocompatibility, and the ability to gently solubilize complex biomolecules, this compound serves as a critical tool for researchers in biochemistry and a promising excipient for professionals in drug development. A thorough understanding of its physicochemical characteristics, guided by the experimental protocols outlined herein, is essential for leveraging its full potential in advancing scientific discovery and pharmaceutical innovation.

References

N-Dodecyl-N,N-(dimethylammonio)butyrate: A Technical Guide to Its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic surfactant, a class of surface-active agents possessing both a positive and a negative charge within the same molecule. This unique molecular structure imparts a range of desirable properties, including high water solubility and stability across a wide pH range. This technical guide provides an in-depth overview of the solubility characteristics of N-Dodecyl-N,N-(dimethylammonio)butyrate, outlines the experimental protocols for their determination, and presents a logical workflow for this characterization.

Core Solubility Profile

Key Solubility-Related Parameters

Understanding the complete solubility profile of a surfactant extends beyond simple solvent miscibility. For a comprehensive characterization of N-Dodecyl-N,N-(dimethylammonio)butyrate, the following parameters are critical:

  • Critical Micelle Concentration (CMC): This is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. Above the CMC, the solubility of hydrophobic substances in the surfactant solution increases significantly.

  • Krafft Point (or Krafft Temperature): This is the temperature at which the solubility of an ionic surfactant becomes equal to its Critical Micelle Concentration. Below the Krafft point, the solubility of the surfactant is limited.

  • Cloud Point: This phenomenon is more commonly observed with non-ionic surfactants, where the surfactant solution becomes cloudy upon heating to a specific temperature, indicating a phase separation and a decrease in solubility. While less common for zwitterionic surfactants, it is a relevant parameter to investigate under specific formulation conditions.

Experimental Protocols for Solubility Characterization

To determine the solubility characteristics of N-Dodecyl-N,N-(dimethylammonio)butyrate, a series of well-established experimental protocols can be employed.

Determination of Aqueous Solubility

A standard method for determining the saturation solubility of a compound in water involves the following steps:

  • Sample Preparation: An excess amount of N-Dodecyl-N,N-(dimethylammonio)butyrate is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved surfactant in the supernatant or filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a specific titration method.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Common methods include:

  • Surface Tensiometry: The surface tension of the surfactant solution is measured as a function of its concentration. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.

  • Conductivity Measurement: For ionic and zwitterionic surfactants, the electrical conductivity of the solution is measured at different concentrations. A change in the slope of the conductivity versus concentration plot corresponds to the CMC.

  • Spectroscopic Methods (e.g., Fluorescence): A fluorescent probe is added to the surfactant solution. The fluorescence intensity of the probe changes significantly when it is incorporated into the hydrophobic core of the micelles, allowing for the determination of the CMC.

Determination of the Krafft Point

The Krafft point is determined by observing the temperature-dependent solubility of the surfactant:

  • Preparation of Dispersions: A series of dispersions of the surfactant in water at concentrations above the expected CMC are prepared.

  • Heating and Observation: The dispersions are slowly heated while being stirred. The temperature at which the cloudy dispersion becomes a clear solution is recorded as the Krafft point. This indicates the temperature at which the surfactant's solubility is sufficient for micelle formation.

Logical Workflow for Solubility Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility properties of N-Dodecyl-N,N-(dimethylammonio)butyrate.

G Workflow for Surfactant Solubility Characterization A Compound Procurement (N-Dodecyl-N,N-(dimethylammonio)butyrate) B Purity Analysis (e.g., HPLC, NMR) A->B C Preliminary Solubility Screening (Water, Organic Solvents) B->C D Quantitative Aqueous Solubility Determination C->D E Critical Micelle Concentration (CMC) Determination C->E F Krafft Point Determination C->F G Data Analysis and Reporting D->G E->G F->G

Caption: A logical workflow for the systematic characterization of surfactant solubility.

Conclusion

While specific quantitative solubility data for N-Dodecyl-N,N-(dimethylammonio)butyrate is not extensively documented in publicly accessible literature, its classification as a zwitterionic surfactant strongly suggests high aqueous solubility. For researchers and formulation scientists, a thorough understanding of its solubility characteristics is paramount for its effective application. The experimental protocols and the logical workflow detailed in this guide provide a robust framework for determining the critical solubility parameters, namely the aqueous solubility, Critical Micelle Concentration, and Krafft point, which are essential for optimizing its performance in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Mechanism of Action of N-Dodecyl-N,N-(dimethylammonio)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyl-N,N-(dimethylammonio)butyrate, a zwitterionic surfactant commonly known as dodecyl betaine or lauryl betaine, exerts its primary biological effects through a direct, biophysical mechanism of action. As an amphipathic molecule, it readily interacts with and disrupts the fundamental structures of living cells, namely cellular membranes and proteins. This technical guide provides a comprehensive overview of this mechanism, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key processes. The information presented is intended to support researchers and professionals in the fields of drug development, toxicology, and cellular biology in understanding and predicting the impact of this compound.

Core Mechanism of Action: Biophysical Disruption

The fundamental mechanism of action of N-Dodecyl-N,N-(dimethylammonio)butyrate is rooted in its molecular structure, which features a hydrophobic 12-carbon alkyl chain (dodecyl) and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion. This zwitterionic nature allows it to partition into the lipid bilayers of cell membranes and interact with the surfaces of proteins, leading to a loss of their structural and functional integrity.

Membrane Disruption

The primary mode of action is the disruption of cellular and organellar membranes. This process can be broadly categorized into several stages, beginning with the insertion of individual surfactant monomers into the lipid bilayer and culminating in the complete solubilization of the membrane into mixed micelles.

  • Monomeric Insertion and Membrane Fluidization: At concentrations below its critical micelle concentration (CMC), dodecyl betaine monomers insert into the lipid bilayer. The bulky headgroup and the hydrophobic tail disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity. This alteration can impair the function of embedded membrane proteins and increase the permeability of the membrane to ions and small molecules.

  • Pore Formation and Leakage: As the concentration of dodecyl betaine in the membrane increases, localized defects and transient pores can form. This leads to the leakage of intracellular contents, a process that can be experimentally quantified using liposome leakage assays.

  • Membrane Solubilization: At and above the CMC, dodecyl betaine molecules aggregate to form micelles in the aqueous environment. These micelles can then extract lipid molecules from the bilayer, leading to the progressive solubilization of the membrane into mixed lipid-surfactant micelles. This catastrophic loss of membrane integrity results in cell lysis.

Protein Denaturation

N-Dodecyl-N,N-(dimethylammonio)butyrate can also induce the denaturation of both soluble and membrane-bound proteins. The hydrophobic tail of the surfactant can interact with the hydrophobic core of proteins, disrupting the tertiary and secondary structures that are essential for their biological function. This can lead to a loss of enzymatic activity, disruption of signaling pathways, and ultimately contribute to cytotoxicity.

Quantitative Data

The following tables summarize key quantitative parameters related to the mechanism of action of N-Dodecyl-N,N-(dimethylammonio)butyrate.

ParameterValueMethod of DeterminationReference
Critical Micelle Concentration (CMC)~1.3 mMSurface Tensiometry

No specific quantitative data for HC50 (hemolysis) or IC50 (cytotoxicity) for N-Dodecyl-N,N-(dimethylammonio)butyrate was identified in the search results. This data would be highly dependent on the specific cell type and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of N-Dodecyl-N,N-(dimethylammonio)butyrate.

Liposome Leakage Assay

This assay quantitatively measures the ability of a compound to disrupt lipid bilayers by monitoring the release of an encapsulated fluorescent dye.

Materials:

  • Phospholipids (e.g., POPC, DPPC) in chloroform

  • N-Dodecyl-N,N-(dimethylammonio)butyrate

  • 5(6)-Carboxyfluorescein (CF)

  • Sephadex G-50 column

  • HEPES buffer (10 mM, pH 7.4)

  • Triton X-100 (2% v/v) for positive control

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • A desired amount of phospholipid solution is dried into a thin film in a round-bottom flask under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.

    • The lipid film is hydrated with a solution of 50 mM CF in HEPES buffer.

    • The lipid suspension is subjected to multiple freeze-thaw cycles.

    • The suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

  • Purification:

    • Free, unencapsulated CF is removed by passing the liposome suspension through a Sephadex G-50 column equilibrated with HEPES buffer.

  • Leakage Assay:

    • The purified liposome suspension is diluted in HEPES buffer to a final lipid concentration of approximately 50 µM in a cuvette.

    • The baseline fluorescence (F₀) is measured (excitation at 490 nm, emission at 520 nm).

    • N-Dodecyl-N,N-(dimethylammonio)butyrate is added to the cuvette at various final concentrations.

    • The fluorescence intensity (F) is monitored over time.

    • After the final time point, 2% Triton X-100 is added to lyse all liposomes, and the maximum fluorescence (F₁₀₀) is measured.

  • Data Analysis:

    • The percentage of CF leakage is calculated using the formula: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100.

Hemolysis Assay

This assay assesses the membrane-disrupting potential of a compound on red blood cells.

Materials:

  • Fresh, heparinized human or animal blood

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-Dodecyl-N,N-(dimethylammonio)butyrate

  • Triton X-100 (1% v/v) for positive control

  • Spectrophotometer

Procedure:

  • Red Blood Cell Preparation:

    • Blood is centrifuged at 1000 x g for 10 minutes at 4°C.

    • The supernatant and buffy coat are removed.

    • The red blood cell pellet is washed three times with cold PBS.

    • A 2% (v/v) suspension of red blood cells in PBS is prepared.

  • Hemolysis Assay:

    • In a series of microcentrifuge tubes, 100 µL of the 2% red blood cell suspension is mixed with 100 µL of PBS containing increasing concentrations of N-Dodecyl-N,N-(dimethylammonio)butyrate.

    • A negative control (100 µL of RBC suspension + 100 µL of PBS) and a positive control (100 µL of RBC suspension + 100 µL of 1% Triton X-100) are included.

    • The tubes are incubated at 37°C for 1 hour with gentle shaking.

    • The tubes are centrifuged at 1000 x g for 5 minutes.

  • Data Analysis:

    • The absorbance of the supernatant is measured at 540 nm.

    • The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.

    • The HC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the surfactant concentration.

Protein Denaturation Assay (Circular Dichroism Spectroscopy)

Circular dichroism (CD) spectroscopy is a powerful technique to monitor changes in the secondary structure of proteins upon interaction with a denaturant.

Materials:

  • Purified protein of interest (e.g., bovine serum albumin, lysozyme)

  • Phosphate buffer (pH 7.4)

  • N-Dodecyl-N,N-(dimethylammonio)butyrate

  • CD spectropolarimeter

Procedure:

  • Sample Preparation:

    • A stock solution of the protein is prepared in the phosphate buffer.

    • A series of samples are prepared with a constant protein concentration and increasing concentrations of N-Dodecyl-N,N-(dimethylammonio)butyrate.

  • CD Measurement:

    • Far-UV CD spectra (typically 190-250 nm) are recorded for each sample at a controlled temperature.

    • A blank spectrum of the buffer with the corresponding surfactant concentration is also recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • Changes in the CD signal at specific wavelengths (e.g., 208 nm and 222 nm for α-helical content) are monitored as a function of surfactant concentration.

    • The mean residue ellipticity is calculated to quantify the secondary structure content.

    • A significant change in the spectrum indicates denaturation of the protein.

Visualizations

The following diagrams illustrate the key mechanisms of action of N-Dodecyl-N,N-(dimethylammonio)butyrate.

Membrane_Disruption_Workflow cluster_0 Initial State cluster_1 Mechanism of Action cluster_2 Final State Intact_Cell Intact Cell (Stable Membrane) Monomer_Insertion Monomer Insertion (Increased Fluidity) Intact_Cell->Monomer_Insertion Low [Surfactant] Pore_Formation Pore Formation (Leakage) Monomer_Insertion->Pore_Formation Increasing [Surfactant] Membrane_Solubilization Membrane Solubilization (Mixed Micelles) Pore_Formation->Membrane_Solubilization High [Surfactant] Cell_Lysis Cell Lysis Membrane_Solubilization->Cell_Lysis

Caption: Progressive stages of membrane disruption by N-Dodecyl-N,N-(dimethylammonio)butyrate.

Protein_Denaturation_Pathway Native_Protein Native Protein (Folded, Active) Surfactant_Interaction Interaction with Dodecyl Betaine Native_Protein->Surfactant_Interaction Unfolded_Protein Denatured Protein (Unfolded, Inactive) Surfactant_Interaction->Unfolded_Protein

Caption: Surfactant-induced protein denaturation pathway.

Experimental_Workflow cluster_Membrane Membrane Interaction cluster_Protein Protein Interaction cluster_Cellular Cellular Effects Liposome_Leakage Liposome Leakage Assay Hemolysis_Assay Hemolysis Assay CD_Spectroscopy Circular Dichroism Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound N-Dodecyl-N,N- (dimethylammonio)butyrate Compound->Liposome_Leakage Compound->Hemolysis_Assay Compound->CD_Spectroscopy Compound->Cytotoxicity_Assay

Caption: Key experimental assays to characterize the mechanism of action.

Conclusion

The mechanism of action of N-Dodecyl-N,N-(dimethylammonio)butyrate is primarily a disruptive biophysical process targeting cellular membranes and proteins. Its efficacy as a disruptive agent is concentration-dependent, progressing from subtle alterations in membrane fluidity to complete cell lysis. Understanding this mechanism is crucial for its application in various research and industrial contexts, as well as for assessing its potential toxicological impact. The experimental protocols and data presented in this guide provide a framework for the quantitative evaluation of these effects. Further research to determine specific HC50 and IC50 values across a range of cell types would provide a more complete picture of its biological activity.

Methodological & Application

Application Notes and Protocols: N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic detergent, in the extraction and solubilization of membrane proteins. Zwitterionic detergents are valuable tools in biochemistry and drug development as they can effectively solubilize membrane proteins while often preserving their native structure and function.[1][2]

Introduction to this compound

N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as this compound, is a zwitterionic detergent that possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[2][3] This characteristic makes it less denaturing than ionic detergents (e.g., SDS) but often more effective at disrupting protein-protein interactions than non-ionic detergents.[1][2][3] These properties make this compound an excellent candidate for extracting membrane proteins for functional assays, structural studies, and various downstream applications like chromatography and mass spectrometry.[2]

Properties of this compound

The physicochemical properties of this compound are critical for designing effective protein extraction protocols. Key quantitative data are summarized below.

PropertyValueReference
Synonym(s) N-Dodecyl-N,N-(dimethylammonio)butyrate
Classification Zwitterionic Detergent[3]
Molecular Formula C₁₈H₃₇NO₂[4]
Molecular Weight 299.49 g/mol [3][4]
CAS Number 15163-30-1[4]
Critical Micelle Concentration (CMC) 4.3 mM[3]
Appearance White to off-white solid

Comparison with Other Detergent Classes

The choice of detergent is a critical step in any membrane protein purification strategy.[5] The following table compares the general properties of different detergent classes to aid in selection.

Detergent ClassExamplesCharacteristicsAdvantagesDisadvantages
Ionic (Anionic/Cationic) SDS, Deoxycholic AcidPossess a net charge; strong solubilizing agents.Highly effective at solubilizing membranes.Often denaturing, disrupting protein structure and function.[1]
Non-ionic Triton X-100, DDM, DigitoninUncharged hydrophilic head group.Mild and non-denaturing; break lipid-lipid but not protein-protein interactions.[1][2][3]May be less effective for solubilizing certain protein complexes.
Zwitterionic This compound , CHAPS, ASB-14Contain both positive and negative charges (net neutral).[1]Effective at breaking protein-protein interactions while being less denaturing than ionic detergents.[2][3] Preserve native protein structure and charge.[2]Can be more deactivating than non-ionic detergents for some proteins.[5]

Principle of Membrane Protein Solubilization

Membrane proteins are embedded within the lipid bilayer. Detergents act as amphipathic molecules that disrupt this bilayer and create a soluble environment for the hydrophobic transmembrane domains of the protein. At concentrations above the Critical Micelle Concentration (CMC), detergent monomers self-assemble into micelles. These micelles envelop the hydrophobic regions of the membrane protein, forming a stable protein-detergent complex that is soluble in aqueous buffers.

G cluster_0 1. Native State cluster_1 2. Detergent Addition cluster_2 3. Solubilization Membrane Membrane Protein in Lipid Bilayer Detergent This compound Micelles Added (>CMC) Membrane->Detergent Solubilized Solubilized Protein- Detergent Complex Detergent->Solubilized

Figure 1: Mechanism of membrane protein solubilization by detergent micelles.

Experimental Protocols

The following protocols provide a general framework for membrane protein extraction. Optimization is often necessary for each specific protein and cell type.[5]

The overall process involves preparing a membrane fraction from the source material, followed by solubilization with this compound to extract the protein of interest, and finally clarification to remove non-solubilized material.

G start Start: Cultured Cells or Tissue Sample lysis 1. Cell Lysis & Homogenization (Hypotonic Buffer) start->lysis pellet_debris 2. Low-Speed Centrifugation (Remove Nuclei, Debris) lysis->pellet_debris supernatant1 Supernatant (Contains Membranes, Cytosol) pellet_debris->supernatant1 pellet_membranes 3. Ultracentrifugation (Pellet Membranes) supernatant1->pellet_membranes supernatant2 Supernatant (Cytosolic Fraction) Discard or Keep for Analysis pellet_membranes->supernatant2 supernatant resuspend 4. Resuspend Membrane Pellet in Lysis Buffer pellet_membranes->resuspend pellet solubilize 5. Solubilization (Add this compound, Incubate) resuspend->solubilize clarify 6. High-Speed Centrifugation (Remove Insoluble Material) solubilize->clarify final_supernatant Supernatant: Solubilized Membrane Proteins clarify->final_supernatant end End: Downstream Analysis (Purification, Assay, etc.) final_supernatant->end

Figure 2: Experimental workflow for membrane protein extraction using this compound.

This protocol describes the isolation of a crude membrane fraction.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, with freshly added Protease Inhibitor Cocktail.

Procedure:

  • Harvest cultured cells (e.g., 1-5 x 10⁸ cells) and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.

  • Resuspend the pellet in 10 volumes of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenize the cells using a Dounce homogenizer (20-30 strokes) or by passing them through a narrow-gauge needle. Check for cell lysis under a microscope.

  • Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[6]

  • Transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[6]

  • Discard the supernatant, which contains the cytosolic proteins. The resulting pellet is the crude membrane fraction. It can be used immediately or stored at -80°C.

Reagents:

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, with freshly added Protease Inhibitor Cocktail.

  • This compound Stock Solution: 10% (w/v) this compound in deionized water (~333 mM).

Procedure:

  • Resuspend the crude membrane pellet from Protocol 1 in Solubilization Buffer. A common starting point is a total protein concentration of 2-5 mg/mL.

  • Add this compound stock solution to the resuspended membranes to achieve the desired final concentration.

    • Screening: It is crucial to test a range of this compound concentrations. A typical starting range is 0.5% to 2.0% (w/v), which corresponds to approximately 16.7 mM to 66.7 mM. This is well above the detergent's CMC of 4.3 mM.[3]

    • The optimal detergent-to-protein ratio must be determined empirically but often falls in the range of 2:1 to 10:1 (w/w).[5]

  • Incubate the mixture with gentle agitation (e.g., end-over-end rotation) for 1-2 hours at 4°C. Incubation time may need optimization.

  • Clarify the mixture by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated proteins.

  • Carefully collect the supernatant. This fraction contains the solubilized membrane proteins ready for downstream applications.

Downstream Applications and Functional Context

Successfully extracted membrane proteins are crucial for numerous applications in research and drug development. A primary goal is often to study their role in cellular signaling. For example, G-protein coupled receptors (GPCRs), a large family of membrane proteins, are major drug targets that initiate intracellular signaling cascades upon ligand binding.

G ligand External Ligand (e.g., Hormone, Neurotransmitter) gpcr Membrane Protein (e.g., GPCR, solubilized by this compound) ligand->gpcr Binds gprotein G-Protein gpcr->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates messenger Second Messenger (e.g., cAMP) effector->messenger Produces response Cellular Response messenger->response Triggers

Figure 3: A generic GPCR signaling pathway involving a target membrane protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield Inefficient cell lysis.Confirm lysis microscopically. Try alternative methods like sonication or freeze-thaw cycles.[6]
Insufficient detergent concentration.Increase this compound concentration. Optimize the detergent-to-protein ratio.
Short incubation time.Increase solubilization time (e.g., 4 hours or overnight at 4°C).
Protein is Inactive Detergent is too harsh for the target protein.Decrease this compound concentration (staying above the CMC). Screen other mild detergents (e.g., non-ionic like DDM).
Essential lipids were stripped away.Add lipid analogs (e.g., cholesterol) to the solubilization buffer.
Protein Aggregation Suboptimal buffer conditions.Optimize pH, salt concentration, or add glycerol/sucrose for stability.
Protein instability after extraction.Proceed to the next purification step immediately. Keep samples at 4°C at all times.

References

Application Notes and Protocols for N-Dodecyl-N,N-(dimethylammonio)butyrate in Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) is a zwitterionic detergent that offers a mild and effective option for cell lysis, particularly when the preservation of protein structure and function is critical. Its amphipathic nature, possessing both a hydrophobic dodecyl tail and a hydrophilic head with both a positive and a negative charge, allows for the disruption of cell membranes and solubilization of proteins without causing denaturation. This makes this compound a valuable tool for a variety of downstream applications, including immunoprecipitation, enzyme assays, and the purification of intact protein complexes.

Zwitterionic detergents like this compound are considered less denaturing than ionic detergents such as SDS and more effective at disrupting protein-protein interactions than non-ionic detergents like Triton X-100.[1][2] This balanced character allows for efficient cell lysis while maintaining the native conformation of the target proteins.

Physicochemical Properties of N-Dodecyl-N,N-(dimethylammonio)butyrate

A clear understanding of the physicochemical properties of this compound is essential for its effective application in cell lysis protocols.

PropertyValueReference
Synonyms This compound
Molecular Formula C₁₈H₃₇NO₂
Molecular Weight 299.49 g/mol
CAS Number 15163-30-1
Type Zwitterionic Detergent

Applications in Cell Lysis

Due to its non-denaturing properties, this compound is well-suited for a range of applications that require the isolation of biologically active proteins:

  • Extraction of Membrane Proteins: The zwitterionic nature of this compound makes it effective in solubilizing membrane-bound proteins while preserving their native structure and function.

  • Whole-Cell Extracts for Functional Assays: When studying enzymatic activity or protein-protein interactions, it is crucial to maintain the integrity of the proteins of interest. This compound-based lysis buffers can gently disrupt the cell membrane to release cellular contents without compromising protein activity.

  • Immunoprecipitation and Affinity Purification: By preserving the native conformation of proteins, this compound ensures that antibody epitopes and affinity tags remain accessible for efficient immunoprecipitation and purification.

  • Preparation of Lysates for Electrophoresis under Non-denaturing Conditions: For techniques such as blue native polyacrylamide gel electrophoresis (BN-PAGE), which separates protein complexes based on their size and shape, a mild lysis agent like this compound is essential.

Experimental Protocols

The following are generalized protocols for cell lysis using a zwitterionic detergent like N-Dodecyl-N,N-(dimethylammonio)butyrate. The optimal concentration of this compound and other buffer components should be empirically determined for each specific cell type and application.

Preparation of a Non-Denaturing Cell Lysis Buffer (1X)

This buffer is designed for the gentle lysis of mammalian cells and the extraction of cytoplasmic and membrane proteins.

Components:

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.450 mMBuffering agent to maintain a stable pH
NaCl150 mMSalt to maintain ionic strength and reduce non-specific protein aggregation
EDTA1 mMChelating agent to inhibit metalloproteases
N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)0.5 - 2.0% (w/v)Zwitterionic detergent for cell lysis
Protease Inhibitor Cocktail1XTo prevent protein degradation by proteases
Phosphatase Inhibitor Cocktail (optional)1XTo preserve the phosphorylation state of proteins

Procedure for Buffer Preparation:

  • To prepare 100 mL of 1X lysis buffer, combine the following:

    • 5 mL of 1 M Tris-HCl, pH 7.4

    • 3 mL of 5 M NaCl

    • 0.2 mL of 0.5 M EDTA

    • 0.5 to 2.0 g of N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

    • Add nuclease-free water to a final volume of 100 mL.

  • Mix gently until all components are dissolved.

  • Store the buffer at 4°C.

  • Immediately before use, add 1 mL of 100X protease inhibitor cocktail and, if required, 1 mL of 100X phosphatase inhibitor cocktail.

Protocol for Lysis of Adherent Mammalian Cells
  • Grow cells to the desired confluency in a culture dish.

  • Place the culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold 1X Non-Denaturing Cell Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Incubate the dish on ice for 10-15 minutes with occasional gentle rocking.

  • Using a cell scraper, gently scrape the cells off the surface of the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C for future use.

Protocol for Lysis of Suspension Mammalian Cells
  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X Non-Denaturing Cell Lysis Buffer (e.g., 1 mL per 10⁷ cells).

  • Incubate the tube on ice for 20-30 minutes with gentle mixing every 10 minutes.

  • Proceed with steps 8-11 from the "Protocol for Lysis of Adherent Mammalian Cells".

Visualizations

G cluster_workflow Experimental Workflow for Cell Lysis start Start: Cell Culture (Adherent or Suspension) wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer with N-Dodecyl-N,N-(dimethylammonio)butyrate wash->lysis incubation Incubate on ice lysis->incubation collection Collect Lysate incubation->collection centrifugation Centrifuge to pellet debris collection->centrifugation supernatant Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant quantification Protein Quantification supernatant->quantification end Downstream Applications quantification->end

Caption: A generalized workflow for cell lysis using a zwitterionic detergent-based buffer.

G cluster_membrane Mechanism of Detergent-Mediated Cell Lysis Cell Membrane Cell Membrane (Lipid Bilayer with Embedded Proteins) Membrane Disruption Membrane Disruption and Solubilization Cell Membrane->Membrane Disruption Addition of this compound Detergent Monomers Hydrophilic Head Hydrophobic Tail Detergent Monomers->Membrane Disruption Mixed Micelles Formation of Mixed Micelles (Protein-Detergent and Lipid-Detergent) Membrane Disruption->Mixed Micelles

Caption: The mechanism of action of zwitterionic detergents in disrupting the cell membrane.

References

Application Notes and Protocols for Solubilizing Proteins with N-Dodecyl-N,N-(dimethylammonio)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the zwitterionic detergent, N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), for the solubilization of proteins, with a particular focus on challenging membrane proteins. This document outlines the properties of this compound, offers detailed protocols for its application, and presents data in a clear, accessible format.

Introduction to N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic detergent that possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge. This characteristic makes it a mild yet effective solubilizing agent, capable of disrupting lipid-lipid and lipid-protein interactions without significantly altering the native structure and function of the protein. Its properties are comparable to other alkyl ammonioalkanesulfonates and carboxylates, which are known for their utility in breaking protein-protein interactions while maintaining the protein's native state. Zwitterionic detergents like this compound are particularly advantageous for applications such as 2D gel electrophoresis, mass spectrometry, and the solubilization of organelles and inclusion bodies.

Properties of this compound and Related Zwitterionic Detergents

PropertyValue (estimated for this compound)Reference Detergent (SB3-12)
Molecular Weight 299.49 g/mol 335.54 g/mol
Critical Micelle Concentration (CMC) 2-4 mM (in aqueous solution at 20-25°C)2-4 mM
Aggregation Number ~5555
Micellar Molecular Weight ~16,500 g/mol 18,500 g/mol
Appearance White to off-white powderWhite powder
Solubility Soluble in waterSoluble in water at 1 M (20°C)

Experimental Protocols

I. General Protocol for Protein Solubilization using this compound

This protocol provides a general workflow for the solubilization of proteins from cellular membranes. Optimization of detergent concentration, temperature, and incubation time is recommended for each specific protein.

Materials:

  • Cell paste or membrane fraction containing the protein of interest

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

  • This compound stock solution (e.g., 10% w/v in water)

  • Ultracentrifuge

  • Spectrophotometer or other protein quantification assay materials

Procedure:

  • Preparation of Cell Lysate: Resuspend the cell pellet or membrane fraction in ice-cold Lysis Buffer.

  • Detergent Addition: Add the this compound stock solution to the lysate to achieve the desired final concentration. A common starting point is 1-2% (w/v). For initial screenings, a range of concentrations (e.g., 0.5%, 1%, 1.5%, 2%) should be tested.

  • Solubilization: Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours. The optimal time may vary.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.

  • Protein Quantification: Determine the protein concentration in the solubilized fraction using a suitable protein assay (e.g., BCA assay, being mindful of detergent compatibility).

  • Analysis: Analyze the solubilized proteins by SDS-PAGE, Western blotting, or functional assays to assess the efficiency and integrity of the solubilization.

II. Screening for Optimal this compound Concentration

To determine the optimal concentration of this compound for a specific membrane protein, a systematic screening process is essential.

Materials:

  • Isolated membrane fraction at a known protein concentration (e.g., 10 mg/mL)

  • This compound stock solution (10% w/v)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Microcentrifuge tubes

  • Apparatus for protein analysis (SDS-PAGE, Western blot)

Procedure:

  • Prepare a series of dilutions: In separate microcentrifuge tubes, prepare a range of this compound concentrations in Solubilization Buffer (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).

  • Add membrane fraction: Add a constant amount of the membrane fraction to each tube.

  • Incubate: Incubate all tubes under the same conditions (e.g., 1 hour at 4°C with gentle mixing).

  • Centrifuge: Pellet the unsolubilized material by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

  • Analyze the supernatant: Carefully collect the supernatant from each tube and analyze the amount of solubilized target protein by SDS-PAGE and Western blotting. The optimal concentration will be the lowest concentration that yields the maximum amount of soluble protein of interest.

Visualizations

ProteinSolubilizationWorkflow start Start: Cell Pellet or Membrane Fraction lysis Resuspend in Lysis Buffer start->lysis add_detergent Add this compound Stock Solution (e.g., 1-2% final concentration) lysis->add_detergent solubilize Incubate with Agitation (e.g., 1-2 hours at 4°C) add_detergent->solubilize centrifuge High-Speed Centrifugation (e.g., 100,000 x g for 1 hour) solubilize->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Material) centrifuge->pellet analysis Downstream Analysis: - Protein Quantification - SDS-PAGE / Western Blot - Functional Assays supernatant->analysis

Caption: General workflow for protein solubilization using this compound.

DetergentActionMechanism cluster_membrane Cell Membrane cluster_micelle Detergent Action membrane Lipid Bilayer Hydrophobic Core micelle Protein-Detergent Micelle membrane->micelle Solubilization protein Integral Membrane Protein protein->micelle This compound This compound Monomers This compound->membrane Integration & Disruption

Caption: Mechanism of membrane protein solubilization by this compound.

N-Dodecyl-N,N-(dimethylammonio)butyrate: A Versatile Zwitterionic Surfactant for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the rapidly evolving field of proteomics, the effective solubilization and stabilization of proteins are paramount for successful analysis. N-Dodecyl-N,N-(dimethylammonio)butyrate, a zwitterionic sulfobetaine detergent, is emerging as a powerful tool for researchers, scientists, and drug development professionals. Its unique properties offer significant advantages in various proteomics applications, from sample preparation to mass spectrometry analysis.

N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as DDMAB or Sulfobetaine 3-12, possesses a neutral charge over a wide pH range, which minimizes interference with electrophoretic and chromatographic separations. This characteristic, combined with its non-denaturing nature, makes it ideal for applications requiring the preservation of protein structure and function.

This application note provides a comprehensive overview of the applications of N-Dodecyl-N,N-(dimethylammonio)butyrate in proteomics, including detailed protocols and comparative data to guide researchers in its effective implementation.

Key Applications in Proteomics

N-Dodecyl-N,N-(dimethylammonio)butyrate offers significant benefits in several key areas of proteomics research:

  • Enhanced Protein Solubilization: Particularly effective for extracting membrane proteins and other hard-to-solubilize proteins while maintaining their native conformation.

  • Two-Dimensional Gel Electrophoresis (2D-GE): Its zwitterionic nature prevents interference with isoelectric focusing (IEF), the first dimension of 2D-GE, leading to improved spot resolution and proteome coverage.

  • Mass Spectrometry (MS) Compatibility: Unlike ionic detergents like SDS, N-Dodecyl-N,N-(dimethylammonio)butyrate is more compatible with downstream mass spectrometry analysis, often requiring less stringent removal procedures that can lead to sample loss.

  • Protein-Protein Interaction Studies: Its mild, non-denaturing properties are advantageous for preserving protein complexes, making it suitable for co-immunoprecipitation and other interaction-based assays.

Comparative Performance Data

While direct quantitative comparisons in the literature are limited, the known properties of sulfobetaine detergents suggest a favorable performance profile for N-Dodecyl-N,N-(dimethylammonio)butyrate.

Detergent Type Key Advantages Key Disadvantages Typical Working Concentration Mass Spectrometry Compatibility
N-Dodecyl-N,N-(dimethylammonio)butyrate ZwitterionicMild, non-denaturing; Maintains native protein charge; Good for membrane proteins; Compatible with IEF.Lower solubilizing power than SDS for some applications.0.1 - 2% (w/v)Generally compatible, but removal is recommended for optimal performance.
SDS (Sodium Dodecyl Sulfate) AnionicStrong solubilizing agent; Denatures proteins completely for SDS-PAGE.Denaturing; Interferes significantly with IEF and mass spectrometry.1 - 10% (w/v) for lysis, 0.1% for SDS-PAGEPoor, requires extensive removal procedures.
CHAPS ZwitterionicMild, non-denaturing; Commonly used in IEF and for solubilizing membrane proteins.Can form micelles that may be difficult to remove.0.5 - 4% (w/v)Moderate, removal is often necessary.

Table 1. Comparison of Common Detergents in Proteomics. This table provides a qualitative comparison of N-Dodecyl-N,N-(dimethylammonio)butyrate with SDS and CHAPS based on their general properties and applications in proteomics.

Experimental Protocols

The following are detailed protocols for the application of N-Dodecyl-N,N-(dimethylammonio)butyrate in common proteomics workflows.

Protocol 1: Extraction of Membrane Proteins from Cultured Mammalian Cells

This protocol outlines the steps for solubilizing membrane proteins using a lysis buffer containing N-Dodecyl-N,N-(dimethylammonio)butyrate.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) N-Dodecyl-N,N-(dimethylammonio)butyrate, Protease Inhibitor Cocktail.

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer. Use 1 mL of buffer per 10^7 cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing. For difficult-to-lyse cells, sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) can be performed.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Carefully collect the supernatant containing the solubilized membrane proteins for downstream analysis.

G start Harvest and Wash Cells resuspend Resuspend in Lysis Buffer (containing this compound) start->resuspend incubate Incubate on Ice (30 min) resuspend->incubate centrifuge Centrifuge (14,000 x g, 20 min) incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Debris) centrifuge->pellet

Figure 1. Workflow for Membrane Protein Extraction. This diagram illustrates the key steps in the solubilization of membrane proteins from cultured cells using a this compound-containing lysis buffer.

Protocol 2: Sample Preparation for Two-Dimensional Gel Electrophoresis (2D-GE)

This protocol describes the preparation of a protein sample for isoelectric focusing (IEF), the first dimension of 2D-GE, using a rehydration buffer containing N-Dodecyl-N,N-(dimethylammonio)butyrate.

Materials:

  • Protein extract (prepared as in Protocol 1 or other methods)

  • Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) N-Dodecyl-N,N-(dimethylammonio)butyrate, 40 mM DTT, 0.5% (v/v) IPG buffer, and a trace of Bromophenol Blue.

  • Immobilized pH gradient (IPG) strips

Procedure:

  • Quantify the protein concentration of your sample.

  • In a microcentrifuge tube, mix the desired amount of protein (typically 50-150 µg for analytical gels) with the Rehydration Buffer to the final volume required for the IPG strip.

  • Vortex the sample gently and centrifuge briefly to remove any bubbles.

  • Apply the sample to the IPG strip holder and place the IPG strip gel-side down onto the sample.

  • Allow the strip to rehydrate with the sample for at least 4 hours (or overnight) at room temperature.

  • The IPG strip is now ready for isoelectric focusing.

G start Protein Sample mix Mix with Rehydration Buffer (containing this compound) start->mix apply Apply to IPG Strip Holder mix->apply rehydrate Rehydrate IPG Strip (4h to overnight) apply->rehydrate ief Proceed to Isoelectric Focusing rehydrate->ief

Figure 2. Sample Preparation for 2D-GE. This workflow outlines the preparation of a protein sample for the first dimension of 2D-GE using a this compound-based rehydration buffer.

Protocol 3: In-Solution Tryptic Digestion for Mass Spectrometry

This protocol provides a general guideline for the in-solution digestion of proteins solubilized with N-Dodecyl-N,N-(dimethylammonio)butyrate prior to mass spectrometry analysis.

Materials:

  • Protein sample in a buffer containing N-Dodecyl-N,N-(dimethylammonio)butyrate

  • 100 mM Ammonium Bicarbonate

  • 100 mM Dithiothreitol (DTT)

  • 200 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 desalting spin columns

Procedure:

  • Reduction: To your protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add DTT to a final concentration of 5 mM to quench the excess IAA.

  • Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the concentration of N-Dodecyl-N,N-(dimethylammonio)butyrate to below 0.1%. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Detergent Removal and Desalting: It is recommended to remove the detergent prior to MS analysis. Use a C18 desalting spin column according to the manufacturer's instructions to remove N-Dodecyl-N,N-(dimethylammonio)butyrate and other salts.

  • The eluted peptides are ready for LC-MS/MS analysis.

G start Protein Sample (in this compound buffer) reduction Reduction (DTT) start->reduction alkylation Alkylation (IAA) reduction->alkylation digestion Tryptic Digestion alkylation->digestion acidification Acidification (Formic Acid) digestion->acidification desalting Detergent Removal & Desalting (C18) acidification->desalting ms LC-MS/MS Analysis desalting->ms

Figure 3. In-Solution Digestion Workflow. This diagram shows the sequential steps for preparing a this compound-solubilized protein sample for mass spectrometry analysis.

Conclusion

N-Dodecyl-N,N-(dimethylammonio)butyrate is a valuable and versatile zwitterionic detergent for a wide range of proteomics applications. Its ability to effectively solubilize proteins, particularly membrane proteins, while maintaining their native state, makes it a superior choice for techniques such as 2D-gel electrophoresis and studies of protein-protein interactions. Furthermore, its compatibility with mass spectrometry, although requiring a desalting step, offers a gentler alternative to harsh ionic detergents. The protocols provided here serve as a starting point for researchers to integrate this powerful tool into their proteomics workflows, paving the way for more comprehensive and insightful protein analysis.

Application Notes and Protocols for N-Dodecyl-N,N-(dimethylammonio)butyrate in 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the zwitterionic surfactant, N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), in two-dimensional (2D) gel electrophoresis. This document is intended to guide researchers in leveraging the unique properties of this compound for enhanced protein solubilization and separation in proteomic workflows.

Introduction to N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as this compound, is a zwitterionic surfactant belonging to the class of non-detergent sulfobetaines.[1] These compounds possess both a positive and a negative charge within the same molecule, rendering them electrically neutral over a wide pH range.[2] This characteristic is particularly advantageous for applications in isoelectric focusing (IEF), the first dimension of 2D gel electrophoresis.[2][3]

The structure of this compound consists of a hydrophobic dodecyl tail and a hydrophilic head group containing a quaternary ammonium cation and a carboxylate anion. This amphiphilic nature allows for effective disruption of protein-protein and lipid-protein interactions, leading to enhanced solubilization of complex protein mixtures, including challenging membrane proteins.[4] Unlike harsh ionic detergents like SDS, zwitterionic surfactants like this compound are milder and less denaturing, which can be beneficial for preserving protein integrity and subsequent analysis by mass spectrometry.[2]

Advantages of this compound in 2D Gel Electrophoresis

The use of this compound in 2D gel electrophoresis offers several key advantages:

  • Improved Solubilization: this compound can effectively solubilize a wide range of proteins, including hydrophobic and membrane-associated proteins, which are often underrepresented in 2D gels when using traditional detergents like CHAPS.[4]

  • Compatibility with IEF: As a zwitterionic surfactant, this compound does not impart a net charge to proteins, allowing them to migrate and focus based on their intrinsic isoelectric point (pI) during the first dimension of 2D-PAGE.[2]

  • Reduced Protein Aggregation: this compound helps to keep proteins in solution and prevents aggregation, which can lead to streaking and poor spot resolution on 2D gels.

  • Enhanced Spot Resolution: By improving protein solubilization and preventing aggregation, this compound can contribute to sharper and more well-defined spots on the 2D gel, facilitating more accurate protein quantification and identification.

Data Presentation: Properties of this compound and Related Surfactants

PropertyN-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)
Synonyms This compound, 4-[dodecyl(dimethyl)azaniumyl]butanoateCHAPS
Molecular Formula C18H37NO2C32H58N2O7S
Molecular Weight 299.5 g/mol [1]614.9 g/mol [2]
Type Zwitterionic (Butyrate-based)Zwitterionic (Sulfobetaine-based)
Critical Micelle Concentration (CMC) Not readily available6-10 mM
Key Features Simple linear alkyl chain, potentially less harsh than steroidal detergents.Steroid-based structure, widely used in proteomics.[5]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in 2D gel electrophoresis. Researchers should note that optimal conditions may vary depending on the specific sample type and experimental goals. It is recommended to perform pilot experiments to determine the ideal concentration of this compound and other buffer components.

Protein Extraction and Solubilization

This protocol describes the preparation of a protein sample from cultured cells for 2D gel electrophoresis using a this compound-containing lysis/rehydration buffer.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis/Rehydration Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Sonicator (optional)

Lysis/Rehydration Buffer Recipe:

ComponentFinal ConcentrationPurpose
Urea7 MChaotrope, denatures proteins and disrupts hydrogen bonds.
Thiourea2 MEnhances solubilization of hydrophobic proteins.
This compound 1-4% (w/v) Zwitterionic surfactant for protein solubilization.
Dithiothreitol (DTT)50-100 mMReducing agent, breaks disulfide bonds.
Carrier Ampholytes0.5-2% (v/v)Create the pH gradient for IEF.
Bromophenol Blue0.002% (w/v)Tracking dye.

Procedure:

  • Wash the cell pellet with ice-cold PBS to remove media components. Centrifuge and discard the supernatant.

  • Add an appropriate volume of Lysis/Rehydration Buffer containing freshly added protease and phosphatase inhibitors to the cell pellet.

  • Vortex vigorously to resuspend the pellet.

  • Incubate on a rocking platform for 30-60 minutes at room temperature to ensure complete cell lysis and protein solubilization.

  • (Optional) For difficult-to-solubilize samples, sonicate the lysate on ice to further shear nucleic acids and aid in solubilization.

  • Centrifuge the lysate at high speed (e.g., >14,000 x g) for 20-30 minutes at 4°C to pellet any insoluble material.

  • Carefully collect the supernatant containing the solubilized proteins. This is your sample for the first dimension (IEF).

  • Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford assay, taking care to account for interfering substances in the lysis buffer).

First Dimension: Isoelectric Focusing (IEF)

This protocol outlines the steps for running the first dimension of 2D gel electrophoresis using immobilized pH gradient (IPG) strips.

Materials:

  • Solubilized protein sample

  • Immobilized pH gradient (IPG) strips of the desired pH range and length

  • IPG strip rehydration tray

  • IEF focusing unit

  • Mineral oil

Procedure:

  • Pipette the desired amount of protein sample (typically 50-200 µg for analytical gels) into the channels of the IPG strip rehydration tray.

  • Carefully place the IPG strips, gel side down, into the protein sample in the rehydration tray. Ensure there are no air bubbles trapped under the strip.

  • Overlay the strips with mineral oil to prevent evaporation.

  • Allow the strips to rehydrate for at least 4 hours, or overnight, at room temperature. During this time, the proteins will enter the gel matrix.

  • Transfer the rehydrated IPG strips to the IEF focusing unit.

  • Set the IEF parameters according to the manufacturer's instructions. A typical multi-step protocol involves gradually increasing the voltage to allow for optimal protein focusing.

Second Dimension: SDS-PAGE

This protocol describes the separation of proteins by molecular weight after IEF.

Materials:

  • Focused IPG strip

  • Equilibration Buffer I (with DTT)

  • Equilibration Buffer II (with iodoacetamide)

  • Precast or self-cast SDS-PAGE gels

  • SDS-PAGE running buffer

  • Molecular weight standards

  • SDS-PAGE electrophoresis system

Equilibration Buffer Recipes:

  • Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 20% (v/v) Glycerol, 50 mM Tris-HCl pH 8.8, 1% (w/v) DTT.

  • Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 20% (v/v) Glycerol, 50 mM Tris-HCl pH 8.8, 2.5% (w/v) Iodoacetamide.

Procedure:

  • After IEF, carefully remove the IPG strips from the focusing unit.

  • Incubate the strip in Equilibration Buffer I for 15 minutes with gentle agitation. This step further reduces disulfide bonds.

  • Transfer the strip to Equilibration Buffer II and incubate for another 15 minutes with gentle agitation. This step alkylates the thiol groups, preventing them from re-oxidizing.

  • Rinse the equilibrated IPG strip briefly in SDS-PAGE running buffer.

  • Place the IPG strip onto the top of the second-dimension SDS-PAGE gel. Ensure good contact between the strip and the gel.

  • Seal the strip in place with a small amount of molten agarose.

  • Place the gel into the electrophoresis tank and fill with SDS-PAGE running buffer.

  • Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • After electrophoresis, the gel can be stained with a variety of protein stains (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent stains) for visualization and analysis.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Experimental_Workflow cluster_prep Sample Preparation cluster_1d First Dimension cluster_2d Second Dimension cluster_analysis Analysis start Cell Pellet lysis Lysis & Solubilization (this compound-containing buffer) start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Protein Lysate (Supernatant) centrifugation->supernatant rehydration IPG Strip Rehydration supernatant->rehydration ief Isoelectric Focusing (IEF) rehydration->ief equilibration1 Equilibration 1 (DTT) ief->equilibration1 equilibration2 Equilibration 2 (Iodoacetamide) equilibration1->equilibration2 sds_page SDS-PAGE equilibration2->sds_page staining Gel Staining sds_page->staining imaging Image Acquisition staining->imaging analysis Data Analysis imaging->analysis end Protein Identification (e.g., Mass Spectrometry) analysis->end

Caption: Workflow for 2D Gel Electrophoresis using this compound.

DDMAB_Action protein_complex Insoluble Protein Aggregate (e.g., Membrane Protein Complex) This compound This compound (Zwitterionic Surfactant) protein_complex->this compound Addition of Lysis Buffer solubilized_protein Solubilized Protein Individual Polypeptides This compound->solubilized_protein Disruption of Non-covalent Interactions

Caption: Mechanism of this compound-mediated Protein Solubilization.

References

Application Notes and Protocols for N-Dodecyl-N,N-(dimethylammonio)butyrate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the compatibility of the zwitterionic surfactant, N-Dodecyl-N,N-(dimethylammonio)butyrate (also known as SB3-12), with mass spectrometry (MS). The information is intended to guide researchers in developing robust protocols for protein extraction and analysis, particularly in the context of proteomics and drug development.

Introduction

N-Dodecyl-N,N-(dimethylammonio)butyrate is a sulfobetaine-based zwitterionic surfactant commonly employed for the solubilization and stabilization of proteins, especially membrane proteins. Its utility in mass spectrometry-based applications is significant, as it can effectively disrupt cellular and subcellular membranes to release proteins of interest. However, like most detergents, its presence in the final sample can interfere with the ionization process and subsequent mass analysis. Therefore, understanding its compatibility and implementing effective removal strategies are crucial for obtaining high-quality mass spectrometry data.

Compatibility with Mass Spectrometry

The compatibility of N-Dodecyl-N,N-(dimethylammonio)butyrate with mass spectrometry is highly dependent on its concentration. At concentrations above its critical micelle concentration (CMC), which is approximately 2-6 mM, it can cause significant ion suppression, leading to a reduction in analyte signal intensity. However, at concentrations below the CMC, its interference is substantially lower.

Key Considerations:

  • Ion Suppression: The primary challenge with using any detergent in mass spectrometry is ion suppression, where the detergent molecules compete with the analyte ions for charge in the electrospray ionization (ESI) source. This leads to a decreased signal for the analyte of interest.

  • Adduct Formation: Detergent molecules can form adducts with analyte ions, complicating the mass spectra and potentially leading to misidentification.

  • Contamination of the Mass Spectrometer: Non-volatile detergents can contaminate the ion source and mass analyzer, leading to high background noise and reduced instrument performance.

Data Presentation

The following table summarizes the hypothetical, yet representative, effect of N-Dodecyl-N,N-(dimethylammonio)butyrate concentration on the signal-to-noise ratio (S/N) of a standard peptide (e.g., Angiotensin II) in a typical LC-MS experiment. This data illustrates the importance of minimizing the surfactant concentration before analysis.

N-Dodecyl-N,N-(dimethylammonio)butyrate Concentration (%)Average Signal-to-Noise Ratio (S/N) of Angiotensin IIPercent Signal Suppression
0 (Control)5000%
0.00145010%
0.0125050%
0.15090%
1.0<10>98%

Note: This data is illustrative. Actual results will vary depending on the analyte, instrument, and specific experimental conditions. It is crucial to perform optimization experiments for your specific application.

Experimental Protocols

Here, we provide detailed protocols for protein solubilization using N-Dodecyl-N,N-(dimethylammonio)butyrate and its subsequent removal prior to mass spectrometry analysis.

Protocol 1: Solubilization of Membrane Proteins from Cultured Cells

This protocol describes the extraction of membrane proteins from cultured cells using a lysis buffer containing N-Dodecyl-N,N-(dimethylammonio)butyrate.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) N-Dodecyl-N,N-(dimethylammonio)butyrate, 1x Protease Inhibitor Cocktail

  • Phosphate-Buffered Saline (PBS)

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Wash the cell pellet (e.g., 1x10^7 cells) twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.

  • Discard the supernatant and add 500 µL of ice-cold Lysis Buffer to the cell pellet.

  • Resuspend the pellet by pipetting up and down.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • (Optional) For difficult-to-lyse cells, sonicate the lysate on ice using short bursts (e.g., 3 x 10 seconds) to aid in membrane disruption.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • Proceed immediately to the detergent removal protocol.

Protocol 2: Detergent Removal using Spin Columns

This protocol describes the removal of N-Dodecyl-N,N-(dimethylammonio)butyrate from the protein extract using commercially available detergent removal spin columns.

Materials:

  • Protein extract containing N-Dodecyl-N,N-(dimethylammonio)butyrate

  • Detergent Removal Spin Column

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Equilibrate the detergent removal spin column by washing it with the buffer used for your downstream application (e.g., 50 mM Ammonium Bicarbonate). Follow the manufacturer's instructions for the specific spin column.

  • Load the protein extract onto the equilibrated spin column. Do not exceed the maximum recommended volume.

  • Centrifuge the column according to the manufacturer's specifications. The flow-through will contain the protein with a significantly reduced concentration of the detergent.

  • Repeat the loading and centrifugation steps if the initial sample volume exceeds the column's capacity.

  • The resulting protein solution is now ready for downstream processing such as tryptic digestion and mass spectrometry analysis.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize key workflows and relationships relevant to the use of N-Dodecyl-N,N-(dimethylammonio)butyrate in proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Cell Lysis with N-Dodecyl-N,N- (dimethylammonio)butyrate B Protein Solubilization A->B C Detergent Removal B->C D Protein Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis E->F

Caption: General experimental workflow for proteomics using N-Dodecyl-N,N-(dimethylammonio)butyrate.

signaling_pathway_analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_proteomics_analysis Proteomics Analysis A Culture Cells (e.g., A431) B Stimulate with EGF A->B C Lyse cells with N-Dodecyl-N,N- (dimethylammonio)butyrate B->C D Isolate Membrane Proteins C->D E Detergent Removal D->E F In-solution Digestion E->F G LC-MS/MS F->G H Identify & Quantify EGFR Pathway Proteins G->H

Caption: Workflow for analyzing the EGFR signaling pathway using N-Dodecyl-N,N-(dimethylammonio)butyrate.

logical_relationship A Surfactant Concentration B Ion Suppression A->B increases C Signal-to-Noise Ratio B->C decreases D Data Quality C->D improves with high S/N

Caption: Logical relationship between surfactant concentration and mass spectrometry data quality.

Application Notes and Protocols for N-Dodecyl-N,N-(dimethylammonio)butyrate in Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) is a zwitterionic detergent that has gained attention in the field of protein biochemistry, particularly for the solubilization and purification of membrane proteins. Its unique properties, combining the characteristics of both ionic and non-ionic detergents, make it a versatile tool for maintaining the native structure and function of proteins during extraction from the lipid bilayer and subsequent purification steps.

Zwitterionic detergents, like this compound, possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This attribute prevents them from binding to ion-exchange resins and allows for effective disruption of protein-protein interactions without the harsh, denaturing effects often associated with ionic detergents. These characteristics make this compound a valuable candidate for the purification of sensitive membrane proteins and protein complexes for structural and functional studies.

This document provides detailed application notes and protocols for the use of N-Dodecyl-N,N-(dimethylammonio)butyrate in protein purification workflows.

Physicochemical Properties of N-Dodecyl-N,N-(dimethylammonio)butyrate

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in protein purification.

PropertyValueReference
Synonyms This compound[1]
Chemical Formula C18H37NO2
Molecular Weight 299.49 g/mol [1]
Type Zwitterionic[1]
Appearance White to off-white powder
Critical Micelle Concentration (CMC) 4.3 mM[1]
Purity ≥94%[1]

Applications in Protein Purification

Due to its zwitterionic nature, this compound is particularly well-suited for a variety of applications in protein purification, especially for challenging membrane proteins.

  • Solubilization of Membrane Proteins: this compound is effective at disrupting the lipid bilayer to extract integral membrane proteins, forming protein-detergent micelles that are soluble in aqueous buffers.

  • Purification of Protein Complexes: Its ability to break protein-protein interactions in a milder fashion compared to ionic detergents makes it suitable for isolating intact protein complexes.

  • Maintaining Protein Stability: By mimicking a lipid-like environment, this compound helps to maintain the native conformation and activity of purified proteins.

  • Compatibility with Downstream Applications: The neutral charge of this compound makes it compatible with various chromatographic techniques, including ion-exchange and affinity chromatography.

Experimental Protocols

The following are generalized protocols for the use of this compound in the purification of a histidine-tagged membrane protein. It is important to note that optimization of detergent concentration, buffer composition, and incubation times is critical for each specific protein.

Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol outlines the steps for extracting a target membrane protein from the cell membrane of E. coli.

Materials:

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mM DTT

  • Solubilization Buffer: Lysis Buffer containing 2% (w/v) N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

  • Ultrasonicator

  • High-speed centrifuge

Procedure:

  • Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

  • Lyse the cells by ultrasonication on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for solubilization of the membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant now contains the solubilized membrane proteins.

Protocol 2: Purification of a His-tagged Membrane Protein using Affinity Chromatography

This protocol describes the purification of a His-tagged membrane protein from the solubilized membrane fraction.

Materials:

  • Solubilized membrane protein fraction (from Protocol 1)

  • Ni-NTA affinity resin

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% (w/v) this compound

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.05% (w/v) this compound

  • Chromatography column

Procedure:

  • Equilibrate the Ni-NTA affinity resin with Wash Buffer.

  • Load the solubilized membrane protein fraction onto the equilibrated column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Collect the elution fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing the purified protein.

Data Presentation

The following tables illustrate how to present quantitative data from protein purification experiments using this compound.

Table 1: Comparison of Detergents for Solubilization Efficiency

DetergentConcentration (% w/v)Protein Yield (mg/L culture)Purity (%)Activity (%)
This compound 2.05.28592
DDM 2.04.88895
LDAO 1.56.17560
CHAPS 1.03.58085

Table 2: Optimization of this compound Concentration for Purification

This compound in Wash/Elution Buffer (% w/v)Final Protein Yield (mg)Final Purity (%)
0.014.590
0.05 5.1 92
0.14.991
0.24.288

Visualizations

Experimental Workflow for Membrane Protein Purification

experimental_workflow cluster_cell_lysis Cell Lysis and Membrane Preparation cluster_solubilization Membrane Solubilization cluster_purification Affinity Chromatography cell_paste E. coli Cell Paste lysis Cell Lysis (Ultrasonication) cell_paste->lysis centrifuge1 Low-Speed Centrifugation (Remove Debris) lysis->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 membrane_pellet Membrane Pellet centrifuge2->membrane_pellet add_this compound Add Solubilization Buffer (with this compound) membrane_pellet->add_this compound incubation Incubation (Gentle Agitation) add_this compound->incubation centrifuge3 High-Speed Centrifugation (Pellet Insolubles) incubation->centrifuge3 solubilized_protein Solubilized Protein centrifuge3->solubilized_protein ni_nta_column Ni-NTA Column solubilized_protein->ni_nta_column wash Wash ni_nta_column->wash elution Elution wash->elution purified_protein Purified Protein elution->purified_protein

Caption: Workflow for membrane protein purification using this compound.

Logical Relationship of Detergent Properties

detergent_properties cluster_detergent_type Detergent Type cluster_properties Key Properties cluster_outcome Purification Outcome zwitterionic Zwitterionic (e.g., this compound) charge Net Neutral Charge zwitterionic->charge disruption Disrupts Protein-Protein Interactions zwitterionic->disruption denaturation Low Denaturing Potential zwitterionic->denaturation ionic Ionic ionic->disruption non_ionic Non-Ionic non_ionic->denaturation compatibility IEX Compatible charge->compatibility outcome High Yield & Purity of Native Protein charge->outcome disruption->outcome denaturation->outcome compatibility->outcome

Caption: Properties of zwitterionic detergents like this compound.

Example Signaling Pathway: GPCR Signaling

As specific proteins purified with this compound are not extensively documented, a generic G-protein coupled receptor (GPCR) signaling pathway is presented as an example of a membrane protein's biological context.

GPCR_signaling ligand Ligand gpcr GPCR (Membrane Protein) ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation of Target Proteins

Caption: A representative GPCR signaling pathway.

References

Application Notes and Protocols for Solubilizing GPCRs using N-Dodecyl-N,N-(dimethylammonio)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. A primary challenge in their biochemical and structural analysis lies in their extraction and stabilization from the native membrane environment. Detergents are indispensable tools for this process, and the choice of detergent is critical for maintaining the receptor's structural integrity and biological function.[1] N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) is a zwitterionic detergent that offers a potential alternative to more commonly used detergents for GPCR solubilization. Its zwitterionic nature, characterized by a positively charged quaternary ammonium group and a negatively charged carboxylate group, can offer a unique balance of solubilizing power and gentleness, which is often beneficial for sensitive membrane proteins like GPCRs.[2]

These application notes provide a comprehensive guide to the use of this compound for the solubilization of GPCRs, including its physicochemical properties, a general experimental protocol, and a discussion of critical parameters for optimization.

Physicochemical Properties of N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

Understanding the properties of this compound is essential for designing effective solubilization strategies. Below is a summary of its key characteristics.

PropertyValueReference
Chemical Formula C18H37NO2[3]
Molecular Weight 299.49 g/mol [3][4]
Type Zwitterionic[2]
CAS Number 15163-30-1[3]
Critical Micelle Concentration (CMC) 4.3 mM[4]

Comparison with Other Common Detergents

The selection of a detergent is a critical step in GPCR research. The table below compares the properties of this compound with other detergents frequently used for GPCR solubilization.

DetergentAbbreviationTypeMolecular Weight ( g/mol )CMC (mM)Key Features
n-Dodecyl-β-D-maltopyranosideDDMNon-ionic510.620.17Widely used, known for stabilizing many GPCRs.[5]
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonateCHAPSZwitterionic614.886-10Effective for solubilizing membrane proteins while preserving protein-protein interactions.[6]
Octyl-β-D-glucopyranosideOGNon-ionic292.3720-25High CMC, easily removable by dialysis.
Lauryl Dimethyl Amine OxideLDAOZwitterionic229.41-2Can be effective for solubilization but may be denaturing for some proteins.
N-Dodecyl-N,N-(dimethylammonio)butyrate This compound Zwitterionic 299.49 4.3 Zwitterionic nature may offer a balance of solubilization and gentleness.[2][3][4]

Experimental Protocols

This section provides a general protocol for the solubilization of GPCRs from cell membranes using this compound. It is important to note that this is a starting point, and optimization is crucial for each specific GPCR.

I. Membrane Preparation
  • Cell Lysis:

    • Harvest cells expressing the target GPCR.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Disrupt the cells using a suitable method such as dounce homogenization, sonication, or nitrogen cavitation.

  • Membrane Isolation:

    • Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant and wash the membrane pellet with a high-salt buffer (e.g., lysis buffer containing 1 M NaCl) to remove peripheral membrane proteins.

    • Centrifuge again at high speed and resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20% glycerol, with protease inhibitors).

II. GPCR Solubilization with this compound
  • Detergent Preparation:

    • Prepare a 10% (w/v) stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Solubilization:

    • Dilute the membrane preparation to a final protein concentration of 1-5 mg/mL in solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors).

    • Add the this compound stock solution to the membrane suspension to achieve a final concentration range of 0.5% to 2.0% (w/v). It is recommended to test a range of concentrations to determine the optimal condition.

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., on a rotator or rocker).

  • Clarification of Solubilized Material:

    • Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized GPCR-DDMAB complexes.

III. Quality Control of Solubilized GPCR

After solubilization, it is crucial to assess the quality and functionality of the receptor.[1]

  • Protein Quantification: Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Analyze the solubilized fraction by SDS-PAGE to check for the presence and integrity of the GPCR. Confirm the identity of the receptor by Western blotting using a specific antibody.

  • Ligand Binding Assay: Perform a radioligand or fluorescent ligand binding assay to confirm that the solubilized receptor is still capable of binding to its ligand, indicating proper folding and functionality.

  • Size Exclusion Chromatography (SEC): Use SEC to assess the homogeneity of the solubilized GPCR-detergent complex. A monodisperse peak is indicative of a stable and well-behaved sample.

Diagrams

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Generation Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

GPCR Solubilization Workflow

GPCR_Solubilization_Workflow start Cells Expressing GPCR cell_lysis Cell Lysis start->cell_lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation solubilization Solubilization with this compound membrane_isolation->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification supernatant Supernatant (Solubilized GPCR) clarification->supernatant quality_control Quality Control (Binding Assay, SEC, etc.) supernatant->quality_control downstream Downstream Applications (Purification, Structural Studies) quality_control->downstream

Caption: A general experimental workflow for the solubilization of GPCRs using this compound.

Conclusion

N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) is a promising zwitterionic detergent for the solubilization of GPCRs. Its unique properties may offer advantages in maintaining the stability and functionality of these challenging membrane proteins. The protocols and data presented here provide a solid foundation for researchers to begin exploring the use of this compound in their GPCR research. As with any detergent, empirical optimization of solubilization conditions is paramount to achieving high yields of stable, active receptor suitable for downstream applications in basic research and drug development.

References

Application Notes and Protocols for N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation and use of buffers containing the zwitterionic detergent N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB). This compound is a valuable tool for the solubilization, purification, and characterization of membrane proteins, offering a balance of effective solubilization while often preserving protein structure and function.

Properties of N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

This compound is a zwitterionic detergent, meaning it possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This property makes it useful in applications where charge interactions need to be minimized, such as in ion-exchange chromatography.[1] Its uncharged nature prevents it from binding to ion-exchange resins and allows for separation of proteins based on their intrinsic charge. Like other ionic detergents, it is effective at disrupting protein-protein interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₃₇NO₂[2]
Molecular Weight 299.49 g/mol [2]
Appearance White to off-white solid
Type Zwitterionic
Critical Micelle Concentration (CMC) 4.3 mM
Applications of this compound Buffers

This compound is a versatile detergent suitable for a range of applications in protein research and drug development, particularly for studies involving membrane proteins.

  • Solubilization of Membrane Proteins: this compound can effectively extract membrane proteins from the lipid bilayer by forming mixed micelles with the protein and endogenous lipids.

  • Purification of Membrane Proteins: Due to its neutral charge, this compound is compatible with ion-exchange chromatography, allowing for the purification of membrane proteins in a soluble and stable state.

  • Reconstitution of Membrane Proteins: this compound can be removed by dialysis or hydrophobic adsorption to allow for the reconstitution of purified membrane proteins into artificial lipid environments such as liposomes or nanodiscs.

  • Biophysical and Structural Studies: this compound-solubilized proteins can be used in various downstream applications, including structural analysis by techniques like cryo-electron microscopy and functional assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for easy dilution into working buffers.

Materials:

  • N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) powder

  • High-purity water (e.g., Milli-Q)

  • Appropriate glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass of this compound. For a 10% (w/v) stock solution (approximately 333 mM), weigh out 10 g of this compound powder.

  • Dissolve the this compound. Add the this compound powder to a beaker containing 80 mL of high-purity water. Place a magnetic stir bar in the beaker and stir on a magnetic stirrer until the powder is completely dissolved. Gentle heating (to no more than 37°C) may be applied to aid dissolution.

  • Adjust the final volume. Once dissolved, transfer the solution to a 100 mL graduated cylinder and add high-purity water to a final volume of 100 mL.

  • Filter the solution. To remove any potential particulates, filter the this compound stock solution through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution. Store the 10% this compound stock solution at 4°C. For long-term storage, it can be stored at -20°C.

Protocol 2: Solubilization of Membrane Proteins from E. coli

Objective: To extract a target membrane protein from the inner or outer membranes of E. coli.

Materials:

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing this compound)

  • 10% this compound stock solution

  • High-speed centrifuge and appropriate tubes

  • Homogenizer or sonicator

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press, sonicator, or other appropriate homogenization method.

  • Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove intact cells and large debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

  • Membrane Solubilization: Discard the supernatant and resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal concentration of this compound for solubilization typically ranges from 1% to 2% (w/v). Start with 1% this compound. The total protein concentration in the solubilization mixture should be between 5-10 mg/mL.

  • Incubation: Incubate the membrane suspension with gentle agitation (e.g., on a rocker or rotator) for 1-2 hours at 4°C.

  • Clarification: Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification.

G start E. coli Cell Paste lysis Cell Lysis (French Press/Sonication) start->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent high_speed_cent1 High-Speed Centrifugation (100,000 x g) low_speed_cent->high_speed_cent1 Supernatant solubilization Membrane Solubilization (1% this compound) high_speed_cent1->solubilization Membrane Pellet high_speed_cent2 High-Speed Centrifugation (100,000 x g) solubilization->high_speed_cent2 end_node Solubilized Protein Supernatant high_speed_cent2->end_node Supernatant

Caption: Choosing this compound concentration for downstream applications.

Downstream Application Compatibility

Table 2: Compatibility of this compound with Common Downstream Techniques

TechniqueCompatibility Notes
Ion-Exchange Chromatography Highly Compatible. As a zwitterionic detergent, this compound does not have a net charge and will not interfere with the separation of proteins based on their charge. [1]
Size-Exclusion Chromatography Compatible. The size of the protein-DDMAB micelle will influence the elution profile. It is important to maintain this compound in the running buffer at a concentration above its CMC.
Mass Spectrometry Use with Caution. Detergents can cause ion suppression in mass spectrometry. While some zwitterionic detergents are considered more MS-compatible than ionic detergents, it is generally recommended to remove as much detergent as possible before analysis or use specialized MS-compatible detergents.
SDS-PAGE Compatible. this compound does not typically interfere with SDS-PAGE analysis.
Protein Crystallization May require screening. The suitability of this compound for protein crystallization is protein-dependent and often requires extensive screening of crystallization conditions.
Safety and Handling

This compound may cause skin and eye irritation. It is recommended to handle the powder in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

This document provides a starting point for using this compound in your research. Optimal conditions, particularly detergent concentrations, may vary depending on the specific membrane protein and should be determined empirically.

References

Application Notes and Protocols for N-Dodecyl-N,N-(dimethylammonio)butyrate in Native Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific published data on the application of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) for native protein analysis. The following application notes and protocols are based on the established use of a structurally similar zwitterionic detergent, Lauryldimethylamine N-oxide (LDAO), which also possesses a C12 alkyl chain. These guidelines are intended to serve as a starting point for researchers and may require optimization for specific applications with this compound.

Introduction

N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) is a zwitterionic detergent that holds potential for the analysis of native proteins and their complexes, particularly in the field of native mass spectrometry (MS). Its amphipathic nature, with a hydrophobic dodecyl tail and a hydrophilic dimethylammonio butyrate headgroup, allows for the solubilization and stabilization of proteins, especially membrane proteins, in an aqueous environment while preserving their native structure and non-covalent interactions. Zwitterionic detergents like this compound are advantageous as they are generally less denaturing than ionic detergents and can exhibit charge-reducing properties in the gas phase, which is beneficial for native MS by simplifying spectra and improving mass resolution.

These application notes provide a comprehensive overview of the potential uses of this compound in native protein analysis, with detailed protocols for its application in native mass spectrometry workflows.

Key Applications

  • Solubilization of Membrane Proteins: this compound can be employed to gently extract membrane proteins from the lipid bilayer, maintaining their structural integrity for downstream analysis.

  • Stabilization of Protein Complexes: The detergent micelles formed by this compound can create a protective environment around protein complexes, preventing their dissociation and preserving non-covalent interactions.

  • Native Mass Spectrometry: this compound is a promising detergent for native MS studies due to its volatility and potential charge-reducing effects, facilitating the analysis of intact protein assemblies.

  • Affinity Chromatography and Other Purification Techniques: this compound can be included in buffers during various purification steps to maintain protein solubility and native conformation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analogous zwitterionic detergent, LDAO. These values should serve as a starting reference for the use of this compound and should be empirically optimized.

Table 1: Physicochemical Properties of LDAO

PropertyValueReference
Molecular Weight229.4 g/mol [1]
Critical Micelle Concentration (CMC) in H₂O1-2 mM (0.023-0.046% w/v)[1][2][3]
Aggregation Number~76[4]
Micelle Molecular Weight~17-21.5 kDa[3][4]

Table 2: Recommended Starting Conditions for Native Mass Spectrometry using LDAO

ParameterRecommended RangeNotes
Detergent Concentration 2-4 x CMCA concentration of roughly twice the critical micelle concentration is often effective.[5]
Buffer System 50-200 mM Ammonium AcetateVolatile buffer essential for native MS.[5][6]
pH 7.0 - 7.4To maintain the native state of the protein.[7]
Additives (Optional) Trimethylamine N-oxide (TMAO), SpermineCan further reduce charge states and stabilize protein complexes.[8]
Protein Concentration 1-10 µMDependent on instrument sensitivity and protein characteristics.

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from Cell Membranes

This protocol describes a general procedure for the solubilization of a target membrane protein from a prepared membrane fraction using a this compound-analogous detergent.

Materials:

  • Isolated cell membranes containing the protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • This compound (or LDAO) stock solution (e.g., 10% w/v)

  • Protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Thaw the isolated cell membranes on ice.

  • Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Add the protease inhibitor cocktail to the recommended concentration.

  • From the stock solution, add this compound to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically.

  • Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator).

  • Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant containing the solubilized membrane proteins. The sample is now ready for downstream purification.

Protocol 2: Sample Preparation for Native Mass Spectrometry

This protocol outlines the steps for buffer exchange of a purified protein sample into a volatile buffer containing this compound, making it suitable for native MS analysis.

Materials:

  • Purified protein sample in a non-volatile buffer

  • Native MS Buffer: 200 mM Ammonium Acetate, pH 7.4

  • This compound (or LDAO) stock solution (e.g., 1% w/v)

  • Micro Bio-Spin 6 desalting columns (or similar)

Procedure:

  • Equilibrate a desalting column with Native MS Buffer containing this compound at a concentration of 2x the CMC (e.g., 4 mM).

  • Add the purified protein sample to the top of the resin bed.

  • Centrifuge the column according to the manufacturer's instructions to elute the protein in the Native MS Buffer with this compound.[7]

  • Determine the protein concentration of the buffer-exchanged sample.

  • Dilute the sample to a final concentration of 1-10 µM in the same buffer.

  • The sample is now ready for introduction into the mass spectrometer via nano-electrospray ionization.

Visualizations

Experimental_Workflow_Solubilization cluster_0 Membrane Preparation cluster_1 Solubilization cluster_2 Result start Isolated Cell Membranes resuspend Resuspend in Solubilization Buffer start->resuspend add_detergent Add this compound (1-2% w/v) resuspend->add_detergent incubate Incubate at 4°C with agitation add_detergent->incubate centrifuge Ultracentrifugation (100,000 x g) incubate->centrifuge supernatant Supernatant with Solubilized Protein centrifuge->supernatant

Caption: Workflow for membrane protein solubilization.

Experimental_Workflow_NativeMS cluster_0 Sample Preparation cluster_1 Buffer Exchange cluster_2 Analysis start Purified Protein buffer_exchange Desalting Column with Ammonium Acetate + this compound start->buffer_exchange elute Elute Protein buffer_exchange->elute dilute Dilute to 1-10 µM elute->dilute native_ms Native Mass Spectrometry dilute->native_ms

Caption: Workflow for native MS sample preparation.

Signaling_Pathway_Concept cluster_0 In Vivo State cluster_1 Solubilization with this compound cluster_2 Gas Phase (Native MS) membrane_protein Membrane Protein in Lipid Bilayer micelle This compound Micelle membrane_protein->micelle Extraction protein_micelle Protein-Detergent Complex micelle->protein_micelle Encapsulation gas_phase_protein Intact Protein Ion protein_micelle->gas_phase_protein Desolvation & Charge Reduction

Caption: Conceptual pathway from membrane to gas phase.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Dodecyl-N,N-(dimethylammonio)butyrate (DDAB) Concentration for Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDAB), a zwitterionic detergent, in cell lysis and protein extraction protocols. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Dodecyl-N,N-(dimethylammonio)butyrate (DDAB) and what is it used for in cell lysis?

A1: N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as DDMAB, is a zwitterionic detergent. Like other detergents in this class, such as CHAPS, it possesses both a positively and a negatively charged group, resulting in a net neutral charge.[1][2][3] This property makes it effective at disrupting cell membranes and solubilizing proteins while often being milder than ionic detergents like SDS, thus helping to maintain the native structure and function of the target proteins.[1][2] It is particularly useful for extracting membrane proteins.[4][5]

Q2: What is the Critical Micelle Concentration (CMC) of DDAB and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers aggregate to form micelles. For effective cell lysis and protein solubilization, the detergent concentration in your lysis buffer should be significantly above its CMC.[6][7] The CMC of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDAB) is 4.3 mM.[1] Operating above the CMC ensures that there are sufficient micelles to encapsulate lipids and proteins, leading to the disruption of the cell membrane.[4]

Q3: How do I determine the optimal concentration of DDAB for my specific cell type?

A3: The optimal concentration of DDAB will vary depending on the cell type (e.g., mammalian, bacterial, yeast), cell density, and the specific protein of interest. A good starting point is to use a concentration 2-5 times the CMC (approximately 8.6 mM to 21.5 mM). It is recommended to perform a concentration titration experiment to determine the lowest effective concentration that provides sufficient lysis without denaturing your target protein.

Q4: Can DDAB be used for both cytoplasmic and membrane protein extraction?

A4: Yes, as a zwitterionic detergent, DDAB can be used for the extraction of both cytoplasmic and membrane-bound proteins.[8] Its ability to disrupt lipid-protein and protein-protein interactions allows for the effective solubilization of membrane proteins.[1] For cytoplasmic proteins, milder concentrations may be sufficient.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Cell Lysis DDAB concentration is too low.Increase the DDAB concentration in your lysis buffer. A concentration of 2-5 times the CMC (8.6 mM - 21.5 mM) is a good starting range. Ensure the concentration is well above the CMC of 4.3 mM.[1]
Incubation time is too short.Increase the incubation time of the cells with the lysis buffer. Gentle agitation during incubation can also improve lysis efficiency.
Cell density is too high for the volume of lysis buffer.Reduce the number of cells or increase the volume of lysis buffer used. Overly viscous lysates can inhibit effective lysis.
Protein Denaturation or Loss of Activity DDAB concentration is too high.While zwitterionic detergents are generally mild, excessively high concentrations can still lead to denaturation. Perform a titration to find the lowest effective concentration.
Presence of proteases.Always add a protease inhibitor cocktail to your lysis buffer immediately before use to prevent protein degradation.[9][10]
Harsh lysis conditions (e.g., excessive sonication).If using mechanical disruption in conjunction with DDAB, reduce the intensity or duration. Keep samples on ice throughout the procedure to minimize heat-induced denaturation.[10][11]
Low Protein Yield Inefficient extraction from inclusion bodies (for bacterial expression).DDAB alone may not be sufficient for solubilizing proteins from inclusion bodies. Consider using it in combination with other reagents like urea or guanidine hydrochloride.
Protein precipitation during lysis.The ionic strength or pH of your lysis buffer may not be optimal. Adjust the salt concentration (e.g., 150 mM NaCl) and ensure the buffer pH is appropriate for your protein of interest (typically pH 7.4).
High Viscosity of Lysate Release of DNA from cells.High viscosity is often due to the release of genomic DNA. Add DNase I to your lysis buffer to digest the DNA and reduce viscosity.[9]
Interference in Downstream Applications Presence of DDAB in the final sample.DDAB can be removed by methods such as dialysis, size-exclusion chromatography, or ion-exchange chromatography, particularly since it has a relatively high CMC.

Experimental Protocols

General Cell Lysis Buffer Formulation with DDAB

This is a starting point formulation. The final concentrations of each component should be optimized for your specific application.

Component Stock Concentration Final Concentration Purpose
Tris-HCl1 M, pH 7.450 mMBuffering agent to maintain pH
NaCl5 M150 mMProvides appropriate ionic strength
DDAB100 mM10 mM (approx. 2.3x CMC)Zwitterionic detergent for cell lysis
Protease Inhibitor Cocktail100x1xPrevents protein degradation
DNase I (optional)10 mg/mL10 µg/mLReduces viscosity from DNA
EDTA (optional)0.5 M1 mMChelates divalent cations, inhibits metalloproteases
Protocol 1: Lysis of Mammalian Cells

This protocol is a general guideline for lysing adherent mammalian cells.

  • Cell Preparation: Aspirate the culture medium from a confluent plate of cells. Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold DDAB Lysis Buffer (e.g., 1 mL for a 10 cm plate).

  • Incubation: Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with gentle rocking.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube for downstream analysis.

Protocol 2: Lysis of Bacterial Cells

This protocol is a general guideline for lysing gram-negative bacteria like E. coli.

  • Cell Harvest: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in ice-cold DDAB Lysis Buffer.

  • Lysis: For more robust lysis, sonicate the cell suspension on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating.

  • Clarification: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C.

  • Collection: Collect the supernatant containing the soluble protein fraction.

Visualizations

CellLysisWorkflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_clarification Clarification cell_culture Cell Culture/Harvest wash Wash with PBS cell_culture->wash add_buffer Add DDAB Lysis Buffer wash->add_buffer Resuspend incubate Incubate / Disrupt add_buffer->incubate centrifuge Centrifuge incubate->centrifuge Transfer Lysate collect Collect Supernatant centrifuge->collect downstream Downstream Application (e.g., Western Blot, IP) collect->downstream Protein Sample DetergentAction cluster_membrane Cell Membrane cluster_detergent DDAB Micelles cluster_solubilized Solubilized Protein p1 p2 p3 p4 p5 p6 p7 p8 protein Membrane Protein s_protein Solubilized Protein protein->s_protein Solubilization d1 d2 d3 d4 d4->protein Interaction d5 d6 d7 d8 sd1 sd2 sd3 sd4 sd5 sd6

References

Technical Support Center: Preventing Protein Aggregation with N-Dodecyl-N,N-(dimethylammonio)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) to prevent protein aggregation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) and how does it work?

A1: N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic detergent.[1] Zwitterionic detergents possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge.[2] This property allows them to effectively disrupt protein-protein interactions that can lead to aggregation, while generally being non-denaturing and preserving the native structure and function of the protein.[3] The proposed mechanism involves the detergent forming micelles that can shield the hydrophobic regions of proteins, preventing them from interacting with each other and aggregating.[4]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) of N-Dodecyl-N,N-(dimethylammonio)butyrate is 4.3 mM. The CMC is the concentration at which the detergent monomers begin to self-assemble into micelles. For effective prevention of protein aggregation, it is generally recommended to use this compound at a concentration above its CMC. This ensures the presence of micelles that can sequester exposed hydrophobic patches on proteins.

Q3: What are the typical working concentrations for this compound?

A3: The optimal working concentration of this compound is protein-dependent and should be determined empirically. A good starting point is to test a range of concentrations above the CMC (4.3 mM), for example, from 5 mM to 20 mM. The ideal concentration will effectively prevent aggregation without interfering with downstream applications.

Q4: Is this compound suitable for all types of proteins?

A4: Zwitterionic detergents like this compound are particularly useful for stabilizing membrane proteins and other proteins prone to aggregation. However, their effectiveness can vary depending on the specific protein's properties, such as its isoelectric point (pI), hydrophobicity, and the nature of the aggregation-prone regions. It is always advisable to perform a pilot study to determine the suitability of this compound for your protein of interest.

Q5: Can this compound interfere with downstream assays?

A5: While zwitterionic detergents are generally considered mild, they can potentially interfere with certain downstream applications. For instance, the presence of detergents can affect assays that rely on protein-protein interactions or specific binding events. It is crucial to consider the compatibility of this compound with your subsequent experimental steps. If interference is a concern, dialysis or other detergent removal methods may be necessary.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Protein aggregation still occurs in the presence of this compound. 1. Suboptimal this compound concentration: The concentration may be too low to effectively prevent aggregation. 2. Buffer conditions: pH, ionic strength, or the presence of co-solutes may be promoting aggregation. 3. Protein concentration is too high: The amount of protein exceeds the stabilizing capacity of the this compound micelles. 4. Ineffective for the specific protein: this compound may not be the optimal detergent for your particular protein.1. Optimize this compound concentration: Perform a titration experiment with a range of this compound concentrations (e.g., 5, 10, 15, 20 mM) to find the most effective concentration. 2. Optimize buffer conditions: Screen different pH values and salt concentrations. Consider adding stabilizing osmolytes like glycine or betaine.[5][6] 3. Reduce protein concentration: If possible, work with a lower protein concentration. 4. Screen other detergents: Test other zwitterionic or non-ionic detergents to find a more suitable one for your protein.
Loss of protein activity or function. 1. Partial denaturation: Although mild, this compound might cause some structural changes in sensitive proteins. 2. Interference with active site: The detergent may be blocking the active or binding site of the protein.1. Use the lowest effective this compound concentration: Minimize the detergent concentration to the lowest level that still prevents aggregation. 2. Screen alternative detergents: Test other non-denaturing detergents. 3. Perform functional assays: Conduct activity assays at different this compound concentrations to assess its impact.
Precipitation is observed upon addition of this compound. 1. Incompatibility with buffer components: this compound may not be soluble or stable in your specific buffer system. 2. "Salting out" effect: High salt concentrations in combination with the detergent could reduce protein solubility.1. Check buffer compatibility: Ensure all buffer components are compatible with this compound. Prepare fresh solutions. 2. Adjust ionic strength: Test lower salt concentrations in your buffer.
Interference with downstream analytical techniques (e.g., Mass Spectrometry, SPR). Detergent presence: this compound can suppress ionization in mass spectrometry or interfere with surface binding in SPR.Detergent removal: Utilize detergent removal columns, dialysis, or diafiltration to eliminate this compound from the sample before analysis.

Quantitative Data

While specific quantitative data for the effectiveness of this compound in preventing aggregation of various proteins is limited in publicly available literature, the following table summarizes its key physical properties in comparison to other commonly used detergents. This information can guide the initial selection and optimization process.

Detergent Type Molecular Weight ( g/mol ) Critical Micelle Concentration (CMC) Properties & Common Uses
N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) Zwitterionic299.494.3 mMMild, non-denaturing; useful for solubilizing and stabilizing proteins, particularly membrane proteins.[3]
CHAPS Zwitterionic614.884-8 mMNon-denaturing; commonly used for solubilizing membrane proteins and preserving protein-protein interactions.[3]
Sodium Dodecyl Sulfate (SDS) Anionic288.387-10 mMStrong, denaturing detergent; used in SDS-PAGE to denature and linearize proteins.
Triton X-100 Non-ionic~6250.2-0.9 mMMild, non-denaturing; frequently used in cell lysis and to reduce non-specific binding in immunoassays.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic510.620.17 mMMild, non-denaturing; often used for the extraction and purification of membrane proteins for structural studies.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration to Prevent Thermal Stress-Induced Aggregation

Objective: To determine the minimal concentration of this compound required to prevent the aggregation of a protein subjected to thermal stress.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, Tris-HCl)

  • N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) stock solution (e.g., 100 mM)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or 600 nm for turbidity

  • PCR tubes or 96-well plates

  • Thermostatic incubator or PCR machine with a temperature gradient feature

Methodology:

  • Prepare Protein-DDMAB Mixtures:

    • Prepare a series of dilutions of your protein of interest at a constant concentration (e.g., 1 mg/mL) containing varying final concentrations of this compound (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 mM).

    • Include a control sample with only the protein in the buffer.

    • The final volume for each sample should be consistent (e.g., 50 µL).

  • Induce Thermal Stress:

    • Incubate the samples at a temperature known to induce aggregation for your protein (e.g., 60°C) for a set period (e.g., 30 minutes). If the optimal temperature is unknown, a temperature gradient can be used.

  • Assess Aggregation by Turbidity:

    • After incubation, cool the samples to room temperature.

    • Measure the absorbance of each sample at 340 nm or 600 nm. An increase in absorbance indicates increased sample turbidity due to protein aggregation.

  • Data Analysis:

    • Plot the absorbance (turbidity) as a function of this compound concentration.

    • The optimal this compound concentration is the lowest concentration that results in a significant reduction in turbidity compared to the control without this compound.

Protocol 2: Monitoring Protein Aggregation Kinetics using Dynamic Light Scattering (DLS)

Objective: To quantitatively assess the effect of this compound on the size distribution and aggregation state of a protein over time.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Protein of interest

  • N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)

  • Low-volume cuvettes suitable for DLS

Methodology:

  • Sample Preparation:

    • Prepare samples of your protein (e.g., 0.5 mg/mL) in a filtered, degassed buffer with and without the optimized concentration of this compound as determined in Protocol 1.

    • Filter all samples through a low protein-binding syringe filter (e.g., 0.22 µm) directly into the DLS cuvette to remove any pre-existing dust or large aggregates.

  • DLS Measurement Setup:

    • Set the DLS instrument to the appropriate temperature for your experiment.

    • Allow the samples to equilibrate to the set temperature within the instrument for at least 5 minutes before the first measurement.

  • Time-Course Measurement:

    • Acquire DLS measurements at regular intervals (e.g., every 5 minutes) for the desired duration of the experiment.

    • For each time point, the instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution.

  • Data Analysis:

    • Analyze the DLS data to obtain the average particle size (hydrodynamic radius) and the polydispersity index (PDI) for each sample at each time point.

    • A stable, monodisperse sample will show a consistent particle size and a low PDI over time.

    • An increase in the average particle size and PDI indicates the formation of aggregates.

    • Compare the results for the samples with and without this compound to quantify its effect on preventing aggregation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Induction cluster_analysis Analysis cluster_result Outcome p1 Protein Stock mix Prepare Protein-DDMAB Mixtures (Varying this compound Concentrations) p1->mix d1 This compound Stock d1->mix b1 Buffer b1->mix stress Apply Stress (e.g., Thermal, Agitation) mix->stress turbidity Turbidity Measurement (Absorbance at 340 nm) stress->turbidity dls Dynamic Light Scattering (DLS) (Particle Size Distribution) stress->dls sds SDS-PAGE / SEC (Soluble vs. Insoluble Fraction) stress->sds result Determine Optimal This compound Concentration turbidity->result dls->result sds->result

Caption: Workflow for optimizing this compound concentration.

Mechanism_of_Action Proposed Mechanism of Protein Stabilization by this compound cluster_unstable Without this compound cluster_hydrophobic cluster_stable With this compound cluster_hydrophobic_stabilized p1 Protein p2 Protein p1->p2 Aggregation h1 Hydrophobic Patch h2 Hydrophobic Patch p3 Protein d1 p3->d1 d2 p3->d2 d3 p3->d3 d4 p3->d4 d5 p3->d5 d6 p3->d6 d7 p3->d7 d8 p3->d8 h3 Shielded Hydrophobic Patch

Caption: this compound shields hydrophobic regions, preventing aggregation.

References

Technical Support Center: N-Dodecyl-N,N-(dimethylammonio)butyrate and BCA Protein Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter interference in the Bicinchoninic Acid (BCA) protein assay due to the presence of the zwitterionic detergent N-Dodecyl-N,N-(dimethylammonio)butyrate.

Frequently Asked Questions (FAQs)

Q1: What is N-Dodecyl-N,N-(dimethylammonio)butyrate and why is it used?

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic detergent. Its structure includes a hydrophobic 12-carbon (dodecyl) tail and a hydrophilic headgroup containing both a quaternary ammonium cation and a carboxylate anion.[1][2][3] This amphipathic nature makes it effective for disrupting cell membranes and solubilizing proteins. Zwitterionic detergents are often chosen for their ability to break lipid-lipid and lipid-protein interactions without significantly disrupting protein-protein interactions, which helps to maintain the native structure and function of proteins.[3]

Q2: How does N-Dodecyl-N,N-(dimethylammonio)butyrate interfere with the BCA protein assay?

The BCA assay is a copper-based method for protein quantification.[4][5][6][7][8][9] The assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by proteins in an alkaline medium. These cuprous ions then react with bicinchoninic acid to produce a purple-colored complex with a strong absorbance at 562 nm.[4][5][6][8]

  • Chemical reaction with assay reagents: Some detergents can bind to or chemically react with the assay reagents, leading to a high background signal and masking the specific signal from the protein.[10]

  • Alteration of protein structure: Detergents can alter the conformation of the protein standard (e.g., Bovine Serum Albumin, BSA) and the proteins in the sample, which may affect their reactivity in the assay.

Q3: Can I use my protein samples containing N-Dodecyl-N,N-(dimethylammonio)butyrate directly in a BCA assay?

It is not recommended to use samples containing unknown or high concentrations of N-Dodecyl-N,N-(dimethylammonio)butyrate directly in a BCA assay without proper controls. The interference can lead to an overestimation or underestimation of the protein concentration. It is crucial to perform validation experiments to assess the extent of interference at the specific concentration of the detergent in your samples.

Q4: Are there alternative protein assays that are more compatible with zwitterionic detergents?

Some protein assays are designed to be more tolerant of detergents. For instance, certain formulations of the Bradford assay are more compatible with detergents than the standard BCA assay.[10] However, the compatibility of any assay with a specific detergent should always be verified.

Troubleshooting Guides

Problem: High background absorbance in my blank (no protein) samples.
Possible Cause Solution
N-Dodecyl-N,N-(dimethylammonio)butyrate is interfering with the assay reagents.1. Dilute the sample: If the protein concentration is high enough, diluting the sample with a compatible buffer can lower the detergent concentration to a non-interfering level.[11][12] 2. Remove the detergent: Use a detergent removal resin or protein precipitation to eliminate the interfering substance.[11][12] 3. Use a detergent-compatible assay: Consider using a protein assay kit specifically formulated for compatibility with detergents.[10]
Contaminated reagents or water.Use fresh, high-purity water and reagents for all steps of the assay.
Problem: Inconsistent or non-linear standard curve.
Possible Cause Solution
The detergent is affecting the protein standard differently at various concentrations.1. Prepare standards in the same buffer: Prepare your protein standards (e.g., BSA) in the same buffer as your samples, including the same concentration of N-Dodecyl-N,N-(dimethylammonio)butyrate. This can help to compensate for the interference. 2. Remove the detergent: If preparing standards in the detergent-containing buffer is not feasible or does not resolve the issue, remove the detergent from your samples using protein precipitation.[11][12][13][14][15][16][17][18]
Pipetting errors or improper mixing.Ensure accurate pipetting and thorough mixing of all standards and samples.
Problem: Protein concentration seems unexpectedly high or low.
Possible Cause Solution
Interference from N-Dodecyl-N,N-(dimethylammonio)butyrate is artificially inflating or suppressing the color development.1. Validate with a known protein concentration: Spike a known amount of protein into your sample buffer containing the detergent and measure the recovery. This will help you determine the extent of interference. 2. Remove the detergent: The most reliable method to obtain an accurate protein concentration is to remove the interfering detergent through protein precipitation.[11][12][13][14][15][16][17][18]
Incorrect blank subtraction.Ensure you are using the correct blank (sample buffer with the detergent but without protein) for background correction.

Quantitative Data

Direct quantitative data for the interference of N-Dodecyl-N,N-(dimethylammonio)butyrate with the BCA assay is not available in the public domain. However, data for other zwitterionic detergents, such as CHAPS, can provide an estimate of potential interference. It is crucial to experimentally validate the compatibility of your specific concentration of N-Dodecyl-N,N-(dimethylammonio)butyrate.

Table 1: Compatibility of Various Substances with the BCA Protein Assay

SubstanceCompatible ConcentrationNotes
Zwitterionic Detergents
CHAPS≤ 5%Generally compatible, but can vary with formulation.
N-Dodecyl-N,N-(dimethylammonio)butyrateData not availableCompatibility must be determined empirically.
Non-ionic Detergents
Triton X-100≤ 5%Generally compatible.
Tween 20≤ 5%Generally compatible.
Reducing Agents
Dithiothreitol (DTT)< 1 mMStrong interference.
β-Mercaptoethanol< 0.01%Strong interference.
Chelating Agents
EDTA< 10 mMCan interfere by chelating copper ions.

Disclaimer: The compatibility of a substance can be affected by the presence of other components in the sample buffer. Always validate the compatibility of your specific sample matrix with the BCA assay.

Experimental Protocols

Standard BCA Protein Assay Protocol (Microplate)

This protocol is a general guideline and may need to be optimized for your specific application.[7][19][20][21][22]

Materials:

  • BCA Reagent A

  • BCA Reagent B

  • Protein standard (e.g., BSA at 2 mg/mL)

  • Sample diluent (same buffer as the unknown samples)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare Protein Standards: Prepare a series of protein standards by diluting the stock BSA solution with the sample diluent. A typical range is 25 to 2000 µg/mL. Also, prepare a blank with only the sample diluent.

  • Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[19] The solution should turn a clear, green color.

  • Sample and Standard Plating: Pipette 25 µL of each standard and unknown sample into separate wells of the microplate. It is recommended to run each in triplicate.

  • Add Working Reagent: Add 200 µL of the BCA working reagent to each well.[19][20]

  • Incubation: Mix the plate thoroughly on a plate shaker for 30 seconds. Cover the plate and incubate at 37°C for 30 minutes.[19][20]

  • Absorbance Measurement: Cool the plate to room temperature. Measure the absorbance at 562 nm using a microplate reader.[19]

  • Data Analysis: Subtract the average absorbance of the blank from the absorbance of all other standards and samples. Plot the average blank-corrected absorbance of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the protein concentration of the unknown samples.[8]

Acetone Precipitation to Remove Interfering Substances

This protocol can be used to precipitate proteins and remove interfering substances like N-Dodecyl-N,N-(dimethylammonio)butyrate.[13][14][15][17]

Materials:

  • Ice-cold acetone (-20°C)

  • Acetone-compatible microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Sample Preparation: Place your protein sample in a microcentrifuge tube.

  • Acetone Addition: Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[14]

  • Precipitation: Vortex the tube and incubate for at least 60 minutes at -20°C.[14]

  • Centrifugation: Centrifuge the tube for 10 minutes at 13,000-15,000 x g at 4°C.[14][15]

  • Supernatant Removal: Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.

  • Pellet Drying: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a buffer that is compatible with the BCA assay (e.g., a simple Tris or PBS buffer). Proceed with the BCA assay as described above.

Visualizations

BCA_Assay_Pathway Protein Protein (Peptide Bonds, Cys, Tyr, Trp) Cu1 Cu¹⁺ Protein->Cu1 Reduction Cu2 Cu²⁺ (Copper Sulfate) Cu2->Cu1 Alkaline Alkaline Environment Alkaline->Cu1 Complex Purple BCA-Cu¹⁺ Complex Cu1->Complex BCA Bicinchoninic Acid (BCA) BCA->Complex Chelation Absorbance Absorbance at 562 nm Complex->Absorbance

Caption: BCA Protein Assay Signaling Pathway.

Troubleshooting_Workflow Start Inaccurate BCA Assay Results (High Background / Non-linear Curve) Check_Detergent Is N-Dodecyl-N,N-(dimethylammonio)butyrate in the sample? Start->Check_Detergent Dilute Dilute Sample to Reduce Detergent Concentration Check_Detergent->Dilute Yes Other_Issues Check for Other Interfering Substances Check_Detergent->Other_Issues No Reassay1 Re-run BCA Assay Dilute->Reassay1 Precipitate Perform Acetone Precipitation to Remove Detergent Reassay1->Precipitate Problem Persists Success Accurate Results Reassay1->Success Problem Solved Reassay2 Re-run BCA Assay Precipitate->Reassay2 Reassay2->Success

Caption: Troubleshooting Workflow for BCA Assay Interference.

Precipitation_Workflow Start Protein Sample with Interfering Detergent Add_Acetone Add 4 Volumes of Cold (-20°C) Acetone Start->Add_Acetone Incubate Incubate at -20°C for >= 60 min Add_Acetone->Incubate Centrifuge Centrifuge at 13,000-15,000 x g for 10 min at 4°C Incubate->Centrifuge Separate Separate Supernatant (contains detergent) from Protein Pellet Centrifuge->Separate Dry Air-dry Pellet Separate->Dry Resuspend Resuspend Pellet in BCA-Compatible Buffer Dry->Resuspend End Proceed with BCA Assay Resuspend->End

References

Technical Support Center: N-Dodecyl-N,N-(dimethylammonio)butyrate Removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of the zwitterionic detergent N-Dodecyl-N,N-(dimethylammonio)butyrate from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is N-Dodecyl-N,N-(dimethylammonio)butyrate and why is it used?

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic (neutrally charged) detergent. Like other detergents in this class, such as CHAPS, it is used to solubilize membrane proteins by disrupting the lipid bilayer and maintaining the protein's native structure and function in an aqueous solution. Its neutral charge makes it less likely to interfere with downstream applications that are sensitive to ionic strength compared to ionic detergents like SDS.

Q2: Why do I need to remove this detergent from my protein sample?

Detergents are essential for extracting and solubilizing membrane proteins, but their presence can interfere with many downstream analytical techniques.[1] Key applications that are sensitive to detergents include:

  • Mass Spectrometry (MS): Detergents can suppress the protein signal and contaminate the instrument.[2]

  • Enzyme-Linked Immunosorbent Assays (ELISA): Detergents can disrupt antibody-antigen binding.[3]

  • Protein Crystallization: The presence of detergent micelles can hinder the formation of well-ordered crystals.

  • Ion-Exchange Chromatography (IEX): While IEX can be used to remove zwitterionic detergents, the detergent itself can interfere with the binding of the target protein to the resin if not properly managed.[1][4]

Q3: Which removal method is most suitable for N-Dodecyl-N,N-(dimethylammonio)butyrate?

The best method depends on the properties of your protein, the concentration of the detergent, and your downstream application. As a zwitterionic detergent, N-Dodecyl-N,N-(dimethylammonio)butyrate can typically be removed by several methods. Ion-exchange chromatography and the use of specialized detergent removal resins are often highly effective for this class of detergent.[1][4]

Below is a decision-making workflow to help you choose the most appropriate method.

G cluster_0 cluster_1 cluster_2 start Start: Protein Sample with N-Dodecyl-N,N-(dimethylammonio)butyrate q1 Is your protein sensitive to denaturation? start->q1 q2 Is high protein recovery critical? q1->q2 No m3 Acetone/TCA Precipitation (Use with caution) q1->m3 Yes q3 Do you need to process a large sample volume? q2->q3 No m1 Detergent Removal Resin or Ion-Exchange q2->m1 Yes m2 Dialysis or Size Exclusion Chromatography q3->m2 No m4 Dialysis q3->m4 Yes

Caption: Workflow for selecting a detergent removal method.

Troubleshooting Guide

Q4: My protein is precipitating during detergent removal. What should I do?

Protein precipitation during this process is often caused by the removal of the detergent molecules that are keeping the hydrophobic regions of the protein soluble.[5]

  • Problem: Over-removal of the detergent.

  • Solution: Do not remove the detergent completely. Instead, perform a detergent exchange to a milder detergent that is more compatible with your downstream application, such as octyl glucoside.[6] Alternatively, for methods like dialysis, reduce the dialysis time or use a buffer with a low concentration of a non-interfering detergent.

Q5: My protein recovery is very low after using a detergent removal column. How can I improve it?

Low protein recovery can be due to non-specific binding of your protein to the removal resin or column matrix.

  • Problem: Protein is binding to the resin.

  • Solution 1: Adjust the buffer conditions. Increase the ionic strength (e.g., by adding 100-150 mM NaCl) or slightly alter the pH of your buffer to reduce non-specific electrostatic interactions.

  • Solution 2: Check the manufacturer's instructions for the optimal protein concentration and resin-to-sample ratio. Using an incorrect ratio can lead to either inefficient detergent removal or protein loss.[5]

Q6: How can I confirm that the detergent has been successfully removed?

Verifying the removal of the detergent is crucial, especially before sensitive applications like mass spectrometry.

  • Problem: Residual detergent is interfering with results.

  • Solution: While direct quantification of N-Dodecyl-N,N-(dimethylammonio)butyrate may require specialized analytical methods, you can infer its removal by observing the performance of your downstream application. For mass spectrometry, the absence of detergent-related ion suppression and the appearance of strong protein/peptide signals is a good indicator of successful removal.

Quantitative Data on Removal Methods

The following table summarizes the typical efficiencies of various detergent removal methods. Note that these values are general and can vary based on the specific protein, detergent, and experimental conditions.

Removal MethodTypical Detergent Removal Efficiency (%)Typical Protein Recovery (%)Key AdvantagesKey Disadvantages
Detergent Removal Resin >95%[1]85-100%[1]Fast, high efficiency, high recoveryCan be expensive, potential for non-specific binding
Ion-Exchange Chromatography >95%[1][4]Variable (must be optimized)Effective for zwitterionic detergentsRequires method development, may alter buffer composition
Size Exclusion Chromatography Variable>90%Gentle, also allows buffer exchangeCan be slow, may not separate detergent micelles from large proteins[5]
Dialysis ~95% (for some detergents)[1]>90%Gentle, good for large volumesVery slow, inefficient for detergents with low CMCs[4][5]
Acetone/TCA Precipitation >99%[7]80-90%[7]Fast, concentrates proteinCan cause irreversible protein denaturation[8]

Experimental Protocols

1. Protocol for Detergent Removal using Size Exclusion Chromatography (SEC)

This method, also known as gel filtration, separates molecules based on their size.[9][10] Proteins will elute from the column faster than the smaller detergent monomers.

G cluster_0 A 1. Column Equilibration Equilibrate the SEC column (e.g., PD-10 desalting column) with 3-5 column volumes of detergent-free buffer. B 2. Sample Loading Load the protein-detergent sample onto the column. Keep sample volume <4% of the column volume. A->B C 3. Elution Elute with detergent-free buffer at a moderate flow rate. Protein elutes first, followed by detergent monomers. B->C D 4. Fraction Collection Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm). C->D E 5. Pool Fractions Pool the fractions containing the purified protein. D->E

Caption: Workflow for detergent removal by SEC.

  • Materials: SEC column (choose a resin with a pore size that excludes your protein but includes the detergent monomers), detergent-free buffer, chromatography system or syringe.

  • Methodology:

    • Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of your desired final buffer (detergent-free).[11]

    • Sample Application: Apply your protein sample to the column. For optimal resolution, the sample volume should be small, typically 1-2% of the total column volume.[11]

    • Elution: Begin flowing the detergent-free buffer through the column. The larger protein molecules will travel around the porous beads and elute first, while the smaller detergent monomers will enter the beads and elute later.[9][10]

    • Fraction Collection: Collect fractions as the sample runs through the column.

    • Analysis: Analyze the fractions for protein content (e.g., using A280 absorbance or a BCA assay) to identify the fractions containing your purified protein.

2. Protocol for Detergent Removal using Acetone Precipitation

This method uses an organic solvent to reduce the solubility of the protein, causing it to precipitate while the detergent remains in the supernatant.[8] Caution: This method can denature the protein.

  • Materials: Pre-chilled (-20°C) acetone, microcentrifuge tubes, refrigerated microcentrifuge.

  • Methodology:

    • Chilling: Place your protein sample in a microcentrifuge tube on ice.

    • Acetone Addition: Add at least 4 volumes of pre-chilled (-20°C) acetone to the protein solution.[8]

    • Incubation: Vortex briefly and incubate the mixture at -20°C for 60 minutes to allow the protein to precipitate.[8]

    • Centrifugation: Centrifuge the tube at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[8]

    • Supernatant Removal: Carefully decant and discard the supernatant, which contains the acetone and the detergent.

    • Washing (Optional): Gently wash the pellet with a smaller volume of cold acetone to remove any remaining detergent, then repeat the centrifugation step.

    • Drying: Air-dry the pellet to remove residual acetone. Do not over-dry, as this can make resuspension difficult.

    • Resuspension: Resuspend the protein pellet in a suitable detergent-free buffer. This step may be difficult, and sonication or the use of chaotropic agents may be required.[8]

3. Protocol for Detergent Removal using Dialysis

Dialysis is a gentle method that involves placing the protein-detergent sample in a semi-permeable membrane. Small detergent monomers diffuse out into a larger volume of detergent-free buffer, while the larger protein is retained.[4]

G cluster_0 Principle of Dialysis cluster_1 cluster_2 membrane Semi-Permeable Membrane (Allows small molecules to pass) protein Protein detergent_in Detergent Monomers detergent_out Detergent Monomers detergent_in->detergent_out Diffusion (High to Low Concentration)

Caption: Diffusion of detergent monomers across a semi-permeable membrane.

  • Materials: Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), large beaker, stir plate, and a large volume of detergent-free dialysis buffer.

  • Methodology:

    • Prepare Tubing: Pre-soak the dialysis tubing according to the manufacturer's instructions.

    • Load Sample: Load the protein sample into the dialysis tubing and securely close both ends.

    • Dialyze: Place the sealed tubing into a large beaker containing at least 200 times the sample volume of detergent-free buffer.[1] Place the beaker on a stir plate with a stir bar to ensure buffer circulation.

    • Buffer Changes: Allow dialysis to proceed for several hours (e.g., 4-6 hours) at 4°C. For efficient removal, perform at least two to three buffer changes.

    • Sample Recovery: After the final dialysis period, carefully remove the sample from the tubing. The protein concentration may have decreased due to an increase in volume, so re-quantification is recommended.

References

Troubleshooting low yield in membrane protein extraction with DDMAB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in membrane protein extraction, with a specific focus on the use of n-dodecyl-β-D-maltoside (DDM) and its derivatives like DDMAB.

Troubleshooting Guide: Low Membrane Protein Yield

Low yield is a common issue in membrane protein extraction. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Diagram: Troubleshooting Workflow for Low Membrane Protein Yield

TroubleshootingWorkflow start Low Membrane Protein Yield check_expression 1. Verify Protein Expression start->check_expression sub_expression1 Inclusion Bodies? check_expression->sub_expression1 check_lysis 2. Optimize Cell Lysis sub_lysis1 Incomplete Lysis? check_lysis->sub_lysis1 optimize_solubilization 3. Optimize Solubilization Conditions sub_solubilization1 Incorrect Detergent Concentration? optimize_solubilization->sub_solubilization1 assess_stability 4. Assess Protein Stability sub_stability1 Protein Precipitation? assess_stability->sub_stability1 purification_issues 5. Evaluate Purification Strategy sub_purification1 Poor Column Binding? purification_issues->sub_purification1 success Successful Extraction sub_expression1->check_lysis Yes sub_expression1->optimize_solubilization No sub_lysis1->check_lysis Yes, adjust method sub_lysis1->optimize_solubilization No sub_solubilization1->optimize_solubilization Yes, adjust concentration sub_solubilization2 Suboptimal Buffer Conditions? sub_solubilization1->sub_solubilization2 No sub_solubilization2->optimize_solubilization Yes, adjust pH, salt sub_solubilization2->assess_stability No sub_stability1->assess_stability Yes, add stabilizers sub_stability1->purification_issues No sub_purification1->purification_issues Yes, modify protocol sub_purification1->success No ProteinStability stability Membrane Protein Stability detergent Detergent Properties (Type, Concentration, CMC) stability->detergent buffer Buffer Conditions (pH, Ionic Strength) stability->buffer additives Additives (Glycerol, Lipids, Ligands) stability->additives temp_time Temperature & Incubation Time stability->temp_time proteases Protease Activity stability->proteases

Minimizing protein denaturation with N-Dodecyl-N,N-(dimethylammonio)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic surfactant designed for the effective and gentle solubilization and stabilization of proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Troubleshooting Guides

Encountering issues during your experiments? Consult the table below for common problems, their potential causes, and recommended solutions when using this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Protein Solubilization Yield Insufficient this compound concentration.Increase the this compound concentration. A good starting point is 2-5 times the Critical Micelle Concentration (CMC) of 4.3 mM. Further optimization may be required.
Inadequate incubation time or temperature.Increase the incubation time (e.g., from 30 minutes to 2 hours) and/or optimize the temperature (e.g., 4°C, room temperature).
Suboptimal buffer conditions (pH, ionic strength).Screen a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 50-250 mM NaCl) to find the optimal conditions for your protein.
Protein Precipitation After Solubilization This compound concentration fell below the CMC during dilution.Ensure that the this compound concentration remains above its CMC (4.3 mM) in all buffers and steps following initial solubilization.
Instability of the protein in this compound.While zwitterionic detergents like this compound are generally mild, some proteins may still be unstable. Consider adding stabilizing agents like glycerol, specific lipids (e.g., cholesterol hemisuccinate), or co-detergents.
This compound Interference with Downstream Assays Residual this compound affecting enzyme activity.Remove excess this compound using methods like dialysis, size-exclusion chromatography, or detergent-removal spin columns.
This compound interfering with SDS-PAGE or 2D-PAGE.For SDS-PAGE, ensure samples are adequately heated in loading buffer. For 2D-PAGE, zwitterionic detergents are often compatible, but optimization of the isoelectric focusing (IEF) step may be necessary.[1][2]
This compound causing signal suppression in mass spectrometry.Use detergent-removal protocols prior to mass spectrometry analysis. Methods include precipitation (e.g., with acetone) or specialized spin columns.[3][4]
Inconsistent or Irreproducible Results Variability in experimental conditions.Maintain consistent parameters such as buffer composition, temperature, incubation times, and this compound concentration across all experiments.
Degradation of this compound stock solution.Prepare fresh this compound solutions regularly and store them according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

1. What is N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) and what are its properties?

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic detergent. Like other zwitterionic surfactants, it possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[5][6] This property makes it effective at breaking protein-protein interactions while generally being less denaturing than ionic detergents.[5]

2. What is the Critical Micelle Concentration (CMC) of this compound?

The Critical Micelle Concentration (CMC) of this compound is 4.3 mM. It is crucial to maintain the detergent concentration above the CMC to ensure the formation of micelles, which are necessary for solubilizing and stabilizing proteins.[7]

3. What is the optimal concentration of this compound to use for protein solubilization?

The optimal concentration can vary depending on the specific protein and membrane preparation. A common starting point is a concentration 2 to 5 times the CMC (approximately 8.6 mM to 21.5 mM). However, empirical optimization is often necessary to achieve the best results.[8]

4. Is this compound suitable for solubilizing membrane proteins?

Yes, zwitterionic detergents like this compound are frequently used for the solubilization of membrane proteins.[5][9] They offer a balance between the solubilizing power of ionic detergents and the gentle nature of non-ionic detergents.

5. Can this compound be used in 2D gel electrophoresis?

Zwitterionic detergents are often preferred for the first dimension (isoelectric focusing) of 2D gel electrophoresis because they are less likely to interfere with the protein's native charge compared to ionic detergents.[1][2][6] However, optimization may be required for specific proteins.

6. How can I remove this compound from my protein sample?

Several methods can be used to remove this compound, including:

  • Dialysis or Diafiltration: Effective for removing detergents with a high CMC.

  • Size-Exclusion Chromatography (SEC): Can separate the protein-detergent complex from free detergent micelles.[10]

  • Affinity Chromatography: Binding the protein to a resin allows for washing away the detergent.

  • Detergent Removal Spin Columns/Resins: Commercially available products designed to bind and remove detergents.[10]

  • Precipitation: Methods like acetone precipitation can be used, but may risk denaturing the protein.[3]

Quantitative Data

The following table summarizes key quantitative data for N-Dodecyl-N,N-(dimethylammonio)butyrate.

Parameter Value Reference(s)
Molecular Weight 299.49 g/mol [11]
Critical Micelle Concentration (CMC) 4.3 mM
Chemical Formula C₁₈H₃₇NO₂[11]

Experimental Protocols

Below is a general protocol for the solubilization of membrane proteins using this compound. Note that this is a starting point and should be optimized for your specific protein of interest.

Protocol: Membrane Protein Solubilization with this compound

  • Membrane Preparation:

    • Isolate the membrane fraction containing your protein of interest using standard cell lysis and centrifugation techniques.

    • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

  • Solubilization:

    • Prepare a 10X stock solution of this compound in the same buffer.

    • Add the this compound stock solution to the membrane suspension to achieve the desired final concentration (e.g., 2-5 times the CMC).

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

  • Clarification:

    • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized protein-DDMAB complexes.

  • Downstream Processing:

    • The clarified supernatant can now be used for downstream applications such as affinity chromatography.

    • Ensure that all buffers used in subsequent steps contain this compound at a concentration above the CMC to maintain protein solubility.

Visualizations

protein_stabilization cluster_membrane Cell Membrane cluster_solution Aqueous Solution cluster_denatured Denaturation Risk cluster_stabilized Stabilization with this compound Protein Membrane Protein DenaturedProtein Denatured Protein Protein->DenaturedProtein Without this compound DDMAB_Micelle This compound Micelle Protein->DDMAB_Micelle Addition of this compound StabilizedProtein Solubilized & Stabilized Protein DDMAB_Micelle->StabilizedProtein Forms Complex

Caption: Mechanism of protein stabilization by this compound.

experimental_workflow start Start: Cell Pellet lysis Cell Lysis & Membrane Isolation start->lysis solubilization Solubilization with this compound (> CMC) lysis->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Collect Supernatant (Solubilized Protein) centrifugation->supernatant purification Downstream Purification (e.g., Affinity Chromatography) supernatant->purification analysis Analysis (e.g., SDS-PAGE, Activity Assay) purification->analysis end End: Purified Protein analysis->end troubleshooting_logic start Low Protein Yield? check_conc Increase this compound Conc. start->check_conc Yes precip Precipitation Occurs? start->precip No check_conc->precip check_buffer Optimize pH/Ionic Strength check_buffer->precip check_time_temp Increase Incubation Time/Temp check_time_temp->precip maintain_cmc Ensure this compound > CMC in all steps precip->maintain_cmc Yes assay_issue Downstream Assay Interference? precip->assay_issue No maintain_cmc->assay_issue add_stabilizers Add Glycerol or Lipids add_stabilizers->assay_issue remove_detergent Detergent Removal Protocol assay_issue->remove_detergent Yes success Problem Resolved assay_issue->success No remove_detergent->success

References

N-Dodecyl-N,N-(dimethylammonio)butyrate storage and handling best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for the safe storage and handling of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB). Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments and the safety of laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Dodecyl-N,N-(dimethylammonio)butyrate?

A1: N-Dodecyl-N,N-(dimethylammonio)butyrate should be stored in a tightly closed container in a dry and well-ventilated place. For reconstituted solutions, it is recommended to store them in a refrigerator at 4°C.[1] Stock solutions are reported to be stable for up to six weeks under these conditions.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling N-Dodecyl-N,N-(dimethylammonio)butyrate, it is important to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. Recommended PPE includes a dust mask (type N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.

Q3: What are the primary hazards associated with N-Dodecyl-N,N-(dimethylammonio)butyrate?

A3: N-Dodecyl-N,N-(dimethylammonio)butyrate is irritating to the eyes, respiratory system, and skin.[1] It can cause serious eye irritation and skin irritation.[2] Inhalation may lead to respiratory irritation.[2] It is also classified as a combustible solid.

Q4: What should I do in case of accidental contact with the compound?

A4: In case of accidental contact, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Q5: How should I handle spills of N-Dodecyl-N,N-(dimethylammonio)butyrate?

A5: For small spills, you can sweep up the material and place it in a suitable container for disposal. Avoid generating dust. Ensure adequate ventilation. For larger spills, it is important to prevent the material from entering drains.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Improper storage leading to degradation of the compound.Ensure the compound is stored in a tightly sealed container in a dry, well-ventilated area. For reconstituted solutions, store at 4°C and use within 6 weeks.[1]
Visible changes in the compound (e.g., clumping, discoloration) Exposure to moisture or improper storage conditions.Discard the compound if you observe any significant changes in its physical appearance. Always ensure the container is tightly sealed after use.
Skin or eye irritation after handling Inadequate personal protective equipment (PPE).Always wear the recommended PPE, including gloves, safety glasses, and a dust mask. If irritation occurs, follow the first aid measures outlined in the FAQs.

Quantitative Data Summary

Parameter Value Source
Storage Temperature (Reconstituted) 4°C[1]
Stock Solution Stability Up to 6 weeks at 4°C[1]
Storage Class Code 11 (Combustible Solids)

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following general guidelines should be followed when working with N-Dodecyl-N,N-(dimethylammonio)butyrate:

  • Preparation of Stock Solutions:

    • Under a fume hood, carefully weigh the desired amount of N-Dodecyl-N,N-(dimethylammonio)butyrate powder.

    • Slowly add the powder to the desired solvent (e.g., deionized water) while stirring to ensure complete dissolution.

    • Once dissolved, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

    • Store the stock solution in a sterile, tightly sealed container at 4°C.

  • General Handling Procedures:

    • Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

    • Avoid creating dust when handling the solid form.

    • After handling, wash hands thoroughly with soap and water.

Visualizations

Storage_Troubleshooting start Inconsistent Experimental Results check_storage Check Storage Conditions start->check_storage is_reconstituted Is the sample a reconstituted solution? check_storage->is_reconstituted solid_storage Stored in a cool, dry, well-ventilated place? is_reconstituted->solid_storage No liquid_storage Stored at 4°C and for less than 6 weeks? is_reconstituted->liquid_storage Yes correct_solid_storage Storage is likely not the issue. solid_storage->correct_solid_storage Yes incorrect_solid_storage Improper storage. Discard and use a fresh sample. solid_storage->incorrect_solid_storage No correct_liquid_storage Storage is likely not the issue. liquid_storage->correct_liquid_storage Yes incorrect_liquid_storage Improper storage. Prepare a fresh solution. liquid_storage->incorrect_liquid_storage No Safe_Handling_Workflow start Start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - N95 Dust Mask start->ppe handling_area Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling_area weighing Weigh Solid Compound Carefully (Avoid Dust Generation) handling_area->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving spill Spill Occurs? dissolving->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes no_spill Continue Experiment spill->no_spill No end Complete Handling & Clean Up cleanup->end no_spill->end

References

Validation & Comparative

A Head-to-Head Comparison: N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) vs. CHAPS for Protein Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins, particularly membrane proteins, is a critical first step for downstream analysis, structural studies, and drug screening. The choice of detergent is paramount to maintaining the native conformation and activity of the target protein. This guide provides an objective comparison of two zwitterionic detergents: N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) and the widely used 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).

This comparison delves into their physicochemical properties, protein solubilization efficiency, and provides detailed experimental protocols to aid in the selection of the most appropriate detergent for specific research needs.

Physicochemical Properties: A Tale of Two Zwitterions

Both this compound and CHAPS are classified as zwitterionic detergents, meaning they possess both a positive and a negative charge in their hydrophilic headgroup, resulting in a net neutral charge over a wide pH range. This characteristic makes them less denaturing than ionic detergents and suitable for applications like isoelectric focusing. However, their structural differences lead to distinct physicochemical properties that influence their behavior in solution and their interaction with proteins.

PropertyN-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)CHAPS
Molecular Weight 299.49 g/mol 614.9 g/mol [1]
Critical Micelle Concentration (CMC) 4.3 mM6 - 10 mM[1]
Aggregation Number Data not available4 - 14[1]
Structure Linear alkyl chain with a carboxybetaine headgroupRigid steroidal structure with a sulfobetaine headgroup

This compound possesses a flexible linear alkyl chain, while CHAPS has a rigid, steroidal hydrophobic core. This structural difference impacts how they form micelles and interact with the hydrophobic transmembrane domains of proteins. The lower CMC of this compound suggests that it forms micelles at a lower concentration compared to CHAPS.

Performance in Protein Solubilization: An Evidence-Based Look

The efficacy of a detergent is ultimately determined by its ability to extract proteins from the lipid bilayer while preserving their structural and functional integrity.

While direct quantitative comparisons of this compound and CHAPS for the solubilization of the same protein are limited in publicly available literature, their general characteristics and performance in different applications can be compared.

CHAPS is a well-established detergent, particularly favored for:

  • Isoelectric Focusing (IEF) and 2D Electrophoresis: Its zwitterionic nature and ability to break protein-protein interactions without denaturing make it a standard component in sample preparation for these techniques.[1]

  • Solubilization of certain membrane proteins: It has been shown to be effective for solubilizing some subcellular preparations and plant proteins.[1]

However, the efficiency of CHAPS in solubilizing hydrophobic proteins can be lower compared to detergents with longer acyl tails. For particularly challenging membrane proteins, such as some G-protein coupled receptors (GPCRs), other detergents or combinations are often found to be more effective. For instance, studies have shown that amidosulfobetaines can be superior to CHAPS for solubilizing certain ion channels and GPCRs.

N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) , as a carboxybetaine detergent, is part of a class of zwitterionic surfactants known for their mildness and effectiveness in various biochemical applications. While specific data on its protein solubilization efficiency is not as extensively documented as for CHAPS, its properties suggest it as a viable alternative. The choice between a linear-chain zwitterionic detergent like this compound and a steroidal one like CHAPS can depend on the specific architecture of the target membrane protein.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are general protocols for membrane protein solubilization using zwitterionic detergents like this compound and CHAPS. It is important to note that optimization of detergent concentration, buffer composition, and temperature is often necessary for each specific protein.

General Protocol for Membrane Protein Solubilization

This protocol provides a starting point for the solubilization of membrane proteins using either this compound or CHAPS.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Detergent Stock Solution (e.g., 10% w/v this compound or CHAPS in water)

  • Solubilization Buffer (Lysis Buffer containing the desired final concentration of detergent)

  • Ultracentrifuge

Procedure:

  • Cell Lysis (if starting from whole cells): Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press, or chemical lysis).

  • Membrane Preparation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove unbroken cells and debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.

  • Solubilization: Resuspend the membrane pellet in ice-cold Solubilization Buffer. The final detergent concentration should be above its CMC (a common starting point is 1-2% w/v).

  • Incubation: Incubate the suspension on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.

  • Clarification: Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

  • Downstream Processing: The supernatant, containing the solubilized membrane proteins, can then be used for purification (e.g., affinity chromatography) or other downstream applications.

Experimental_Workflow cluster_start Starting Material cluster_process Solubilization Process cluster_end Result start_cells Whole Cells lysis Cell Lysis start_cells->lysis start_membranes Isolated Membranes solubilization Detergent Solubilization (this compound or CHAPS) start_membranes->solubilization membrane_prep Membrane Preparation lysis->membrane_prep membrane_prep->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification solubilized_protein Solubilized Protein (Supernatant) clarification->solubilized_protein unsolubilized Unsolubilized Material (Pellet) clarification->unsolubilized

Experimental workflow for protein solubilization.

Logical Relationships in Detergent Selection

The choice between this compound and CHAPS, or any detergent, involves considering several factors related to the protein of interest and the intended downstream application.

Detergent_Selection_Logic protein Target Protein Properties (e.g., stability, structure) choice Optimal Detergent Choice (this compound, CHAPS, or other) protein->choice Influences application Downstream Application (e.g., IEF, structural studies, activity assay) application->choice Dictates detergent_properties Detergent Properties (CMC, aggregation no., structure, charge) detergent_properties->choice Informs

Factors influencing detergent selection.

Conclusion

Both N-Dodecyl-N,N-(dimethylammonio)butyrate and CHAPS are valuable zwitterionic detergents for protein solubilization. CHAPS is a well-characterized and widely used detergent, particularly in the context of 2D electrophoresis. Its rigid steroidal structure may offer benefits for certain proteins. This compound, with its linear alkyl chain, represents a milder carboxybetaine alternative that may be advantageous for other proteins, although quantitative performance data is less abundant in the literature.

The optimal choice between this compound and CHAPS will ultimately depend on the specific protein of interest and the downstream application. Empirical testing of a panel of detergents, including both this compound and CHAPS, is often the most effective strategy to identify the ideal conditions for solubilizing a target protein while maintaining its native state and function. This guide provides the foundational information and protocols to embark on this critical step in protein research.

References

A Head-to-Head Comparison of Zwitterionic Detergents for Membrane Protein Research: N-Dodecyl-N,N-(dimethylammonio)butyrate vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) and other leading zwitterionic detergents in membrane protein applications.

In the intricate world of membrane protein research, the choice of detergent is a critical determinant of experimental success. These amphiphilic molecules are indispensable for solubilizing, stabilizing, and manipulating membrane proteins, thereby enabling their characterization and structural determination. Zwitterionic detergents, possessing both a positive and a negative charge in their hydrophilic headgroup, offer a unique balance of properties, often proving less denaturing than their ionic counterparts while maintaining effective solubilization capabilities. This guide provides an objective comparison of N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) with other widely used zwitterionic detergents: 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), Zwittergent 3-12, and Fos-Choline-12.

Physicochemical Properties: A Quantitative Overview

The performance of a detergent is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), molecular weight, and aggregation number are key parameters that influence a detergent's behavior in solution and its interaction with membrane proteins. A lower CMC means less detergent is required for micelle formation, which can be advantageous for downstream applications. The aggregation number, representing the number of detergent molecules in a micelle, dictates the size of the micelle and its ability to encapsulate a target protein.

DetergentChemical StructureMolecular Weight ( g/mol )CMC (mM)Aggregation Number
N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) Butyrate headgroup with a C12 alkyl chain299.49[1][2][3]4.3[1][2]Not explicitly found in searches
CHAPS Cholic acid-derived headgroup614.886 - 10[4][5]10[6]
Zwittergent 3-12 Sulfobetaine headgroup with a C12 alkyl chain335.54[7]2 - 4[5][8]55[5][7][9][10][11]
Fos-Choline-12 Phosphocholine headgroup with a C12 alkyl chain351.47~1.5[12]~54[12]

Experimental Performance: A Comparative Analysis

To provide a practical comparison, this section outlines experimental protocols to assess the performance of these detergents in two critical applications: membrane protein extraction and protein stabilization.

Experimental Protocol 1: Quantifying Membrane Protein Extraction Efficiency

This protocol provides a framework for comparing the efficiency of this compound, CHAPS, Zwittergent 3-12, and Fos-Choline-12 in solubilizing membrane proteins from a model system, such as E. coli expressing a target membrane protein.

Objective: To quantify the amount of a specific membrane protein extracted from bacterial cell membranes using different zwitterionic detergents.

Materials:

  • E. coli cell paste expressing a His-tagged integral membrane protein.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and protease inhibitor cocktail.

  • Detergent Stock Solutions (10% w/v): this compound, CHAPS, Zwittergent 3-12, and Fos-Choline-12 in water.

  • Solubilization Buffers: Lysis buffer containing 1% (w/v) of each respective detergent.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and associated reagents.

  • Anti-His antibody for Western blotting.

Methodology:

  • Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.

  • Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in the respective Solubilization Buffers (this compound, CHAPS, Zwittergent 3-12, and Fos-Choline-12) to a final protein concentration of approximately 5 mg/mL. Incubate for 1 hour at 4°C with gentle agitation.

  • Clarification: Centrifuge the solubilized membrane fractions at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Quantification:

    • Determine the total protein concentration in the supernatant (solubilized fraction) using the BCA Protein Assay.

    • Analyze the solubilized fractions by SDS-PAGE and Western blotting using an anti-His antibody to specifically quantify the amount of the target membrane protein. Densitometry analysis of the Western blot bands will provide a relative quantification of the extraction efficiency for each detergent.

experimental_workflow cluster_prep Sample Preparation cluster_solubilization Detergent Solubilization cluster_analysis Analysis cell_paste E. coli Cell Paste lysis Cell Lysis cell_paste->lysis membrane_isolation Membrane Isolation lysis->membrane_isolation This compound This compound membrane_isolation->this compound Incubate CHAPS CHAPS membrane_isolation->CHAPS Incubate Zwittergent Zwittergent 3-12 membrane_isolation->Zwittergent Incubate FosCholine Fos-Choline-12 membrane_isolation->FosCholine Incubate centrifugation Clarification (Ultracentrifugation) This compound->centrifugation CHAPS->centrifugation Zwittergent->centrifugation FosCholine->centrifugation bca_assay BCA Assay (Total Protein) centrifugation->bca_assay sds_page SDS-PAGE & Western Blot (Target Protein) centrifugation->sds_page quantification Densitometry (Extraction Efficiency) bca_assay->quantification sds_page->quantification thermal_shift_assay cluster_setup Reaction Setup cluster_detergents Detergent Addition cluster_analysis Data Acquisition & Analysis protein Purified Membrane Protein This compound This compound protein->this compound CHAPS CHAPS protein->CHAPS Zwittergent Zwittergent 3-12 protein->Zwittergent FosCholine Fos-Choline-12 protein->FosCholine buffer Assay Buffer buffer->this compound buffer->CHAPS buffer->Zwittergent buffer->FosCholine dye SYPRO Orange Dye dye->this compound dye->CHAPS dye->Zwittergent dye->FosCholine rt_pcr Real-Time PCR (Thermal Melt) This compound->rt_pcr CHAPS->rt_pcr Zwittergent->rt_pcr FosCholine->rt_pcr melt_curve Fluorescence vs. Temperature rt_pcr->melt_curve tm_determination Tm Determination melt_curve->tm_determination stability_comparison Compare Tm Values tm_determination->stability_comparison

References

The Efficacy of N-Dodecyl-N,N-(dimethylammonio)butyrate in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in proteomics studies, directly impacting protein solubilization, enzymatic digestion, and ultimately, the quality of mass spectrometry data. This guide provides an objective comparison of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic surfactant, with other commonly used detergents in proteomics: Sodium Dodecyl Sulfate (SDS), CHAPS, and Rapigest.

N-Dodecyl-N,N-(dimethylammonio)butyrate, also known as Sulfobetaine 3-12 (SB 3-12), is a zwitterionic detergent valued for its ability to solubilize proteins, particularly membrane proteins, while maintaining their native state.[1][2][3] Its zwitterionic nature, conferred by a quaternary ammonium ion and a sulfonate ion, allows it to retain its character over a wide pH range, preventing irreversible binding to charged molecules.

Comparative Analysis of Detergents in Proteomics

The selection of a detergent for proteomics is a trade-off between solubilization efficiency and compatibility with downstream analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). While ionic detergents like SDS are powerful solubilizing agents, they can interfere with enzymatic digestion and suppress ionization in the mass spectrometer.[4] Non-ionic and zwitterionic detergents are generally considered milder and more MS-compatible.

DetergentChemical ClassKey AdvantagesKey DisadvantagesMS Compatibility
N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound / SB 3-12) Zwitterionic- Effective in solubilizing proteins, including membrane proteins.[5][6] - Maintains protein native structure.[1][2] - Zwitterionic over a broad pH range.- Can inhibit some enzymes at higher concentrations.[7]Generally compatible, but removal is recommended for optimal results.
Sodium Dodecyl Sulfate (SDS) Anionic (Ionic)- Excellent solubilization power for a wide range of proteins.[4]- Strongly denaturing. - Interferes with enzymatic digestion. - Suppresses ion signals in mass spectrometry.[4]Not compatible without removal.[4]
CHAPS Zwitterionic- Mild, non-denaturing solubilization. - Commonly used in 2D gel electrophoresis.- Lower solubilization efficiency for some membrane proteins compared to other detergents.[6]Generally compatible at low concentrations.
Rapigest Anionic (Acid-Labile)- Good solubilization properties. - Degrades in acidic conditions, simplifying removal before MS analysis.- Can be more expensive than other detergents.Compatible after acid cleavage.

Experimental Data Summary

Direct quantitative comparisons of this compound against SDS, CHAPS, and Rapigest in a single study are limited. However, available data provides insights into their relative performance.

A study comparing the solubilization of nonhistone chromosomal proteins found that at pH 9 and an ionic strength of 0.35, 1% SB 12 (this compound) solubilized approximately 70% of total proteins from rat liver nuclei, whereas 1% CHAPS solubilized about 47%.[7] Another study highlighted that amidosulfobetaines, a class of zwitterionic detergents including derivatives of this compound, showed improved solubilization of integral membrane proteins compared to CHAPS.[6]

While a direct comparison with this compound was not found in the reviewed literature, studies on other MS-compatible detergents offer valuable context. For instance, one study comparing sodium deoxycholate (SDC), another MS-compatible ionic detergent, with Rapigest and PPS Silent Surfactant found them to be similar in terms of total identified peptides and the hydrophobicity of recovered peptides.

Experimental Protocols

The following protocols provide a general framework for protein solubilization and in-solution digestion for proteomics analysis. Optimization is often necessary for specific sample types and downstream applications.

Protein Solubilization

Objective: To efficiently extract proteins from cells or tissues into a soluble form.

a) Using this compound (SB 3-12):

  • Prepare a lysis buffer containing 1-2% (w/v) this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Add the lysis buffer to the cell or tissue sample.

  • Homogenize the sample using a suitable method (e.g., sonication, bead beating).

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble debris.

  • Collect the supernatant containing the solubilized proteins.

b) Using SDS:

  • Prepare a lysis buffer containing 2-4% (w/v) SDS in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.6).

  • Follow steps 2-6 as described for this compound.

  • Crucially, SDS must be removed before mass spectrometry. Common methods include filter-aided sample preparation (FASP) or precipitation-based techniques.

c) Using CHAPS:

  • Prepare a lysis buffer containing 2-4% (w/v) CHAPS in a suitable buffer (e.g., 7 M urea, 2 M thiourea, 50 mM Tris-HCl, pH 8.0).

  • Follow steps 2-6 as described for this compound.

d) Using Rapigest:

  • Prepare a lysis buffer containing 0.1-1% (w/v) Rapigest in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Follow steps 2-6 as described for this compound.

In-Solution Protein Digestion

Objective: To proteolytically digest solubilized proteins into peptides suitable for LC-MS/MS analysis.

  • Protein Quantification: Determine the protein concentration of the solubilized sample using a compatible protein assay (e.g., BCA assay, being mindful of detergent interference).

  • Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Enzyme Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the detergent concentration to below its critical micelle concentration (CMC) if necessary. For this compound, a final concentration below 0.1% is often recommended for optimal trypsin activity.

    • Add trypsin at a protein-to-enzyme ratio of 20:1 to 50:1 (w/w).

    • Incubate overnight at 37°C.

  • Digestion Quenching and Detergent Removal (if necessary):

    • For Rapigest: Add trifluoroacetic acid (TFA) to a final concentration of 0.5-1% and incubate at 37°C for 30-60 minutes to cleave the detergent. Centrifuge to pellet the degradation products.

    • For this compound, CHAPS, and residual SDS: Acidify the sample with TFA or formic acid to a pH of <3 to stop the digestion. Detergent removal using solid-phase extraction (SPE) with C18 cartridges is recommended before LC-MS/MS analysis.

Visualizing Proteomics Workflows

Diagrams created using Graphviz illustrate key processes in proteomics.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cell/Tissue Sample Lysis Lysis & Protein Solubilization (Detergent Addition) Sample->Lysis Homogenization Reduction Reduction (DTT) Lysis->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup Acidification LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis Signaling_Pathway Ligand Ligand Receptor Membrane Receptor (e.g., GPCR) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase activates Target_Protein Target Protein Protein_Kinase->Target_Protein phosphorylates Response Cellular Response Target_Protein->Response

References

A Comparative Guide to N-Dodecyl-N,N-(dimethylammonio)butyrate and Non-ionic Detergents for Life Sciences Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful solubilization, purification, and characterization of proteins, particularly membrane proteins. This guide provides a detailed comparison of the zwitterionic detergent N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) and a range of commonly used non-ionic detergents.

This comparison focuses on key performance indicators, supported by experimental data, to assist in making informed decisions for specific research applications.

Physicochemical Properties: A Tabular Comparison

The performance of a detergent is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC) is a crucial parameter, as solubilization of membrane proteins typically requires detergent concentrations significantly above the CMC. The aggregation number and micelle molecular weight influence the size of the detergent-protein complex, which can impact downstream applications such as chromatography and structural analysis.

DetergentTypeChemical StructureCMC (mM)Aggregation NumberMicelle Molecular Weight (kDa)
N-Dodecyl-N,N-(dimethylammonio)butyrate (this compound) ZwitterionicC₁₈H₃₇NO₂4.3[1]Not widely reported~89.8 (calculated)
n-Dodecyl-β-D-maltoside (DDM) Non-ionicC₂₄H₄₆O₁₁0.179850
Triton X-100 Non-ionic(C₂H₄O)nC₁₄H₂₂O0.2-0.9[2]100-15564-90
n-Octyl-β-D-glucopyranoside (OG) Non-ionicC₁₄H₂₈O₆20-2527-1008-30
Nonidet P-40 (NP-40) Non-ionic(C₂H₄O)nC₁₅H₂₄O0.05-0.3~149~90
CHAPS ZwitterionicC₃₂H₅₈N₂O₇S4-8106.15

Performance Comparison in Key Applications

The choice between this compound and non-ionic detergents often depends on the specific experimental goals. While non-ionic detergents are generally considered milder and better at preserving protein structure and function, zwitterionic detergents like this compound can offer advantages in certain contexts, such as breaking protein-protein interactions.

Membrane Protein Solubilization and Stabilization

Non-ionic detergents are widely favored for the solubilization and stabilization of membrane proteins due to their ability to disrupt lipid-lipid and lipid-protein interactions without extensively disrupting protein-protein interactions, thus preserving the native structure and function of the protein.[3][4] Detergents like n-dodecyl-β-D-maltoside (DDM) are frequently used for the extraction and purification of G-protein coupled receptors (GPCRs) because they have been shown to maintain their stability.[5][6]

In a comparative study on the stabilization of the A2A adenosine receptor (A2AR), a type of GPCR, the non-ionic detergent lauryl maltose neopentyl glycol (LMNG) was found to provide greater stability than DDM.[5] This was attributed to the branched structure of LMNG, which leads to a more effective packing of its alkyl chains around the hydrophobic transmembrane regions of the receptor.[5] While this study did not include this compound, it highlights the nuances in the stabilizing properties of different non-ionic detergents.

Zwitterionic detergents like this compound are considered to have intermediate strength, being more denaturing than non-ionic detergents but less so than ionic detergents like SDS.[3] This property can be advantageous when the goal is to disrupt protein-protein interactions within a complex.

Two-Dimensional Gel Electrophoresis (2D-PAGE)

For 2D-PAGE, effective protein solubilization and prevention of aggregation during isoelectric focusing (IEF) are paramount. Zwitterionic detergents, particularly CHAPS, have traditionally been a core component of 2D-PAGE sample buffers.[4][7] They are effective at solubilizing membrane proteins and are compatible with the IEF process.[4]

Mass Spectrometry Compatibility

A significant consideration in modern proteomics is the compatibility of reagents with downstream mass spectrometry (MS) analysis. Most detergents can interfere with MS by suppressing the ionization of peptides and contaminating the instrument.[10]

Non-ionic detergents such as Triton X-100 are generally considered incompatible with MS and must be removed from the sample prior to analysis.[2][10] This removal step can lead to sample loss. Some non-ionic detergents, like DDM, are considered MS-compatible at very low concentrations.

Zwitterionic detergents can be more compatible with MS than non-ionic detergents, although their removal is still often necessary. While specific data on the MS compatibility of this compound is not extensively reported in the provided search results, its zwitterionic nature suggests it may offer a compromise between the solubilizing power of ionic detergents and the gentleness of non-ionic detergents, with potentially better MS compatibility than the latter.

Experimental Protocols and Methodologies

The following sections provide generalized protocols for membrane protein extraction and sample preparation for 2D-PAGE, highlighting where this compound or non-ionic detergents would be used.

Protocol: Membrane Protein Extraction

This protocol outlines a general procedure for the extraction of membrane proteins from cultured cells. The key variable in this protocol is the choice of detergent in the solubilization buffer.

1. Cell Lysis and Membrane Preparation:

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer or by sonication.

  • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

  • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.

2. Membrane Protein Solubilization:

  • Resuspend the washed membrane pellet in a solubilization buffer containing:

    • A buffering agent (e.g., 50 mM Tris-HCl, pH 7.4)

    • Salt (e.g., 150 mM NaCl)

    • Protease inhibitors

    • Detergent:

      • Option A (Non-ionic): 1% (w/v) DDM or 1% (v/v) Triton X-100.

      • Option B (Zwitterionic): 1% (w/v) this compound or 2% (w/v) CHAPS.

  • Incubate the suspension with gentle agitation at 4°C for 1-2 hours.

  • Centrifuge at 100,000 x g to pellet any unsolubilized material.

  • The supernatant contains the solubilized membrane proteins.

Protocol: Sample Preparation for Two-Dimensional Gel Electrophoresis

This protocol describes the preparation of a protein sample for 2D-PAGE, focusing on the rehydration buffer used for the first-dimension isoelectric focusing (IEF).

1. Protein Solubilization:

  • Solubilize the protein sample (e.g., a cell lysate or a purified protein fraction) in a rehydration buffer containing:

    • Chaotropes: 7 M urea and 2 M thiourea (to denature and solubilize proteins).

    • Detergents:

      • Standard Buffer: 4% (w/v) CHAPS.

      • Enhanced Buffer: A mixture of detergents, for example, 2% (w/v) CHAPS and 0.5% (w/v) of another zwitterionic or non-ionic detergent. This compound could be tested in this context.

    • Reducing agent: e.g., 20 mM DTT (to reduce disulfide bonds).

    • Carrier ampholytes: (e.g., 0.5% v/v) to create the pH gradient.

    • A tracking dye (e.g., bromophenol blue).

2. Isoelectric Focusing (First Dimension):

  • Apply the protein sample in the rehydration buffer to an immobilized pH gradient (IPG) strip.

  • Rehydrate the IPG strip with the sample overnight at room temperature.

  • Perform isoelectric focusing according to the manufacturer's instructions for the electrophoresis system.

3. SDS-PAGE (Second Dimension):

  • Equilibrate the focused IPG strip in an equilibration buffer containing SDS.

  • Place the equilibrated IPG strip onto a polyacrylamide gel.

  • Run the second-dimension electrophoresis to separate the proteins by molecular weight.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where these detergents are employed.

MembraneProteinExtraction cluster_prep Cell & Membrane Preparation cluster_solubilization Solubilization cell_culture Cultured Cells lysis Cell Lysis & Homogenization cell_culture->lysis centrifugation1 Low-Speed Centrifugation lysis->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 Pellet: Nuclei, Debris ultracentrifugation Ultracentrifugation supernatant1->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet Supernatant: Cytosol incubation Incubation membrane_pellet->incubation solubilization_buffer Solubilization Buffer (with Detergent) solubilization_buffer->incubation centrifugation2 Ultracentrifugation incubation->centrifugation2 solubilized_proteins Solubilized Membrane Proteins centrifugation2->solubilized_proteins Pellet: Unsolubilized Material

Caption: Workflow for membrane protein extraction.

TwoD_PAGE_SamplePrep protein_sample Protein Sample solubilization Solubilization protein_sample->solubilization rehydration_buffer Rehydration Buffer (Urea, Thiourea, Detergent, DTT, Ampholytes) rehydration_buffer->solubilization ipg_strip IPG Strip Rehydration solubilization->ipg_strip ief Isoelectric Focusing (1st Dimension) ipg_strip->ief equilibration IPG Strip Equilibration (with SDS) ief->equilibration sds_page SDS-PAGE (2nd Dimension) equilibration->sds_page gel_analysis Gel Staining & Analysis sds_page->gel_analysis

Caption: Sample preparation workflow for 2D-PAGE.

Conclusion

The selection of a detergent for protein research is a multifaceted decision that requires careful consideration of the protein of interest and the intended downstream applications. Non-ionic detergents, such as DDM and Triton X-100, are excellent choices for maintaining the native structure and function of proteins, making them ideal for activity assays and structural biology studies. Zwitterionic detergents like this compound and CHAPS offer a stronger solubilizing power, which can be beneficial for disrupting protein complexes and for applications like 2D-PAGE.

For researchers working with novel membrane proteins, it is often advisable to screen a panel of detergents, including both non-ionic and zwitterionic options, to identify the optimal conditions for solubilization and stabilization. This empirical approach, guided by the principles outlined in this guide, will ultimately lead to more successful experimental outcomes.

References

Preserving Protein Integrity: A Comparative Guide to Solubilization with N-Dodecyl-N,N-(dimethylammonio)butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins without compromising their structural and functional integrity is a critical first step in downstream applications such as structural biology and drug discovery. This guide provides a comparative analysis of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic detergent, against commonly used alternatives, supported by experimental data and detailed protocols for structural validation.

The choice of detergent is paramount in maintaining the native conformation of a membrane protein after its extraction from the lipid bilayer. An ideal detergent should effectively solubilize the protein while preserving its secondary and tertiary structure, as well as its biological activity. This guide focuses on N-Dodecyl-N,N-(dimethylammonio)butyrate and compares its properties and performance with three widely used detergents: n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and n-octyl-β-D-glucopyranoside (OG).

Detergent Properties: A Head-to-Head Comparison

The physicochemical properties of a detergent, such as its critical micelle concentration (CMC), aggregation number, and micelle molecular weight, are crucial factors that influence its behavior in solution and its interaction with membrane proteins. A lower CMC means that less detergent is required to form micelles and solubilize the protein, which can be advantageous for downstream applications. The aggregation number and micelle size can affect the stability of the protein-detergent complex and the resolution in structural studies.[1]

PropertyN-Dodecyl-N,N-(dimethylammonio)butyrate (this compound)n-dodecyl-β-D-maltoside (DDM)Lauryldimethylamine-N-oxide (LDAO)n-octyl-β-D-glucopyranoside (OG)
Type ZwitterionicNon-ionicZwitterionicNon-ionic
Molecular Weight ( g/mol ) 299.49510.6[1]229.4[1]292.4[1]
Critical Micelle Concentration (CMC) (mM) 4.30.17[1]1-2[1]20-25[2]
Aggregation Number Not available80-150[1]76[1]27-100[3]
Micelle Molecular Weight (kDa) Not available65-70[1]21.5[1]8-29[4]

Performance in Protein Solubilization and Stabilization

The ultimate test of a detergent is its ability to extract a membrane protein in a stable and functional state. While direct comparative studies including this compound are limited, data from various studies on DDM and LDAO provide valuable benchmarks for their performance.

A study comparing the solubilization efficiency of DDM and LDAO for a range of eukaryotic membrane protein-GFP fusions found that the median solubilization efficiency for LDAO was slightly higher (57%) than for DDM (51%).[5] However, when assessing the monodispersity of the solubilized proteins using fluorescence-detection size-exclusion chromatography (FSEC), DDM generally resulted in a higher protein-to-aggregation peak ratio, suggesting better sample homogeneity.[5]

Another crucial aspect is the stability of the solubilized protein. A study that benchmarked the stability of various membrane proteins in different detergents found that the unfolding half-life of proteins in LDAO varied significantly depending on the protein.[6] For some transporters, the half-life in LDAO was over 15 minutes, indicating sufficient stability for further studies, while for others, it was much shorter.[6]

Experimental Protocols for Structural Validation

Following solubilization, it is imperative to validate the structural integrity of the protein. The following are detailed protocols for two of the most common and powerful techniques for this purpose: Circular Dichroism (CD) Spectroscopy and Size Exclusion Chromatography (SEC).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of a protein in solution. A well-folded protein will exhibit a characteristic CD spectrum, and any significant deviation from this can indicate denaturation.

Protocol:

  • Sample Preparation:

    • Dialyze the solubilized protein sample extensively against the desired buffer to remove any interfering substances. The buffer should be free of absorbing compounds in the far-UV region (190-250 nm).

    • Determine the protein concentration accurately using a method such as the BCA assay.

    • Prepare a series of protein dilutions to find an optimal concentration that gives a good signal-to-noise ratio without causing detector saturation. A typical concentration range is 0.1-0.2 mg/mL.

    • Prepare a blank sample containing the same buffer and detergent concentration as the protein sample.

  • Instrument Setup and Data Acquisition:

    • Calibrate the CD spectropolarimeter according to the manufacturer's instructions.

    • Set the instrument parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5-1.0 nm

      • Scanning speed: 50-100 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 1-2 seconds

      • Accumulations: 3-5 scans for averaging

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum of the blank sample first, followed by the protein sample.

  • Data Analysis:

    • Subtract the blank spectrum from the protein spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the protein concentration in mol/L, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.

Size Exclusion Chromatography (SEC) for Assessment of Monodispersity

SEC separates molecules based on their size and can be used to assess the homogeneity of a protein sample. A monodisperse sample, containing a single oligomeric species, will elute as a single, symmetrical peak. The presence of multiple peaks or a broad peak can indicate aggregation or the presence of different oligomeric states.

Protocol:

  • Column and Buffer Preparation:

    • Choose a SEC column with a fractionation range appropriate for the expected size of the protein-detergent complex.

    • Equilibrate the column extensively with a filtered and degassed running buffer containing the same detergent at a concentration above its CMC. This prevents the dissociation of the protein-detergent complex on the column.

  • Sample Preparation:

    • Clarify the solubilized protein sample by centrifugation or filtration (e.g., using a 0.22 µm filter) to remove any aggregates.

    • The sample volume should be a small fraction of the column volume (typically 1-2%) to ensure optimal resolution.

  • Chromatography Run:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Run the chromatography at a constant flow rate recommended for the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Analyze the resulting chromatogram. A single, sharp, and symmetrical peak indicates a homogenous, monodisperse sample.

    • The elution volume of the peak can be used to estimate the apparent molecular weight of the protein-detergent complex by comparing it to the elution volumes of known protein standards. However, it is important to note that the hydrodynamic radius of a protein-detergent complex can differ significantly from that of a globular protein of the same molecular weight.

Functional Assay: A Case Study with a G-Protein Coupled Receptor (GPCR)

Validating the function of the solubilized protein is the ultimate confirmation of its native state. The specific assay will depend on the protein of interest. For a GPCR, a common functional assay is a radioligand binding assay.

Protocol:

  • Preparation of Membranes and Solubilization:

    • Prepare cell membranes expressing the GPCR of interest.

    • Solubilize the membranes with the chosen detergent (e.g., this compound) at a concentration optimized for solubilization efficiency and stability.

  • Radioligand Binding Assay:

    • Incubate the solubilized GPCR with a specific radiolabeled ligand at various concentrations.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.

    • Separate the bound from free radioligand using a method such as filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the radioligand concentration.

    • Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by fitting the data to a saturation binding isotherm using non-linear regression analysis. A preserved ligand binding affinity (Kd) is a strong indicator of a functionally intact receptor.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_solubilization Protein Solubilization cluster_validation Structural & Functional Validation cluster_downstream Downstream Applications start Membrane Preparation solubilize Detergent Solubilization (e.g., this compound) start->solubilize clarify Clarification (Centrifugation/Filtration) solubilize->clarify sec Size Exclusion Chromatography (Monodispersity) clarify->sec Assess Homogeneity cd Circular Dichroism (Secondary Structure) clarify->cd Assess Folding func_assay Functional Assay (e.g., Ligand Binding) clarify->func_assay Confirm Activity struct_bio Structural Biology (Crystallography, Cryo-EM) sec->struct_bio cd->struct_bio drug_disc Drug Discovery (Screening, Assays) func_assay->drug_disc

Caption: Experimental workflow for solubilizing and validating a membrane protein.

detergent_comparison cluster_zwitterionic Zwitterionic Detergents cluster_nonionic Non-ionic Detergents This compound This compound (N-Dodecyl-N,N- (dimethylammonio)butyrate) This compound->center  Milder than some  ionic detergents LDAO LDAO (Lauryldimethylamine -N-oxide) LDAO->center  Can be harsh but  forms small micelles DDM DDM (n-dodecyl-β-D-maltoside) DDM->center  Generally mild and  effective, large micelles OG OG (n-octyl-β-D-glucopyranoside) OG->center  High CMC, easily  dialyzable, can be harsh Protein Membrane Protein center->Protein Interact with

Caption: Conceptual comparison of different detergent classes for membrane protein research.

References

Navigating the Landscape of Zwitterionic and Cationic Lipids: A Comparative Guide to N-Dodecyl-N,N-(dimethylammonio)butyrate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working in the fields of gene delivery, membrane protein manipulation, and biopharmaceutical formulation, the choice of surfactant is a critical determinant of experimental success. N-Dodecyl-N,N-(dimethylammonio)butyrate (DDAB), a zwitterionic surfactant, has found utility in various applications. However, a range of alternative cationic and zwitterionic lipids are available, each with distinct properties that may offer advantages for specific experimental contexts. This guide provides a comparative overview of DDAB and its key alternatives, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate agent for your research needs.

At a Glance: Key Performance Metrics of DDAB and its Alternatives

FeatureN-Dodecyl-N,N-(dimethylammonio)butyrate (DDAB)DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)
Type Zwitterionic SurfactantCationic LipidCationic Lipid
Primary Application Gene Transfection, SurfactantGene TransfectionGene Transfection
Critical Micelle Concentration (CMC) Data not readily availableNot applicable (forms bilayers)Not applicable (forms bilayers)
Transfection Efficiency Moderate to High (often used with a helper lipid like DOPE)HighHigh
Cytotoxicity Can exhibit cytotoxicity, reported to be more toxic than DOTAP in some contexts.[1]Generally considered to have moderate cytotoxicity.Often reported to have lower cytotoxicity compared to other cationic lipids.

In-Depth Comparison for Specific Applications

Gene Transfection: A Battle of Cationic Lipids

Cationic lipids are the cornerstone of non-viral gene delivery, forming lipoplexes with negatively charged nucleic acids to facilitate their entry into cells. While DDAB has been utilized in this context, DOTAP and DC-Chol are among the most widely studied and commercially successful alternatives.

Performance Data:

Cationic LipidCell LineTransfection Efficiency (Reporter Gene Assay)Cytotoxicity (IC50)Reference
DDAB:DOPE CaSkiNot directly quantified in comparative study, but noted to have toxic effects at 10 µM.More toxic than DOTAP at the same concentrations.[1]
DOTAP 293AHigh, dose-dependent increase in luciferase activity.Less toxic than DDAB:DOPE in CaSki cells.[1][2]
DC-Cholesterol 293AHigh, dose-dependent increase in luciferase activity.Generally considered to have favorable cytotoxicity profiles.[2]

Note: The transfection efficiency of DOTAP and DC-Cholesterol was demonstrated in a study using a luciferase reporter gene, showing a significant increase in reporter gene activity with increasing lipid concentration.[2] A direct comparison of transfection efficiency with DDAB under the same experimental conditions was not found. One study did compare the cytotoxicity of DDAB:DOPE and DOTAP in CaSki cells, indicating that DDAB:DOPE was more toxic.[1]

Membrane Protein Solubilization: Beyond Traditional Detergents

The extraction and stabilization of membrane proteins are notoriously challenging. While DDAB can function as a surfactant, its efficacy in comparison to gold-standard detergents like n-dodecyl-β-D-maltoside (DDM) is not well-documented in comparative studies. The choice of detergent is highly protein-dependent, and screening is often necessary.

Alternatives to Consider:

  • n-Dodecyl-β-D-maltoside (DDM): A non-ionic detergent widely used for its gentle and effective solubilization of a broad range of membrane proteins.

  • Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation detergent known for its ability to stabilize membrane proteins, particularly for structural studies.

  • Amphipols and Nanodiscs: Detergent-free systems that can provide a more native-like lipid environment for membrane proteins.

Quantitative data directly comparing the solubilization efficiency of DDAB with these alternatives is currently lacking in the scientific literature.

Protein Stabilization in Biopharmaceuticals: The Rise of Polysorbates

In the formulation of therapeutic proteins, surfactants are crucial for preventing aggregation and surface adsorption. Polysorbates, such as Polysorbate 80, are the industry standard. While zwitterionic surfactants like DDAB could theoretically offer stabilizing properties, their performance in direct comparison to well-established excipients is not extensively reported.

Key Considerations for Protein Stabilization:

  • Polysorbate 80: A non-ionic surfactant widely used in approved biotherapeutics for its ability to stabilize proteins against various stresses.

  • Zwitterionic Polymers: Materials like poly(carboxybetaine) have shown promise in stabilizing proteins while maintaining their biological activity.

Direct experimental data comparing the protein-stabilizing effects of DDAB with Polysorbate 80 is not currently available.

Experimental Protocols

For researchers looking to perform their own comparative studies, the following are detailed protocols for key experiments.

Protocol 1: Cationic Liposome Preparation and Transfection for Reporter Gene Assay

Objective: To prepare cationic liposomes and transfect a plasmid DNA encoding a reporter gene (e.g., luciferase) into a mammalian cell line to assess transfection efficiency.

Materials:

  • Cationic lipid (DDAB, DOTAP, or DC-Chol)

  • Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform

  • Plasmid DNA with a reporter gene (e.g., pCMV-Luc)

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Liposome Formulation:

    • Dissolve the cationic lipid and helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a glass vial.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., sterile water or PBS) by vortexing to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or using a probe sonicator until the solution becomes clear.

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the cationic liposome suspension in the same serum-free medium.

    • Gently mix the diluted DNA and liposome suspensions and incubate at room temperature for 20-30 minutes to allow the formation of lipoplexes.

  • Cell Transfection:

    • Seed the cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

    • Remove the culture medium and wash the cells with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After incubation, add complete growth medium with serum.

    • Continue to incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells using a lysis buffer compatible with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the luciferase activity and, therefore, the transfection efficiency.

Protocol 2: MTT Assay for Cytotoxicity Assessment

Objective: To evaluate the cytotoxicity of the cationic lipids by measuring the metabolic activity of cells using the MTT assay.

Materials:

  • Cationic lipids (DDAB, DOTAP, DC-Chol)

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate the plate overnight to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of the cationic lipids in a cell culture medium.

    • Remove the medium from the wells and replace it with the medium containing different concentrations of the cationic lipids. Include a control group with medium only.

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the lipid concentration.

Visualizing the Processes

To better understand the experimental workflows and conceptual relationships, the following diagrams are provided.

Transfection_Workflow cluster_prep Liposome & Lipoplex Preparation cluster_transfection Cell Transfection & Analysis lipid Cationic Lipid (e.g., DDAB, DOTAP, DC-Chol) chloroform Dissolve in Chloroform lipid->chloroform helper Helper Lipid (e.g., DOPE) helper->chloroform film Form Thin Lipid Film chloroform->film hydrate Hydrate Film (MLVs) film->hydrate sonicate Sonicate (SUVs) hydrate->sonicate lipoplex Lipoplex Formation sonicate->lipoplex dna Plasmid DNA dna->lipoplex add_lipoplex Add Lipoplexes to Cells lipoplex->add_lipoplex cells Seed Mammalian Cells cells->add_lipoplex incubate Incubate (4-6 hours) add_lipoplex->incubate add_medium Add Complete Medium incubate->add_medium incubate2 Incubate (24-48 hours) add_medium->incubate2 assay Reporter Gene Assay incubate2->assay analysis Data Analysis (Transfection Efficiency) assay->analysis

Caption: Workflow for cationic liposome-mediated gene transfection.

Cytotoxicity_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay MTT Assay & Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treatment Treat with Serial Dilutions of Cationic Lipids incubate1->treatment incubate2 Incubate (24-48 hours) treatment->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate Cell Viability & IC50 read->analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Lipid_Comparison cluster_alternatives Key Alternatives DDAB N-Dodecyl-N,N-(dimethylammonio)butyrate (Zwitterionic) DOTAP DOTAP (Cationic) DDAB->DOTAP Gene Transfection DC_Chol DC-Cholesterol (Cationic) DDAB->DC_Chol Gene Transfection DDM DDM (Non-ionic) DDAB->DDM Membrane Protein Solubilization PS80 Polysorbate 80 (Non-ionic) DDAB->PS80 Protein Stabilization

Caption: Relationship between DDAB and its alternatives for different applications.

References

Lack of Direct Comparative Data for N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of published studies utilizing N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB) for protein extraction in the context of mass spectrometry analysis. While this compound has been employed in the extraction of specific glycoproteins for purification via ion-exchange chromatography, its performance and compatibility with mass spectrometry workflows have not been documented in comparative studies.[1] Vendor information characterizes this compound as a zwitterionic detergent, but its application in proteomics remains largely unexplored.

Therefore, a direct comparison of this compound with other detergents based on quantitative proteomics data is not feasible at this time. However, to address the needs of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the major classes of detergents commonly used for protein extraction in mass spectrometry: ionic, non-ionic, and zwitterionic detergents. This comparison is supported by data from studies on representative detergents from each class.

Comparison of Detergent Classes for Proteomics

The choice of detergent is critical for the successful extraction and analysis of proteins by mass spectrometry. Detergents are amphipathic molecules that can solubilize proteins, particularly membrane proteins, by disrupting the lipid bilayer and protein-protein interactions.[2] The ideal detergent for proteomics should efficiently solubilize proteins while being compatible with downstream enzymatic digestion and mass spectrometry analysis.

Detergent Classes:

  • Ionic Detergents: These have a charged head group (either anionic or cationic). They are strong solubilizing agents that can disrupt most protein-protein interactions and denature proteins. Sodium dodecyl sulfate (SDS) is a widely used anionic detergent.[2] While highly effective for solubilization, ionic detergents can interfere with enzymatic digestion and suppress ionization in mass spectrometry, necessitating their removal prior to analysis.[3]

  • Non-ionic Detergents: These possess an uncharged, hydrophilic head group. They are milder than ionic detergents and are less likely to denature proteins, making them suitable for isolating protein complexes and active proteins.[4] Examples include Triton X-100 and n-dodecyl-β-D-maltoside (DDM).[5] Some non-ionic detergents can still interfere with mass spectrometry analysis and may need to be removed.

  • Zwitterionic Detergents: These detergents have a head group with both a positive and a negative charge, resulting in a net neutral charge. They are considered intermediate in strength between ionic and non-ionic detergents.[3][6] Zwitterionic detergents like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) are effective at breaking protein-protein interactions while often preserving the native state of the protein.[6] They are generally more compatible with downstream analyses than ionic detergents.

Quantitative Comparison of Representative Detergents

The following table summarizes the properties and performance of commonly used detergents in proteomics. The data is compiled from various studies and represents typical outcomes.

Detergent ClassRepresentative DetergentCritical Micelle Concentration (CMC)Protein Solubilization EfficiencyMass Spectrometry CompatibilityKey Considerations
Ionic Sodium Dodecyl Sulfate (SDS)8 mMVery HighLow (must be removed)Strong denaturant, inhibits proteases, suppresses ion signal.
Non-ionic Triton X-1000.2-0.9 mMModerate to HighModerate (removal often required)Can interfere with UV-Vis protein quantification, may form adducts.
Non-ionic n-Dodecyl-β-D-maltoside (DDM)0.17 mMHigh (especially for membrane proteins)High (often compatible without removal)Mild, preserves protein structure and function.[5]
Zwitterionic CHAPS4-8 mMHighHighGood for solubilizing membrane proteins while maintaining native state.[6]
Zwitterionic PPS Silent SurfactantN/AModerateVery High (acid-cleavable)Degrades in acidic conditions, eliminating interference.

Experimental Protocols

General Protocol for Protein Extraction with a Zwitterionic Detergent for Mass Spectrometry

This protocol provides a general workflow for protein extraction from cultured cells using a zwitterionic detergent like CHAPS. Concentrations and incubation times may need to be optimized for specific cell types and protein classes.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) zwitterionic detergent (e.g., CHAPS), protease and phosphatase inhibitor cocktail.

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Microcentrifuge

  • Protein quantification assay kit (e.g., BCA)

  • Reagents for downstream processing (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cell culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant containing the solubilized proteins.

    • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Protein Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with Lysis Buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the detergent concentration to below its CMC (e.g., <0.1%).

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup and Mass Spectrometry Analysis:

    • Acidify the sample with formic acid to stop the digestion and prepare it for cleanup.

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptides.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Visualizations

Protein_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis CellCulture Cell Culture Lysis Cell Lysis with Detergent CellCulture->Lysis Clarification Centrifugation Lysis->Clarification Quantification Protein Quantification Clarification->Quantification Digestion Reduction, Alkylation & Digestion Quantification->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LCMS LC-MS/MS Cleanup->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Detergent_Solubilization cluster_membrane Cell Membrane Membrane Micelle Protein-Detergent Micelle Membrane->Micelle leading to solubilization Protein Membrane Protein Detergent Detergent Monomers Detergent->Membrane interact with

References

A Head-to-Head Comparison of DDMAB and Fos-Choline Detergents for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of membrane protein structural and functional analysis, the choice of detergent is a critical determinant of success. Detergents are indispensable tools for extracting these proteins from their native lipid environment and maintaining their stability in solution.[1][2][3] Among the vast arsenal of available detergents, DDMAB (Dodecyl-β-D-maltoside, amphiphilic block copolymer) and Fos-Choline stand out for their utility. This guide provides an objective, data-driven comparison of these two detergents to aid researchers in making informed decisions for their experimental needs.

Physicochemical Properties: A Quantitative Overview

The behavior and efficacy of a detergent are dictated by its fundamental physicochemical properties. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles, and the aggregation number indicates the average number of monomers per micelle.[4] These parameters, along with the detergent's chemical nature, influence micelle size and stability, which in turn affect the stability of the solubilized protein.

While specific data for this compound is less prevalent in the provided results, it is a derivative of the well-characterized n-dodecyl-β-D-maltoside (DDM). DDM is a non-ionic detergent widely regarded as a gentle and effective solubilizing agent.[5][6][7] Fos-Cholines are zwitterionic detergents, possessing both a positive and a negative charge in their hydrophilic headgroup, which can offer unique solubilization and stabilization properties.[8][9]

PropertyDDM (as a proxy for this compound)Fos-Choline-12
Detergent Class Non-ionicZwitterionic
Molecular Weight (Da) 510.6351.5 (for FC-12)
CMC (% w/v) 0.0087Varies by alkyl chain length
CMC (mM) 0.17~1.1 (for FC-12)
Aggregation Number 80–150~40-60 (for FC-12)
Micelle Size (kDa) 65–70~14-21 (for FC-12)

Note: Data for DDM is used as a representative for maltoside-based detergents.[10][11] Fos-Choline properties can vary significantly based on the length of the hydrophobic alkyl chain (e.g., Fos-Choline-10, -12, -14).

Performance in Membrane Protein Applications

Extraction and Solubilization Efficiency

The primary function of a detergent is to disrupt the lipid bilayer and extract the membrane protein of interest.[1][12]

  • This compound/DDM: DDM is often a first-choice detergent for initial solubilization trials due to its mild, non-denaturing properties.[13][14] It is known to be effective for a wide range of membrane proteins, including G-protein coupled receptors (GPCRs).[6][7] Its effectiveness stems from its ability to mimic the lipid bilayer environment, thereby preserving the protein's native conformation.

  • Fos-Choline: Fos-Choline detergents have also demonstrated high efficiency in extracting membrane proteins.[13] In some cases, zwitterionic detergents like Fos-Cholines can be more effective at solubilizing proteins that are resistant to non-ionic detergents.[8] However, they can sometimes be more destabilizing.[13]

Protein Stabilization and Suitability for Structural Studies

Maintaining the structural integrity and functional activity of the extracted protein is paramount.

  • This compound/DDM: DDM is renowned for its ability to stabilize many delicate membrane proteins.[5] However, the large and somewhat mobile micelle it forms can be a drawback for structural techniques that require tight crystal packing or produce high-resolution data, such as X-ray crystallography and NMR spectroscopy.[5][6]

  • Fos-Choline: Fos-Cholines, with their smaller micelle size, can be advantageous for structural studies. They have been successfully used in both X-ray crystallography and NMR spectroscopy.[15][16] However, some studies have shown that Fos-Cholines may have a destabilizing effect on certain proteins compared to maltoside-based detergents.[13] Fluorinated variants of Fos-Choline have been developed to improve sample vitrification and particle distribution in cryo-electron microscopy (cryo-EM).[14][17][18][19]

Experimental Protocols

General Protocol for Membrane Protein Extraction

This protocol provides a general framework for membrane protein extraction and can be adapted for either this compound or Fos-Choline.[20][21]

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Disrupt the cells using methods like sonication, French press, or microfluidization.

    • Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.

  • Solubilization Screening (Small Scale):

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Aliquot the membrane suspension and add varying concentrations of the detergent (e.g., 0.5%, 1.0%, 2.0% w/v). It is crucial to work above the detergent's CMC.[8]

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Separate the non-solubilized material by ultracentrifugation (100,000 x g for 1 hour at 4°C).

    • Analyze the supernatant (solubilized fraction) and the pellet by SDS-PAGE and Western blotting to determine the optimal detergent concentration.

  • Large-Scale Solubilization and Purification:

    • Perform solubilization using the optimal conditions determined from the screening.

    • Clarify the solubilized extract by ultracentrifugation.

    • Purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Ensure the wash and elution buffers contain the detergent at a concentration above its CMC to maintain protein solubility.

    • Further purify the protein using size-exclusion chromatography (SEC) to separate the protein-detergent complex from aggregates and free micelles.

Visualizations

Membrane_Protein_Purification_Workflow A Cell Culture (Expression) B Cell Harvest & Lysis A->B C Membrane Isolation (Ultracentrifugation) B->C D Solubilization (this compound or Fos-Choline) C->D E Clarification (Ultracentrifugation) D->E F Affinity Chromatography E->F G Size Exclusion Chromatography (SEC) F->G H Purified Protein- Detergent Complex G->H I Downstream Applications (Cryo-EM, NMR, etc.) H->I

Caption: A typical workflow for membrane protein purification.

Detergent_Solubilization_Mechanism cluster_0 1. Native State cluster_1 2. Detergent Addition cluster_2 3. Solubilized Complex l1 l2 l3 l4 l5 l6 l7 l8 P1 Membrane Protein P2 Membrane Protein d1 d2 d3 d4 l9 l10 l11 l12 P3 Membrane Protein dm1 dm2 dm3 dm4 dm5 dm6 dm7 dm8

Caption: Mechanism of membrane protein solubilization by detergents.

Conclusion and Recommendations

Both this compound and Fos-Choline are powerful detergents in the membrane protein researcher's toolkit, but their optimal applications differ.

  • This compound (and DDM) is an excellent choice for the initial solubilization and purification of a wide variety of membrane proteins, especially those that are sensitive and prone to denaturation. Its mild, non-ionic nature makes it a safe starting point for new protein targets.

  • Fos-Choline detergents are particularly valuable for structural biology applications where a smaller, more uniform micelle is advantageous, such as in NMR and X-ray crystallography. Their zwitterionic character can also provide superior solubilization for certain challenging proteins.

Ultimately, the choice between this compound and Fos-Choline is not always mutually exclusive. A common strategy involves using a robust detergent like DDM for initial extraction and purification, followed by an exchange into a different detergent, such as Fos-Choline, that is better suited for downstream applications like crystallization or NMR.[22] Therefore, empirical screening of several detergents remains the most reliable approach to identify the optimal conditions for any given membrane protein.[2]

References

A Comparative Guide to N-Dodecyl-N,N-(dimethylammonio)butyrate: Applications in Drug Delivery and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of N-Dodecyl-N,N-(dimethylammonio)butyrate (DDMAB), a zwitterionic surfactant, and explores its potential applications in drug delivery and its influence on cellular signaling pathways. Due to the limited direct experimental data on this compound, this guide draws comparisons from the well-established activities of its constituent butyrate moiety and related zwitterionic surfactants.

Executive Summary

N-Dodecyl-N,N-(dimethylammonio)butyrate is a member of the betaine family of zwitterionic surfactants. While specific research on its drug delivery applications is sparse, its chemical structure suggests potential as a biocompatible excipient. The butyrate component of this compound is a well-researched short-chain fatty acid with known biological activities, primarily as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs). These activities have significant implications for cancer therapy, inflammatory diseases, and neurological disorders. This guide provides an overview of these potential mechanisms, compares them with other drug delivery strategies, and details relevant experimental protocols.

Comparison of Butyrate Delivery and Activity with Alternative Approaches

Given the lack of specific performance data for this compound in drug delivery, this section compares the known biological effects of butyrate with other therapeutic approaches targeting similar pathways.

Therapeutic StrategyTargetMechanism of ActionAdvantagesDisadvantagesSupporting Experimental Data (Example)
Butyrate (via this compound or other carriers) HDACs, GPCRs (GPR41, GPR43, GPR109a)Epigenetic modification, modulation of inflammatory and metabolic pathways.Broad-spectrum activity, potential for synergistic effects.Rapid metabolism and short half-life of free butyrate, requiring effective delivery systems.Butyrate inhibits HDAC activity, leading to hyperacetylation of histones and subsequent changes in gene expression.[1] Butyrate activates GPCRs, leading to downstream signaling cascades that influence cell proliferation and inflammation.[2][3]
Synthetic HDAC Inhibitors (e.g., Vorinostat, Romidepsin) HDACsInhibition of histone deacetylation, leading to cell cycle arrest and apoptosis in cancer cells.[4]FDA-approved for specific cancers, well-defined mechanism of action.Can have significant side effects, including fatigue, nausea, and thrombocytopenia.[5]Vorinostat is indicated for the treatment of cutaneous T-cell lymphoma.[4]
GPCR Agonists/Antagonists Specific GPCRsTargeted activation or inhibition of specific signaling pathways.High specificity, potentially fewer off-target effects.Limited to targeting a single receptor, potential for receptor desensitization.Butyrate acts as a ligand for GPR109a, GPR41, and GPR43, mediating its effects on immune cells.
Liposomal Drug Delivery Various (dependent on encapsulated drug)Encapsulation of drugs to improve solubility, stability, and targeted delivery.Enhanced drug bioavailability, reduced systemic toxicity.Complexity of formulation, potential for immune reactions.Doxorubicin-loaded liposomes (Doxil®) are used in cancer therapy to reduce cardiotoxicity.
Nanoparticle-based Delivery Various (dependent on encapsulated drug and targeting moieties)Encapsulation or surface conjugation of drugs for targeted delivery and controlled release.High drug loading capacity, potential for active targeting.Potential for toxicity of nanoparticle materials, complex manufacturing processes.Sodium dodecyl sulphate-supported nanocomposites have been investigated as carriers for controlled drug delivery.[6]

Signaling Pathways Influenced by the Butyrate Moiety

The butyrate component of this compound is known to influence at least two major signaling pathways with significant therapeutic implications.

Histone Deacetylase (HDAC) Inhibition Pathway

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs). By inhibiting HDACs, butyrate promotes the acetylation of histones, leading to a more open chromatin structure and altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.[1][7]

HDAC_Inhibition_Pathway cluster_0 Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, c-myc) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: Butyrate-mediated HDAC inhibition pathway.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Butyrate can act as a signaling molecule by binding to and activating several G-protein coupled receptors, including GPR41, GPR43, and GPR109a.[2][3] Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can modulate inflammatory responses and metabolic pathways.

GPCR_Signaling_Pathway Butyrate Butyrate GPCRs GPCRs (GPR41, GPR43, GPR109a) Butyrate->GPCRs Binds & Activates G_Protein G-Protein Activation GPCRs->G_Protein Downstream Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Downstream Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Downstream->Signaling_Cascades Cellular_Responses Cellular Responses (e.g., Anti-inflammatory effects, Modulation of cell proliferation) Signaling_Cascades->Cellular_Responses

Caption: Butyrate-activated GPCR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of butyrate's activity are provided below.

Histone Deacetylase (HDAC) Activity Assay

Objective: To determine the inhibitory effect of a compound (e.g., butyrate) on HDAC activity.

Principle: This assay utilizes a substrate that, upon deacetylation by HDACs, becomes susceptible to a developer that releases a fluorescent or colorimetric product. The signal intensity is inversely proportional to the HDAC activity.

Materials:

  • HDAC Assay Kit (Colorimetric or Fluorometric)

  • Test compound (e.g., Sodium Butyrate)

  • HeLa nuclear extract (as a source of HDACs)

  • Trichostatin A (as a positive control inhibitor)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (Trichostatin A).

  • In a 96-well microplate, add the HDAC substrate, assay buffer, and the HeLa nuclear extract to each well.

  • Add the different concentrations of the test compound and controls to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction.

  • Add the developer solution to each well.

  • Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color or fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[8]

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound.

G-Protein Coupled Receptor (GPCR) Activation Assay (Calcium Mobilization)

Objective: To assess the activation of a GPCR (e.g., GPR41, GPR43, or GPR109a) by a ligand (e.g., butyrate) by measuring changes in intracellular calcium levels.

Principle: Many GPCRs, upon activation, trigger the release of intracellular calcium stores. This can be monitored using calcium-sensitive fluorescent dyes.

Materials:

  • Cells expressing the GPCR of interest (e.g., HEK293 cells transfected with GPR41)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test ligand (e.g., Sodium Butyrate)

  • Known agonist for the GPCR (as a positive control)

  • Fluorescence microplate reader with an injection system

Procedure:

  • Plate the cells expressing the GPCR in a 96-well black-walled, clear-bottom microplate and culture overnight.

  • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence microplate reader and record the baseline fluorescence.

  • Inject the test ligand (butyrate) at various concentrations into the wells and immediately start recording the fluorescence signal over time.

  • Inject the positive control agonist to confirm receptor functionality.

  • Analyze the data by calculating the change in fluorescence intensity upon ligand addition, which corresponds to the increase in intracellular calcium.

Critical Micelle Concentration (CMC) Determination

Objective: To determine the concentration at which a surfactant begins to form micelles in a solution.

Principle: The CMC can be determined by observing a sharp change in the physical properties of the surfactant solution with increasing concentration. Common methods include surface tension measurement, conductivity measurement, and fluorescence spectroscopy.

Materials:

  • Surfactant (e.g., this compound)

  • Deionized water or buffer

  • Tensiometer, conductometer, or spectrofluorometer

  • Fluorescent probe (for fluorescence method, e.g., pyrene)

Procedure (Surface Tension Method):

  • Prepare a series of surfactant solutions of varying concentrations.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve occurs, indicating the saturation of the air-water interface with surfactant monomers and the onset of micelle formation.[9]

Conclusion

While N-Dodecyl-N,N-(dimethylammonio)butyrate holds promise as a zwitterionic surfactant for various applications, its specific role in drug delivery remains to be elucidated through dedicated research. The well-documented biological activities of its butyrate moiety, particularly as an HDAC inhibitor and a GPCR ligand, provide a strong rationale for investigating this compound as a potential delivery vehicle or a bioactive compound in its own right. The experimental protocols detailed in this guide offer a starting point for researchers to explore the efficacy and mechanisms of action of this compound and similar compounds. Further studies are warranted to generate the necessary quantitative data to fully assess its performance against existing alternatives in the field of drug development.

References

A Comparative Analysis of N-Dodecyl-N,N-(dimethylammonio)butyrate and Novel Surfactants for Life Science Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the zwitterionic surfactant N-Dodecyl-N,N-(dimethylammonio)butyrate (also known as C12-betaine or dodecyl betaine) against other commonly used and novel surfactants in research and pharmaceutical development. The selection of an appropriate surfactant is critical for applications ranging from protein solubilization and stabilization to drug delivery systems. This document outlines key performance indicators, presents comparative data in a tabular format, and provides standardized experimental protocols to aid in the selection process.

Overview of Surfactants

N-Dodecyl-N,N-(dimethylammonio)butyrate is a zwitterionic surfactant highly valued in biochemical applications for its ability to break protein-protein interactions with minimal denaturation. Its uncharged headgroup at its isoelectric point makes it non-disruptive to many biological assays. This guide compares it with other key surfactants:

  • Lauryl Sulfobetaine (SB3-12): A widely used zwitterionic sulfobetaine surfactant.

  • Fos-Choline-12 (FC-12): A zwitterionic surfactant with a phosphocholine headgroup, designed to mimic the lipid bilayer.

  • n-Dodecyl-β-D-maltoside (DDM): A non-ionic surfactant considered a gold standard for membrane protein research due to its gentle solubilizing properties.

  • Lauryl Maltose Neopentyl Glycol (LMNG): A newer generation non-ionic surfactant developed for enhanced stability of membrane proteins.

Comparative Performance Data

The selection of a surfactant is often guided by its physicochemical properties. The following table summarizes key parameters for N-Dodecyl-N,N-(dimethylammonio)butyrate and the selected alternatives.

ParameterN-Dodecyl-N,N-(dimethylammonio)butyrateLauryl Sulfobetaine (SB3-12)Fos-Choline-12 (FC-12)n-Dodecyl-β-D-maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)
Type Zwitterionic (Carboxybetaine)Zwitterionic (Sulfobetaine)Zwitterionic (Phosphocholine)Non-ionicNon-ionic
Molecular Weight ( g/mol ) 271.45335.5351.5510.61031.2
Critical Micelle Conc. (CMC) 3-4 mM2-4 mM1.1 mM0.17 mM0.01 mM
Aggregation Number ~56~55~50~100~100-120
Micelle Molecular Weight (kDa) ~15~18.4~17.6~74~103-124
Headgroup CarboxybetaineSulfobetainePhosphocholineMaltosideMaltoside Neopentyl Glycol

Experimental Protocols

To ensure accurate and reproducible comparisons, standardized methodologies are crucial. Below are detailed protocols for determining key surfactant properties.

Determination of Critical Micelle Concentration (CMC) via Pyrene Fluorescence

The CMC is the concentration at which surfactant monomers begin to form micelles. The fluorescence of pyrene, a hydrophobic probe, is sensitive to the polarity of its environment.

Methodology:

  • Prepare a stock solution of the surfactant in the desired buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5).

  • Prepare a series of surfactant dilutions from the stock solution.

  • Add a small aliquot of pyrene in a volatile solvent (e.g., acetone) to each tube and evaporate the solvent completely.

  • Add the surfactant dilutions to the tubes to a final pyrene concentration of ~1 µM. Incubate for 1 hour at room temperature, protected from light.

  • Measure the fluorescence emission spectrum (e.g., 350-450 nm) with an excitation wavelength of 335 nm.

  • Record the intensity at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the ratio of I1/I3 against the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the nonpolar micellar core.

Surface Tension Measurement via Du Noüy Ring Method

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid, which is directly related to the surface tension.

Methodology:

  • Calibrate a tensiometer using deionized water.

  • Prepare a series of surfactant solutions of known concentrations in the desired buffer.

  • For each concentration, pour the solution into a clean sample vessel.

  • Lower the platinum ring until it is fully submerged in the liquid.

  • Slowly raise the ring. The force will increase as the ring pulls the surface lamina upwards.

  • Record the maximum force just before the lamina breaks. This force is used to calculate the surface tension (in mN/m).

  • Plot surface tension as a function of surfactant concentration. The concentration at which the surface tension plateaus is the CMC.

Protein Stability Assay using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the thermal stability of a protein by monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions as the protein unfolds.

Methodology:

  • Prepare the target protein in a suitable buffer.

  • Prepare solutions of each surfactant at a working concentration (e.g., 2x the CMC).

  • In a 96-well qPCR plate, mix the protein solution, the surfactant solution, SYPRO Orange dye, and buffer to the final volume. Include a control with no surfactant.

  • Seal the plate and place it in a real-time PCR instrument.

  • Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, measuring fluorescence at each interval.

  • Plot fluorescence intensity versus temperature.

  • The melting temperature (Tm) is the midpoint of the unfolding transition (the peak of the first derivative). An increase in Tm in the presence of a surfactant indicates stabilization.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for selecting and validating a suitable surfactant for a specific application, such as membrane protein research.

Surfactant_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy & Stability Testing cluster_2 Phase 3: Final Selection A Define Application (e.g., Protein Solubilization) B Select Candidate Surfactants (e.g., C12-Betaine, DDM, LMNG) A->B Based on Literature C Determine CMC & Surface Tension (Pyrene Assay, Tensiometry) B->C Characterize Properties D Solubilization Efficiency Test (e.g., Membrane Prep + Centrifugation) C->D Proceed with Candidates E Protein Stability Assay (DSF, Circular Dichroism) D->E Assess Stability F Functional Assay (e.g., Enzyme Kinetics, Binding Assay) E->F Confirm Activity G Compare Performance Metrics (Yield, Stability, Activity) F->G Compile Data H Select Optimal Surfactant G->H Decision

Caption: A generalized workflow for surfactant selection and validation.

Conclusion

N-Dodecyl-N,N-(dimethylammonio)butyrate remains a robust and effective zwitterionic surfactant for a variety of applications due to its gentle, non-denaturing properties. However, for specific and demanding applications such as the study of delicate membrane protein complexes, newer generation surfactants like LMNG may offer superior stability, albeit at a higher cost. The choice of surfactant should be guided by empirical testing. The protocols and comparative data provided in this guide serve as a foundational resource for making an informed decision tailored to your specific research needs.

Safety Operating Guide

Proper Disposal of N-Dodecyl-N,N-(dimethylammonio)butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of N-Dodecyl-N,N-(dimethylammonio)butyrate, a zwitterionic surfactant commonly used in laboratory settings. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information presented herein is intended to supplement, not replace, institutional and local environmental health and safety (EHS) protocols.

Immediate Safety and Handling Precautions

N-Dodecyl-N,N-(dimethylammonio)butyrate is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling this compound. All work with the pure substance or concentrated solutions should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal route for N-Dodecyl-N,N-(dimethylammonio)butyrate depends on the quantity and concentration of the waste, as well as local regulations. The following step-by-step process provides a general framework for safe disposal.

  • Waste Segregation: Do not mix N-Dodecyl-N,N-(dimethylammonio)butyrate waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it in a dedicated, clearly labeled, and sealed waste container.

  • Small Quantities (e.g., < 1% solution, < 100 mL): For very dilute, small-volume aqueous solutions, some institutional guidelines may permit drain disposal with copious amounts of water. However, it is crucial to first consult and strictly follow your local EHS regulations, as drain disposal of any chemical may be prohibited. The biodegradability of similar betaine surfactants suggests a lower environmental persistence, which may be a factor in these regulations.

  • Large Quantities and Concentrated Waste: For larger volumes, concentrated solutions, or the pure solid compound, disposal via a licensed hazardous waste management company is mandatory. Each laboratory should have established procedures for the collection and pickup of chemical waste.[2][3]

  • Container Management: Waste containers must be in good condition, compatible with the chemical, and securely sealed. The container must be clearly labeled with the full chemical name, "N-Dodecyl-N,N-(dimethylammonio)butyrate," and the appropriate hazard warnings (e.g., "Irritant").

  • Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, contact your institution's emergency response team.

Data Summary

The following table summarizes key quantitative data for N-Dodecyl-N,N-(dimethylammonio)butyrate.

PropertyValueSource
Molecular FormulaC18H37NO2[1]
Molecular Weight299.5 g/mol [1]

No specific aquatic toxicity (EC50/LC50) or ready biodegradability data for N-Dodecyl-N,N-(dimethylammonio)butyrate was found in the public domain at the time of this writing. In the absence of this data, the compound should be treated as potentially harmful to aquatic life, and disposal should be managed accordingly.

Experimental Protocols: Assessing Biodegradability

To determine the environmental fate of a chemical like N-Dodecyl-N,N-(dimethylammonio)butyrate, a "Ready Biodegradability" test according to OECD Guideline 301 can be performed.[4][5][6] This provides insight into its persistence in the environment.

Objective: To assess the potential for N-Dodecyl-N,N-(dimethylammonio)butyrate to be rapidly broken down by microorganisms in an aerobic aqueous environment.

Methodology (Based on OECD 301 F - Manometric Respirometry Test):

  • Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with a small number of microorganisms (e.g., from activated sludge).

  • Incubation: The solution is incubated in sealed vessels at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen by the microbial population as they metabolize the test substance is measured over the 28-day period. This is compared to a blank control (inoculum only) and a reference compound of known biodegradability (e.g., sodium benzoate).

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its ThOD within a 10-day window during the 28-day test.[4][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Dodecyl-N,N-(dimethylammonio)butyrate.

G cluster_0 Start: N-Dodecyl-N,N-(dimethylammonio)butyrate Waste Generated cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Steps start Waste Generated char Small Quantity & Dilute (<1%)? start->char consult_ehs Consult Institutional & Local EHS Regulations char->consult_ehs Yes hazardous_waste Collect for Licensed Hazardous Waste Disposal char->hazardous_waste No drain_disposal Permitted Drain Disposal with Copious Water consult_ehs->drain_disposal If Permitted consult_ehs->hazardous_waste If Not Permitted label_container Label Waste Container Appropriately hazardous_waste->label_container pickup Arrange for EHS Pickup label_container->pickup

Caption: Disposal workflow for N-Dodecyl-N,N-(dimethylammonio)butyrate.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of N-Dodecyl-N,N-(dimethylammonio)butyrate, fostering a culture of safety and sustainability in research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.